Pulmozyme
Description
Properties
CAS No. |
143831-71-4 |
|---|---|
Molecular Formula |
C11H15N7O5 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Dornase Alfa in the Dissolution of Neutrophil Extracellular Traps: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by activated neutrophils to ensnare pathogens. While a critical component of the innate immune response, excessive or unresolved NET formation contributes to the pathophysiology of numerous diseases, including cystic fibrosis (CF), acute respiratory distress syndrome (ARDS), and various autoimmune conditions. The high concentration of extracellular DNA (eDNA) within NETs significantly increases the viscosity of bodily fluids, such as sputum in CF patients, leading to obstruction, infection, and inflammation. Dornase alfa (Pulmozyme®), a recombinant human deoxyribonuclease I (rhDNase I), directly targets and degrades the eDNA backbone of NETs. This enzymatic action liquefies viscous secretions, disrupts the NET scaffold, and mitigates the downstream inflammatory sequelae, representing a key therapeutic mechanism in NET-driven pathologies. This guide provides an in-depth examination of this mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and methodological frameworks.
Introduction to Neutrophil Extracellular Traps (NETs)
Neutrophils, the most abundant type of white blood cell, form the vanguard of the innate immune system. Upon encountering inflammatory stimuli, such as pathogens or certain signaling molecules, they can undergo a unique form of cell death termed NETosis, releasing NETs.[1] These structures are primarily composed of a scaffold of eDNA decorated with a variety of antimicrobial proteins, including myeloperoxidase (MPO), neutrophil elastase (NE), and histones.[1][2] This process effectively traps and neutralizes pathogens.[3]
However, the persistence of NETs can be detrimental. In the airways of cystic fibrosis patients, DNA from the breakdown of inflammatory cells, largely in the form of NETs, is a major contributor to the high viscosity of mucus.[3][4] This thick, sticky mucus obstructs airways, fosters bacterial colonization, and perpetuates a cycle of infection and inflammation.[5][6] Similar pathological roles for NETs have been identified in the lung injury seen in ARDS, including that associated with COVID-19.[7][8][9]
Core Mechanism of Action: Dornase Alfa
Dornase alfa is a biosynthetic form of the human DNase I enzyme, produced using recombinant DNA technology.[10] Its primary mechanism of action is the enzymatic degradation of the eDNA that forms the structural backbone of NETs.[2][11][12]
Administered typically via inhalation for respiratory conditions, dornase alfa reaches the site of NET accumulation and acts as a molecular pair of scissors.[13] It hydrolyzes the phosphodiester bonds that link nucleotides in the DNA polymer, cleaving the long, tangled DNA strands into smaller, lower molecular weight fragments of 5'-phosphodinucleotide and 5'-phosphooligonucleotide end products.[6][10][13] This process has several critical consequences:
-
Reduction of Viscoelasticity : By dismantling the DNA scaffold, dornase alfa dramatically reduces the viscosity and elasticity of secretions laden with NETs.[3][6][14] This is the primary therapeutic effect in cystic fibrosis, transforming thick, purulent sputum into a thinner liquid that can be more easily cleared from the airways by coughing or mucociliary action.[4][14]
-
Disruption of the NET Scaffold : The degradation of the DNA backbone leads to the collapse of the entire NET structure, which may release trapped bacteria and inflammatory mediators. The clinical implications of this release are complex and subject to ongoing research.
-
Modulation of Inflammation : By clearing the pro-inflammatory stimulus of persistent NETs, dornase alfa may indirectly temper the ongoing inflammatory response.[15]
The enzymatic action of dornase alfa is depicted in the following signaling pathway diagram.
Quantitative Data on Dornase Alfa Efficacy
The efficacy of dornase alfa in degrading NETs and affecting related clinical parameters has been quantified in several studies. The following tables summarize key findings.
Table 1: Effect of Dornase Alfa on NET Markers in COVID-19 ARDS Patients
| Parameter | Treatment Group (Dornase Alfa) | Control Group (Standard of Care) | P-value | Source |
| Change in Bronchoalveolar Lavage Fluid (BALF) MPO-DNA Complexes | Significant Reduction | No significant change | 0.01 | [16][17][18] |
| Improvement in PaO₂/FiO₂ ratio at Day 2 | Improved | No significant change | 0.038 | [16] |
| Improvement in Static Lung Compliance (Days 3-5) | Improved | No significant change | <0.05 | [16] |
Table 2: In Vitro Effects of Dornase Alfa on Cystic Fibrosis Sputum
| Parameter | Treatment | Mean Change from Control | Source |
| Mucociliary Transportability | Dornase Alfa (200 nM) | +35% (vs. saline) | [19] |
| Dornase Alfa (100 nM) + Nacystelyn (50 µM) | +18% (vs. single agent) | [19] | |
| Viscoelasticity | Dornase Alfa (200 nM) | -0.30 log units (vs. saline) | [19] |
| Dornase Alfa (100 nM) + Nacystelyn (50 µM) | -0.25 log units (vs. single agent) | [19] |
Table 3: Clinical Efficacy of Dornase Alfa in Cystic Fibrosis
| Outcome | Dornase Alfa Treatment | Result | Source |
| Risk of Respiratory Exacerbations | 2.5 mg once daily for 24 weeks | 28% reduction | [6] |
| 2.5 mg twice daily for 24 weeks | 37% reduction | [6] | |
| FEV₁ Improvement | 2.5 mg once or twice daily for 24 weeks | ~5.7% improvement vs. placebo | [6] |
Experimental Protocols for Studying Dornase Alfa's Effect on NETs
The following protocols provide a framework for the in vitro and ex vivo assessment of dornase alfa's activity on NETs.
Protocol for In Vitro NET Induction
This protocol describes the stimulation of isolated neutrophils to produce NETs, which can then be used as a substrate for degradation assays.
-
Neutrophil Isolation : Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Seeding : Resuspend the purified neutrophils in a suitable culture medium (e.g., RPMI 1640 without serum, as serum contains nucleases) and seed them onto appropriate plates (e.g., poly-L-lysine-coated coverslips for microscopy or 96-well plates for quantification assays) at a concentration of 1x10⁶ cells/ml.[20]
-
NET Induction : Stimulate the neutrophils with a NET-inducing agent. Phorbol 12-myristate 13-acetate (PMA) is a commonly used potent inducer.
Protocol for Quantification of NET Degradation by Dornase Alfa
This protocol details a fluorescence-based method to quantify the breakdown of NETs.
-
NET Formation : Prepare NETs in a 96-well black plate as described in Protocol 4.1.
-
Addition of Fluorescent Dye : Add a cell-impermeable DNA-binding dye, such as SYTOX Green, to the wells at a final concentration of 5 µM.[20][23] This dye will fluoresce upon binding to the extracellular DNA of the NETs.
-
Dornase Alfa Treatment : Add dornase alfa to the wells at various concentrations to determine a dose-response relationship. A vehicle control (the buffer in which dornase alfa is diluted) should be run in parallel.
-
Kinetic Measurement : Immediately after adding dornase alfa, place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths for the dye (e.g., 488/523 nm for SYTOX Green).[23]
-
Data Analysis : Measure fluorescence intensity over time. A decrease in fluorescence in the dornase alfa-treated wells compared to the control wells indicates the degradation of eDNA and, consequently, the breakdown of NETs. The rate of degradation can be calculated from the kinetic data.
The workflow for this type of experiment is illustrated below.
Protocol for MPO-DNA Complex ELISA
This protocol describes a sandwich ELISA to quantify a specific marker of NETs in biological fluids (e.g., plasma, BALF).[13][24]
-
Plate Coating : Coat a 96-well high-protein binding ELISA plate with an anti-MPO monoclonal antibody (e.g., 5 µg/mL) overnight at 4°C.[13][24]
-
Blocking : Wash the plate and block with 1% Bovine Serum Albumin (BSA) in PBS for 2 hours at room temperature.[13]
-
Sample Incubation : Wash the plate and add diluted samples (e.g., 10% plasma) to the wells. Incubate overnight at 4°C.[13]
-
Detection Antibody : Wash the plate and add a horseradish peroxidase (HRP)-labeled anti-DNA monoclonal antibody. Incubate for 2 hours at room temperature.[24]
-
Substrate Addition : Wash the plate and add a TMB substrate. The solution will turn blue.
-
Stop Reaction : Add a stop solution (e.g., 2 N sulfuric acid). The solution will turn yellow.
-
Read Absorbance : Measure the absorbance at 450 nm using a plate reader. The absorbance is proportional to the amount of MPO-DNA complexes in the sample.
Logical Relationships and Clinical Implications
The central role of dornase alfa is to break the pathological link between excessive NET formation and clinical disease. By degrading the eDNA in NETs, it directly addresses the physical consequences (increased viscosity) and potentially the inflammatory consequences of NET accumulation.
This relationship is particularly evident in cystic fibrosis, where the benefits of dornase alfa in improving lung function and reducing exacerbations are well-established.[6][25][26] The investigation into its use for other NET-associated conditions like COVID-19-related ARDS is a logical extension of this core mechanism.[8][16] While some clinical trials in COVID-19 have not shown a definitive benefit on primary outcomes, they have confirmed the biological activity of dornase alfa in reducing NET markers in the lungs.[5][10][16][27] This suggests that factors such as the timing of administration, drug delivery, and patient selection may be critical for therapeutic success in different disease contexts.
The logical framework of NET pathology and dornase alfa's intervention is visualized below.
Conclusion
Dornase alfa's mechanism of action is a clear and targeted enzymatic process: the cleavage of extracellular DNA. In the context of diseases characterized by excessive NET formation, this action directly dismantles the structural foundation of NETs. This leads to a profound reduction in the viscosity of biological fluids, facilitating clearance and potentially mitigating the pro-inflammatory feedback loop driven by persistent NETs. The quantitative data and established experimental protocols underscore the well-understood nature of this interaction. For drug development professionals and researchers, dornase alfa serves as a paradigm for targeting a specific molecular component of a complex pathological process, with ongoing research continuing to explore the full therapeutic potential of this mechanism across a spectrum of NET-associated diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Preliminary report of in vitro and in vivo effectiveness of dornase alfa on SARS-CoV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dornase alfa in Cystic Fibrosis: indications, comparative studies and effects on lung clearance index - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. answers.childrenshospital.org [answers.childrenshospital.org]
- 8. Consideration of dornase alfa for the treatment of severe COVID-19 acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The use of dornase alfa in patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multicenter randomized trial assessing efficacy and safety of aerosolized dornase Alfa in COVID-19 ARDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ELISA detection of MPO-DNA complexes in human plasma is error-prone and yields limited information on neutrophil extracellular traps formed in vivo | PLOS One [journals.plos.org]
- 12. Preliminary report of in vitro and in vivo effectiveness of dornase alfa on SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 14. academic.oup.com [academic.oup.com]
- 15. EFFECT OF DORNASE ALFA ON INFLAMMATION AND LUNG FUNCTION: POTENTIAL ROLE IN THE EARLY TREATMENT OF CYSTIC FIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Non-Randomized Trial of Dornase Alfa for Acute Respiratory Distress Syndrome Secondary to Covid-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Non-Randomized Trial of Dornase Alfa for Acute Respiratory Distress Syndrome Secondary to Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Non-Randomized Trial of Dornase Alfa for Acute Respiratory Distress Syndrome Secondary to Covid-19 [frontiersin.org]
- 19. Additive effect of dornase alfa and Nacystelyn on transportability and viscoelasticity of cystic fibrosis sputum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Neutrophil Extracellular Traps Activate Proinflammatory Functions of Human Neutrophils [frontiersin.org]
- 21. Frontiers | Bladder cancer patients have increased NETosis and impaired DNaseI-mediated NET degradation that can be therapeutically restored in vitro [frontiersin.org]
- 22. Intra- and Extracellular Degradation of Neutrophil Extracellular Traps by Macrophages and Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A novel cell-based assay for dynamically detecting neutrophil extracellular traps-induced lung epithelial injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | NETosis in Psoriatic Arthritis: Serum MPO–DNA Complex Level Correlates With Its Disease Activity [frontiersin.org]
- 25. Dornase alfa for cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Dornase alfa. A review of its pharmacological properties and therapeutic potential in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Aerosolized Dornase Alfa (DNase I) for the Treatment of Severe Respiratory Failure in COVID-19: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biochemical Properties and Enzymatic Activity of Dornase Alfa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dornase alfa, the active component of Pulmozyme®, is a recombinant human deoxyribonuclease I (rhDNase) that has become a cornerstone in the management of cystic fibrosis (CF).[1][2] This mucolytic agent addresses the accumulation of viscous purulent secretions in the airways of CF patients, a primary contributor to reduced pulmonary function and recurrent infections.[3] The thick consistency of this mucus is largely attributed to the high concentration of extracellular DNA (eDNA) released from degenerating neutrophils during the chronic inflammatory response characteristic of CF.[2][3] Dornase alfa enzymatically cleaves this eDNA, thereby reducing the viscoelasticity of the sputum and facilitating its clearance from the airways.[1][2] This guide provides a detailed examination of the biochemical properties, enzymatic activity, and relevant experimental protocols for the characterization of dornase alfa.
Biochemical Properties of Dornase Alfa
Dornase alfa is a glycoprotein produced by genetically engineered Chinese Hamster Ovary (CHO) cells.[4] Its primary amino acid sequence, consisting of 260 amino acids, is identical to the native human DNase I enzyme.[4] The protein undergoes post-translational modifications, including glycosylation, which contributes to its overall structure and stability.
| Property | Value | Reference |
| Molecular Weight (apparent) | ~37,000 Daltons | [4] |
| Molecular Weight (predicted) | 29,254.04 g/mol | [1] |
| Amino Acid Residues | 260 | [4] |
| Isoelectric Point (pI) | 4.58 | [4][5] |
| Chemical Formula | C₁₃₂₁H₁₉₉₉N₃₃₉O₃₉₆S₉ | [1] |
Enzymatic Activity of Dornase Alfa
Dornase alfa is a potent endonuclease that selectively targets and hydrolyzes extracellular DNA. Its enzymatic action is crucial for its therapeutic effect in cystic fibrosis.
| Parameter | Description | Reference |
| Mechanism of Action | Endonucleolytic cleavage of phosphodiester bonds in extracellular DNA. | [2][5] |
| Substrate Specificity | Preferentially cleaves single- and double-stranded DNA. It does not affect intracellular DNA. | [5][6] |
| Enzymatic End Products | 5'-phosphodinucleotide and 5'-phosphooligonucleotide fragments. | [5] |
| Cofactor Requirement | Optimal activity is dependent on the presence of divalent cations, particularly calcium (Ca²⁺) and magnesium (Mg²⁺). | [5][6] |
| Kinetic Parameters (Km, Vmax) | Specific values for dornase alfa (this compound®) are not publicly available. However, the Km for DNase I with calf thymus DNA as a substrate has been reported to be in the micromolar range. These parameters can be determined experimentally using the protocol outlined below. | [7] |
| Optimal pH | The optimal pH for DNase I activity is generally in the neutral range (around 7.0-8.0). | [8] |
Signaling Pathway and Mechanism of Action
In the context of cystic fibrosis, the therapeutic action of dornase alfa is primarily localized to the airways and directly linked to its enzymatic activity on the components of neutrophil extracellular traps (NETs).
References
- 1. Dornase alfa - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Dornase Alfa? [synapse.patsnap.com]
- 3. Dornase Alfa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Recombinant Human Deoxyribonuclease I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dornase Alfa - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cellsciences.com [cellsciences.com]
- 7. researchgate.net [researchgate.net]
- 8. prospecbio.com [prospecbio.com]
The Role of Recombinant Human DNase I in Non-CF Respiratory Diseases: A Technical Guide for Researchers
An in-depth exploration of the mechanism of action, preclinical evidence, and clinical research landscape of recombinant human DNase I (rhDNase I) in respiratory diseases beyond cystic fibrosis.
Introduction: Beyond Cystic Fibrosis
Recombinant human DNase I (rhDNase I), commercially known as dornase alfa, is a well-established mucolytic agent for the management of cystic fibrosis (CF).[1][2][3] Its efficacy in CF is attributed to the enzymatic cleavage of extracellular DNA (eDNA) released from neutrophils, which significantly contributes to the high viscosity of sputum in these patients.[1] This guide explores the scientific rationale and current research status of rhDNase I for therapeutic application in non-CF respiratory diseases, including Chronic Obstructive Pulmonary Disease (COPD), asthma, non-CF bronchiectasis, and Acute Respiratory Distress Syndrome (ARDS). The central hypothesis is that the accumulation of eDNA and the formation of neutrophil extracellular traps (NETs) are key pathological features in these conditions, presenting a therapeutic target for rhDNase I.
Mechanism of Action: Targeting Neutrophil Extracellular Traps (NETs)
The primary mechanism of action of rhDNase I in respiratory diseases is the degradation of eDNA, a major component of NETs. NETs are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by activated neutrophils to trap and kill pathogens.[4][5] However, excessive or dysregulated NET formation (NETosis) can contribute to airway obstruction, inflammation, and tissue damage.[4]
The NETosis Signaling Pathway
The formation of NETs is a complex process involving multiple signaling pathways. A simplified representation of the key steps is outlined below:
References
- 1. Clinical Trial Efficacy & Results | this compound® (dornase alfa) [this compound.com]
- 2. rhDNase therapy for the treatment of cystic fibrosis patients with mild to moderate lung disease - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Clinical studies of rhDNase in moderately and severely affected patients with cystic fibrosis--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NETosis: Molecular Mechanisms, Role in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
investigating the effects of dornase alfa on innate immunity pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dornase alfa, a recombinant human deoxyribonuclease I (rhDNase I), is well-established for its mucolytic properties in managing cystic fibrosis. Its primary mechanism of action is the enzymatic cleavage of extracellular DNA (eDNA), which significantly reduces the viscosity of sputum. However, emerging research has illuminated a more profound role for dornase alfa in modulating innate immune pathways. By dismantling neutrophil extracellular traps (NETs), which are intricate webs of eDNA, histones, and granular proteins, dornase alfa influences a cascade of inflammatory responses. This guide provides an in-depth technical overview of the effects of dornase alfa on key innate immunity pathways, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular interactions.
Core Mechanism of Action: Targeting Extracellular DNA and NETs
The hallmark of many inflammatory conditions in the airways is the accumulation of thick, purulent secretions. A major contributor to the viscosity of this mucus is a high concentration of eDNA released from decaying neutrophils.[1] These neutrophils, in response to pathogens or inflammatory stimuli, can also release NETs. While NETs are a crucial component of the innate immune defense, trapping and killing pathogens, their excessive formation can lead to airway obstruction and exacerbate inflammation.[2]
Dornase alfa directly counteracts this by enzymatically hydrolyzing the phosphodiester bonds in the DNA backbone.[1] This action breaks down the structural integrity of NETs and liquefies the mucus, facilitating its clearance from the airways.[2]
Quantitative Effects of Dornase Alfa on Inflammatory Markers and NETs
Clinical and preclinical studies have provided quantitative evidence of dornase alfa's impact on various components of the innate immune system. The following tables summarize key findings.
Table 1: Effect of Dornase Alfa on Neutrophil Extracellular Traps (NETs)
| Parameter | Study Population | Treatment | Outcome | Reference |
| MPO-DNA Complexes (in BALF) | COVID-19 patients with ARDS | Inhaled Dornase Alfa | Significant reduction after 3 days of therapy | [3] |
| NETs-induced Airway Obstruction | Calf model of severe RSV infection | Dornase Alfa | Strong reduction in airway obstruction | [4] |
Table 2: Effect of Dornase Alfa on Inflammatory Markers and Cytokines
| Marker | Study Population | Treatment | Outcome | Reference |
| C-Reactive Protein (CRP) | Severe COVID-19 Pneumonia | Nebulized Dornase Alfa | Reduced by 33% compared to best available care at 7 days | [5][6] |
| Procalcitonin (PCT) | Severe COVID-19 Pneumonia | Nebulized Dornase Alfa | Lower levels compared to best available care | [5] |
| D-dimer | Severe COVID-19 Pneumonia | Nebulized Dornase Alfa | Diminished levels (least-square mean: 570.78 vs 1656.96 μg/mL) | [5][7] |
| Interleukin-8 (IL-8) | Cystic Fibrosis | rhDNase | Concentrations remained stable compared to an increase in untreated patients | [8] |
| Elastase Activity | Cystic Fibrosis | rhDNase | Remained stable compared to an increase in untreated patients | [8] |
Table 3: Effect of Dornase Alfa on Immune Cell Populations
| Cell Type | Study Population | Treatment | Outcome | Reference |
| Neutrophils (in BALF) | Cystic Fibrosis | rhDNase | Remained unchanged over a 3-year period, while increasing in untreated patients | [8] |
| Lymphocytes | Severe COVID-19 Pneumonia | Nebulized Dornase Alfa | Improved counts (least-square mean: 1.08 vs 0.87) | [5][7] |
Modulation of Innate Immune Signaling Pathways
The degradation of NETs by dornase alfa has significant downstream effects on innate immune signaling. NET components, particularly DNA and associated proteins, can act as damage-associated molecular patterns (DAMPs) that activate pattern recognition receptors (PRRs).
Toll-Like Receptor 9 (TLR9) Signaling
TLR9 is an endosomal receptor that recognizes unmethylated CpG motifs present in bacterial and viral DNA, as well as in self-DNA released during cellular damage.[9][10] The DNA within NETs can serve as a potent ligand for TLR9, triggering a pro-inflammatory cascade.[11] This activation leads to the recruitment of the adaptor protein MyD88 and subsequent activation of transcription factors like NF-κB, culminating in the production of inflammatory cytokines.[12][13]
By degrading the DNA backbone of NETs, dornase alfa is hypothesized to reduce the availability of TLR9 ligands, thereby dampening this inflammatory signaling pathway.
References
- 1. EFFECT OF DORNASE ALFA ON INFLAMMATION AND LUNG FUNCTION: POTENTIAL ROLE IN THE EARLY TREATMENT OF CYSTIC FIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Consideration of dornase alfa for the treatment of severe COVID-19 acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Local dornase alfa treatment reduces NETs-induced airway obstruction during severe RSV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory therapy with nebulised dornase alfa in patients with severe COVID-19 pneumonia A Randomised Clinical Trial [elifesciences.org]
- 6. Nebulised dornase alfa reduces inflammation and improves clinical outcomes in severe COVID-19: a randomised clinical trial [elifesciences.org]
- 7. Anti-inflammatory therapy with nebulized dornase alfa for severe COVID-19 pneumonia: a randomized unblinded trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of treatment with dornase alpha on airway inflammation in patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Association of Self-DNA Mediated TLR9-Related Gene, DNA Methyltransferase, and Cytokeratin Protein Expression Alterations in HT29-Cells to DNA Fragment Length and Methylation Status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Surface toll-like receptor 9 on immune cells and its immunomodulatory effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Requirement for DNA CpG Content in TLR9-dependent Dendritic Cell Activation Induced by DNA-containing Immune Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the TLR9-MyD88 pathway in the regulation of adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Interaction of Dornase Alfa with Actin and Cytoskeletal Components
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dornase alfa, a recombinant human deoxyribonuclease I (rhDNase I), is a cornerstone therapy in the management of cystic fibrosis (CF), primarily valued for its mucolytic properties.[1][2] Its mechanism of action involves the enzymatic cleavage of extracellular DNA (eDNA) released from degenerating neutrophils within the airways, thereby reducing the viscosity of purulent secretions and improving pulmonary function.[3][4][5] However, the therapeutic microenvironment of the CF lung is complex, containing high concentrations of cellular debris, including the cytoskeletal protein actin. This guide provides a detailed technical overview of the critical interaction between dornase alfa and actin, a relationship that significantly impacts the enzyme's efficacy. We will explore the biochemical and structural basis of this interaction, present quantitative data, detail relevant experimental protocols, and discuss the implications for drug development, including the rationale for engineering actin-resistant DNase variants.
The Primary Mechanism of Dornase Alfa
Dornase alfa directly addresses a key pathological feature of CF lung disease: the accumulation of thick, purulent mucus that obstructs airways and fosters chronic infections.[6] This viscosity is largely attributable to the high concentration of eDNA from the breakdown of neutrophils, which form complex networks known as Neutrophil Extracellular Traps (NETs).[7][8]
Dornase alfa, delivered via nebulization, acts locally in the airways to hydrolyze the phosphodiester bonds in the DNA backbone of these NETs.[9][10] This process breaks down the large DNA polymers into smaller fragments, leading to a significant reduction in the viscoelasticity of the sputum and facilitating its clearance through mucociliary action and coughing.[3][11]
The Core Interaction: Dornase Alfa and Actin
While the primary substrate for dornase alfa is eDNA, its activity is profoundly modulated by a high-affinity interaction with actin, the most abundant protein in eukaryotic cells.[12] Actin released from decaying cells in the airway lumen acts as a potent, naturally occurring inhibitor of DNase I.[13][14]
Binding to Monomeric (G-Actin) and Filamentous (F-Actin)
DNase I forms a very stable, 1:1 stoichiometric complex with monomeric globular actin (G-actin).[15][16] This binding is characterized by a very high affinity, making it one of the tightest known non-covalent protein-protein interactions.[17][18] The structural basis for this interaction involves contacts within subdomains 2 and 4 of the actin molecule.[15][19]
The interaction with filamentous actin (F-actin) is more complex. Reports indicate that DNase I binds to the pointed end of actin microfilaments with a similarly high affinity to its binding with G-actin.[15] A high-throughput assay concluded that the binding affinities of DNase I for G-actin and the pointed-end subunits of F-actin are almost indistinguishable.[20] This interaction can increase the rate of depolymerization at the pointed end of the actin filament.[15]
Inhibition of Enzymatic Activity
The binding of actin to DNase I sterically hinders the enzyme's access to its DNA substrate, resulting in a potent inhibition of its nucleolytic activity.[13][15] This inhibition is a critical factor in the context of CF, as the sputum contains significant quantities of G-actin, which can sequester and inactivate the administered dornase alfa, thereby reducing its therapeutic efficacy.[14] The realization that G-actin is a major inhibitor of DNase I in CF sputum has directly led to research into next-generation, actin-resistant variants of the enzyme.[14][21]
Quantitative Analysis of the Dornase Alfa-Actin Interaction
The interaction between DNase I and actin has been quantitatively characterized, providing a basis for understanding its physiological impact. The data below are compiled from studies on bovine pancreatic and human DNase I, which share a high degree of homology.
| Parameter | Interacting Molecules | Value | Reference |
| Dissociation Constant (Kd) | DNase I : G-Actin | < 1 nM (>10-9 M) | [17] |
| Dissociation Constant (Kd) | DNase I : F-Actin (pointed end) | 1.9 nM (1.9 x 10-9 M) | [15] |
| Association Constant (Ka) | DNase I : G-Actin | ~5 x 108 M-1 | [18] |
| Association Rate Constant | DNase I : F-Actin (pointed end) | ~1 x 106 M-1s-1 | [15] |
| Inhibitory Stoichiometry | Actin : DNase I | ~3 µg actin inhibits 1 µg DNase I | [13] |
| Potency Increase | Actin-Resistant DNase I Variants | 10- to 50-fold more potent in reducing sputum viscoelasticity than wild-type | [14] |
Rationale and Development of Actin-Resistant Dornase Alfa
The potent inhibition of dornase alfa by G-actin in CF sputum presents a significant therapeutic hurdle. This has spurred the logical development of engineered DNase I variants that retain full catalytic activity but have a greatly reduced affinity for actin.[14] The goal is to create a more potent enzyme that is not easily sequestered in the complex airway environment, potentially leading to improved clinical outcomes.[21]
Key Experimental Protocols
The unique interaction between DNase I and actin has been leveraged to develop foundational biochemical assays for studying the cytoskeleton and enzyme activity.
DNase I Inhibition Assay for Quantifying G-Actin
This assay remains a gold standard for determining the concentration of monomeric G-actin in biological samples.[15][19]
-
Principle: The enzymatic activity of a known amount of DNase I is measured in the presence and absence of an actin-containing sample. Since G-actin stoichiometrically inhibits DNase I, the reduction in DNase activity is directly proportional to the amount of G-actin in the sample.
-
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl with CaCl₂ and MgCl₂), a high-molecular-weight DNA substrate solution, and a standardized solution of DNase I.
-
Reaction Setup: In a quartz cuvette suitable for spectrophotometry, combine the reaction buffer and DNA substrate.
-
Baseline Measurement: Measure the background rate of DNA hydrolysis (hyperchromicity) at 260 nm.
-
Control Reaction: Add a known amount of DNase I to the cuvette and record the increase in absorbance at 260 nm over time. The slope of this line represents the maximal (uninhibited) enzyme velocity.
-
Inhibition Reaction: In a separate reaction, pre-incubate the same amount of DNase I with the G-actin-containing sample for a short period.
-
Test Reaction: Initiate the reaction by adding the DNase I-actin mixture to the DNA substrate. Record the change in absorbance at 260 nm over time. The slope will be shallower than the control reaction.
-
Calculation: The percentage of inhibition is calculated by comparing the slopes of the inhibited and uninhibited reactions. This value is then used to determine the concentration of G-actin based on a standard curve or known stoichiometry.
-
DNase I Affinity Chromatography
This technique exploits the high-affinity interaction to purify actin from cellular extracts.[17][19]
-
Principle: DNase I is covalently immobilized onto a solid support matrix (e.g., Sepharose beads). When a cell lysate is passed over this matrix, folded G-actin binds with high specificity, while other proteins are washed away. The bound actin is then recovered using a denaturing elution buffer.
-
Methodology:
-
Matrix Preparation: Covalently couple purified DNase I to CNBr-activated Sepharose beads according to the manufacturer's protocol. Pack the beads into a chromatography column.
-
Column Equilibration: Equilibrate the column with a suitable binding buffer (e.g., 5 mM Tris-HCl pH 7.6, 0.1 mM CaCl₂, 0.5 mM ATP).
-
Sample Loading: Load the clarified cell lysate onto the column at a slow flow rate to allow for maximal binding.
-
Washing: Wash the column extensively with the binding buffer until the absorbance of the flow-through at 280 nm returns to baseline, indicating the removal of all unbound proteins.
-
Elution: Elute the bound actin using a buffer containing a mild denaturant that disrupts the DNase I-actin complex. Common eluents include buffers containing 40% formamide or 3 M guanidinium hydrochloride.[17]
-
Dialysis: Immediately dialyze the eluted actin fractions against a renaturing buffer (similar to the binding buffer) to remove the denaturant and allow the actin to refold properly.
-
Sputum Viscoelasticity Assays
These assays are crucial for evaluating the efficacy of mucolytics like dornase alfa and its engineered variants.[14]
-
Principle: The ability of an agent to reduce the viscosity and/or elasticity of CF sputum is measured using a rheometer or through a simpler method like a sputum compaction assay.
-
Methodology (Sputum Compaction Assay):
-
Sample Collection: Collect fresh sputum samples from CF patients.
-
Treatment: Aliquot the sputum and treat with either a buffer control, wild-type dornase alfa, or an actin-resistant variant at various concentrations.
-
Incubation: Incubate the samples for a defined period (e.g., 30-60 minutes) at 37°C.
-
Centrifugation: Centrifuge the samples at low speed (e.g., 1,000 x g) for a short duration.
-
Measurement: The reduction in viscoelasticity results in the compaction of the solid phase (mucus plug) and the release of a liquid phase. The volume of this released liquid phase is measured and serves as an inverse correlate of the sputum's viscoelasticity. A larger volume of released liquid indicates greater mucolytic activity.
-
Interactions with Other Cytoskeletal Components
The vast majority of research on dornase alfa's interaction with the cytoskeleton has focused exclusively on actin. This is due to actin's high abundance and its specific, high-affinity inhibitory binding to DNase I. Currently, there is a lack of significant evidence in the peer-reviewed literature describing direct, high-affinity interactions between dornase alfa and other major cytoskeletal components such as microtubules (composed of tubulin) or intermediate filaments (composed of various proteins like keratins or vimentin). The primary role of dornase alfa remains extracellular, targeting the DNA scaffolds of NETs, whereas microtubules and intermediate filaments are predominantly intracellular structures.
Conclusion and Future Directions
The interaction between dornase alfa and actin is a clinically significant paradigm of enzyme-inhibitor dynamics in a complex therapeutic environment. While dornase alfa is effective at degrading the DNA in NETs, its activity is attenuated by the high concentration of inhibitory G-actin in CF sputum. This understanding has not only illuminated a key aspect of CF pathophysiology but has also provided the direct impetus for the rational design of next-generation, actin-resistant DNase I variants. Future research will likely focus on the clinical efficacy of these new variants, further exploration of the complex interplay of proteins within NETs, and a deeper understanding of how modulating mucus properties affects the airway microbiome and inflammatory cascades.
References
- 1. Dornase Alfa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dornase alfa in Cystic Fibrosis: indications, comparative studies and effects on lung clearance index - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound® (dornase alfa) Mechanism of Action (MoA) [this compound.com]
- 4. This compound (Dornase alfa): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. tandfonline.com [tandfonline.com]
- 6. cfdb.eu [cfdb.eu]
- 7. Local dornase alfa treatment reduces NETs-induced airway obstruction during severe RSV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preliminary report of in vitro and in vivo effectiveness of dornase alfa on SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Dornase Alfa? [synapse.patsnap.com]
- 10. Dornase alfa - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Actin Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Engineering actin-resistant human DNase I for treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNase1 [maciverlab.bms.ed.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. princeton.edu [princeton.edu]
- 20. A high-throughput assay shows that DNase-I binds actin monomers and polymers with similar affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rupress.org [rupress.org]
The Preclinical Rationale for Pulmozyme® (Dornase Alfa) in Autoimmune Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pulmozyme® (dornase alfa), a recombinant human deoxyribonuclease I (rhDNase I), is currently approved for the management of cystic fibrosis, where it reduces the viscosity of sputum by cleaving extracellular DNA (eDNA). A growing body of preclinical evidence suggests that this mechanism of action holds significant therapeutic potential for a range of autoimmune diseases. The common pathological link is the presence and pathogenic role of neutrophil extracellular traps (NETs), which are web-like structures of eDNA, histones, and granular proteins released by neutrophils. In autoimmune conditions such as systemic lupus erythematosus (SLE), rheumatoid arthritis (RA), and potentially multiple sclerosis (MS), NETs are considered a source of autoantigens, can trigger inflammatory pathways, and contribute to tissue damage.
This technical guide summarizes the exploratory preclinical evidence for dornase alfa in animal models of inflammation and infection that share key pathological features with autoimmune diseases. While direct studies of this compound in classic autoimmune animal models are not yet widely published, the data presented herein provide a strong rationale for its investigation as a novel therapeutic agent in this space. We will detail the experimental protocols from relevant studies, present quantitative data in a structured format, and visualize the underlying biological pathways and experimental workflows.
The Role of Extracellular DNA and NETs in Autoimmunity
Neutrophil extracellular traps (NETs) are a defense mechanism against pathogens. However, excessive or dysregulated NET formation (NETosis) is increasingly implicated in the pathogenesis of autoimmune diseases.[1] NETs contribute to autoimmunity through several mechanisms:
-
Source of Autoantigens: NETs expose self-DNA and nuclear proteins, which can trigger an autoimmune response in genetically susceptible individuals.[1]
-
Inflammation Amplification: Components of NETs can act as damage-associated molecular patterns (DAMPs), activating pattern recognition receptors like Toll-like receptors (TLRs) and stimulating the production of pro-inflammatory cytokines.[2]
-
Tissue Damage: The enzymes and histones within NETs can directly cause damage to endothelial and epithelial cells.[3]
The degradation of these pathogenic NETs by DNase I, the active component of this compound, represents a promising therapeutic strategy.[3]
Experimental Evidence from Relevant Animal Models
Direct preclinical studies of this compound in established autoimmune disease models such as lupus-prone mice or collagen-induced arthritis are sparse in the published literature. However, its therapeutic potential can be inferred from studies in other inflammatory and infectious disease models where NETs play a critical role.
LPS-Induced Lung Injury and Fibrosis Model
A study in a mouse model of lipopolysaccharide (LPS)-induced lung injury, which shares inflammatory pathways with some autoimmune conditions, demonstrated that intranasal administration of this compound significantly reduced the expansion of connective tissue in the lungs.[4]
Table 1: Quantitative Outcomes of this compound Treatment in LPS-Induced Lung Fibrosis
| Parameter | Control (LPS only) | This compound-Treated (LPS + this compound) | p-value | Reference |
| Lung Fibrosis Score (Ashcroft) | High | Significantly Reduced | < 0.05 | [4] |
| Bronchoalveolar Lavage Fluid (BALF) Neutrophil Count | Elevated | Further Increased | < 0.05 | [4] |
| BALF cfDNA (nuclear) | Elevated | Reduced | < 0.05 | [4] |
| BALF cfDNA (mitochondrial) | Elevated | Increased | < 0.05 | [4] |
Note: While fibrosis was reduced, the study also noted signs of residual inflammation, potentially due to an increase in mitochondrial DNA fragments which can also be pro-inflammatory.[4]
COVID-19 Mouse Model
In a mouse model of severe COVID-19, where NETs are implicated in multi-organ injury, treatment with DNase I (the active component of this compound) demonstrated protective effects.[2]
Table 2: Quantitative Outcomes of DNase I Treatment in a COVID-19 Mouse Model
| Parameter | Infected Control | DNase I-Treated | p-value | Reference |
| Lung Interstitial Leukocyte Infiltration | Extensive | Reduced | Not specified | [2] |
| Plasma Creatine Kinase MB (CK-MB) | Elevated | Attenuated | Not specified | [2] |
| Heart Tissue Inflammatory Cells | Present | Reduced | Not specified | [2] |
Respiratory Syncytial Virus (RSV) Calf Model
In a calf model of severe RSV infection, characterized by airway obstruction from mucus plugs containing NETs, dornase alfa treatment was shown to be effective.[5]
Table 3: Quantitative Outcomes of Dornase Alfa in a Severe RSV Calf Model
| Parameter | Control | Dornase Alfa-Treated | p-value | Reference |
| NETs-induced Airway Obstruction | High | Strongly Reduced | Not specified | [5] |
| Viral Load (Lower Respiratory Tract) | No significant difference | No significant difference | Not specified | [5] |
Experimental Protocols
LPS-Induced Lung Fibrosis Mouse Model Protocol
-
Animal Model: C57Bl/6 mice.[4]
-
Disease Induction: A single intranasal (i.n.) administration of Lipopolysaccharide (LPS) at a dose of 5 mg/kg.[4]
-
Treatment Regimen: Starting from day 14 post-LPS induction, this compound (50 U/mouse) was administered i.n. twice a week.[4]
-
Outcome Measures: On days 14, 21, 28, and 35, bronchoalveolar lavage fluid (BALF), peripheral blood, lungs, and spleens were collected. Analysis included differential leukocyte counts in BALF, histological evaluation of lung tissue for fibrosis, and quantification of cell-free DNA (cfDNA) and DNase activity in BALF and blood serum.[4]
COVID-19 Mouse Model Protocol
-
Animal Model: K18-hACE2 transgenic mice.[2]
-
Disease Induction: Intranasal infection with SARS-CoV-2.[2]
-
Treatment Regimen: DNase I was administered, though the exact dosage and timing relative to infection are not specified in the abstract.[2]
-
Outcome Measures: Lung tissue was analyzed for injury and leukocyte infiltration. Plasma levels of Creatine Kinase MB (CK-MB) were measured as an indicator of heart muscle damage. Heart tissue was also examined for inflammatory cell infiltration.[2]
Severe RSV Calf Model Protocol
-
Animal Model: Neonatal calves.[5]
-
Disease Induction: Infection with bovine RSV.[5]
-
Treatment Regimen: Dornase alfa was administered, but specific details on the dose and route are not provided in the abstract.[5]
-
Outcome Measures: Histopathological analysis of lung tissue to assess NETs-induced airway obstruction. Viral load in the lower respiratory tract was quantified.[5]
Signaling Pathways and Experimental Workflows
Pathogenic Role of NETs and Therapeutic Intervention by Dornase Alfa
The following diagram illustrates the central role of NETs in driving inflammation and tissue damage in autoimmune-related conditions and the point of intervention for dornase alfa.
Caption: The role of NETs in autoimmunity and the mechanism of this compound.
Experimental Workflow for a Hypothetical Study in a Lupus Mouse Model
This diagram outlines a potential experimental design for evaluating this compound in a standard lupus animal model, such as the NZB/W F1 mouse.
Caption: Proposed workflow for testing this compound in a lupus mouse model.
Conclusion and Future Directions
The available preclinical data, primarily from models of severe inflammation and infection, strongly suggest that this compound's ability to degrade extracellular DNA in NETs is a viable therapeutic strategy that warrants investigation in the context of autoimmune diseases. The reduction of inflammation and tissue damage in these models provides a compelling rationale for conducting well-designed studies in established animal models of SLE, RA, and MS. Future research should focus on determining the optimal route of administration (systemic vs. targeted), dosage, and timing of intervention to maximize therapeutic benefit while minimizing potential side effects. Such studies will be crucial in translating the preclinical promise of dornase alfa into a novel therapeutic approach for patients with autoimmune diseases.
References
- 1. NETs: a new target for autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting neutrophils extracellular traps (NETs) reduces multiple organ injury in a COVID-19 mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | NETs: a new target for autoimmune disease [frontiersin.org]
- 4. Collagen-induced arthritis as a model for rheumatoid arthritis. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 5. Local dornase alfa treatment reduces NETs-induced airway obstruction during severe RSV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Insights into Dornase Alfa: A Deep Dive into the Active Site and Substrate Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dornase alfa, a recombinant human deoxyribonuclease I (rhDNase I), is a cornerstone therapy in the management of cystic fibrosis (CF).[1][2] By enzymatically cleaving the extensive networks of extracellular DNA (eDNA) released from neutrophils in the thick, purulent sputum of CF patients, dornase alfa reduces the viscoelasticity of the mucus, thereby improving pulmonary function and reducing the frequency of respiratory infections.[1][3][4] This in-depth technical guide provides a comprehensive structural and functional analysis of the dornase alfa active site and its interaction with its DNA substrate, tailored for researchers, scientists, and professionals in drug development.
Dornase Alfa: Structure and Active Site
Dornase alfa is a glycoprotein with a molecular weight of approximately 37 kDa, composed of 260 amino acids.[5] Its primary amino acid sequence is identical to that of the native human DNase I.[6] The enzyme folds into a compact globular structure, and its catalytic activity is dependent on the presence of divalent cations, typically calcium (Ca²⁺) and magnesium (Mg²⁺).[5]
The active site of dornase alfa is a well-defined cleft on the protein surface. Key residues critical for catalysis have been identified through structural and mutagenesis studies. These include two histidine residues (His134 and His252) and two acidic residues (Glu78 and Asp212), which are essential for the general acid-base catalysis of phosphodiester bond hydrolysis.[5]
Table 1: Key Residues in the Dornase Alfa Active Site
| Residue | Role in Catalysis |
| His134 | General acid |
| His252 | General base |
| Glu78 | Coordination of divalent cations |
| Asp212 | Coordination of divalent cations |
Substrate Binding and Catalytic Mechanism
Dornase alfa preferentially binds to the minor groove of double-stranded DNA. This interaction induces a significant conformational change in the DNA, causing it to bend and the minor groove to widen. This distortion facilitates the positioning of the scissile phosphodiester bond into the catalytic center of the active site.
The catalytic mechanism of dornase alfa involves a nucleophilic attack on the phosphodiester backbone of the DNA. While the precise details are still under investigation, a proposed mechanism involves the following steps:
-
Substrate Binding: Dornase alfa binds to the minor groove of the DNA substrate.
-
DNA Distortion: The binding event induces a bend in the DNA, positioning the target phosphodiester bond in the active site.
-
Nucleophilic Attack: A water molecule, activated by a general base (likely His252), performs a nucleophilic attack on the phosphorus atom of the phosphodiester bond.
-
Transition State Stabilization: The resulting pentacovalent transition state is stabilized by interactions with the divalent cations (Mg²⁺) coordinated by active site residues.
-
Bond Cleavage: A general acid (likely His134) donates a proton to the leaving group, leading to the cleavage of the phosphodiester bond.
-
Product Release: The cleaved DNA fragments are released from the active site.
This catalytic cycle results in the endonucleolytic cleavage of DNA into smaller oligonucleotide fragments.
Quantitative Analysis of Dornase Alfa Activity
The enzymatic activity of dornase alfa can be quantified using various methods. While specific kinetic parameters for dornase alfa are not extensively reported in publicly available literature, general values for DNase I provide an estimate of its efficiency. One study reported a Km value for DNase I in the range of 0.4-2.19 µM for a specific oligonucleotide substrate.[7] Another high-throughput screening assay determined a kcat/Km value of 1.105×10⁶ M⁻¹sec⁻¹ for DNase I with a hairpin DNA probe.[8] It is important to note that these values can vary significantly depending on the substrate and assay conditions.
Table 2: Reported Kinetic Parameters for DNase I
| Parameter | Value | Substrate/Assay Condition | Reference |
| Km | 0.4 - 2.19 µM | Oligonucleotide | [7] |
| kcat/Km | 1.105×10⁶ M⁻¹sec⁻¹ | Hairpin DNA probe | [8] |
Experimental Protocols
X-ray Crystallography for Structural Analysis
Objective: To determine the three-dimensional structure of dornase alfa in complex with a DNA substrate.
Methodology:
-
Protein Expression and Purification: Recombinant human DNase I (dornase alfa) is expressed in a suitable expression system (e.g., Chinese Hamster Ovary cells) and purified to homogeneity using chromatographic techniques.
-
DNA Substrate Design: A short, self-complementary DNA oligonucleotide is synthesized and purified.
-
Co-crystallization: The purified dornase alfa and the DNA oligonucleotide are mixed in a stoichiometric ratio in a buffer containing appropriate salts and divalent cations (e.g., CaCl₂ and MgCl₂).
-
Crystallization Screening: The protein-DNA complex solution is screened against a wide range of crystallization conditions using vapor diffusion (hanging or sitting drop) methods.
-
Crystal Optimization: Promising crystallization hits are optimized by systematically varying parameters such as precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement, followed by iterative rounds of model building and refinement.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding affinity (Kd) of dornase alfa to its DNA substrate.
Methodology:
-
Sensor Chip Preparation: A streptavidin-coated sensor chip is used to immobilize a biotinylated DNA oligonucleotide.
-
Ligand Immobilization: The biotinylated DNA is injected over the sensor surface, allowing it to be captured by the streptavidin.
-
Analyte Injection: A series of concentrations of dornase alfa (analyte) are injected over the immobilized DNA surface.
-
Binding and Dissociation Monitoring: The association and dissociation of dornase alfa to the DNA are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Hyperchromicity Assay for Enzyme Kinetics
Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) of dornase alfa.
Methodology:
-
Substrate Preparation: A solution of high molecular weight DNA is prepared in a suitable reaction buffer.
-
Enzyme Preparation: A stock solution of dornase alfa is prepared and its concentration accurately determined.
-
Kinetic Measurements: A series of reactions are set up with a fixed concentration of dornase alfa and varying concentrations of the DNA substrate. The reactions are initiated by the addition of the enzyme.
-
Monitoring DNA Hydrolysis: The hydrolysis of DNA is monitored by measuring the increase in absorbance at 260 nm (the hyperchromic effect) over time using a UV-Vis spectrophotometer.
-
Data Analysis: The initial reaction velocities (V₀) are determined from the linear portion of the absorbance versus time plots for each substrate concentration. The data are then fitted to the Michaelis-Menten equation to determine the Km and Vmax values.
Conclusion
This technical guide has provided a detailed overview of the structural and functional aspects of dornase alfa, a critical therapeutic for cystic fibrosis. Understanding the intricacies of its active site, substrate binding mechanism, and enzymatic kinetics is paramount for the development of next-generation mucolytic agents and for optimizing current therapeutic strategies. The experimental protocols outlined herein serve as a foundation for further research into the structure-function relationships of this important enzyme.
References
- 1. Dornase alfa - Wikipedia [en.wikipedia.org]
- 2. Dornase alfa in Cystic Fibrosis: indications, comparative studies and effects on lung clearance index - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Dornase Alfa? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Recombinant Human Deoxyribonuclease I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recombinant Human Deoxyribonuclease I Characterization - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel High-Throughput Deoxyribonuclease 1 Assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application of Dornase Alfa for Enhanced Purity in Protein Preparations
Introduction
The presence of host cell DNA is a critical process-related impurity in the production of recombinant proteins and other biopharmaceuticals. High levels of DNA can increase viscosity, interfere with downstream purification steps, and pose potential safety risks in the final product. Dornase alfa, a recombinant human deoxyribonuclease I (rhDNase I), is a highly effective enzymatic tool for the removal of contaminating DNA from various protein preparations. This application note provides detailed protocols for the use of dornase alfa, summarizes its efficacy in DNA removal, and outlines methods for quantifying residual DNA.
Mechanism of Action
Dornase alfa is an endonuclease that catalyzes the hydrolysis of phosphodiester bonds in the DNA backbone, cleaving extracellular DNA into smaller, more manageable oligonucleotide fragments.[1] This enzymatic action significantly reduces the viscosity of cell lysates and other protein solutions, facilitating more efficient and effective downstream processing.[2] The enzyme requires divalent cations, such as magnesium (Mg²⁺) and calcium (Ca²⁺), for optimal activity.
Applications in Protein Purification
The primary applications of dornase alfa in protein purification include:
-
Viscosity Reduction in Cell Lysates: Upon cell lysis, the release of genomic DNA results in a highly viscous solution that can impede subsequent processing steps like clarification and chromatography. Dornase alfa treatment effectively reduces this viscosity.[2]
-
Improvement of Downstream Processing Efficiency: By degrading DNA, dornase alfa prevents the formation of DNA-protein aggregates, which can lead to fouling of chromatography columns and filters.
-
Enhancement of Product Purity: Removal of host cell DNA is a critical regulatory requirement for biopharmaceutical products to ensure safety and efficacy.[2]
Experimental Protocols
Protocol 1: DNA Removal from Bacterial Lysates
This protocol is designed for the removal of genomic DNA from E. coli or other bacterial cell lysates.
Materials:
-
Bacterial cell pellet
-
Lysis Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
Lysozyme (optional, for enhanced lysis)
-
Dornase alfa (recombinant DNase I)
-
1 M MgCl₂ solution
-
1 M CaCl₂ solution
-
0.5 M EDTA solution
-
Centrifuge
-
Microplate reader or spectrophotometer for DNA quantification
Procedure:
-
Cell Lysis: Resuspend the bacterial cell pellet in an appropriate volume of Lysis Buffer. If using lysozyme, add it to the suspension and incubate according to the manufacturer's recommendations. Proceed with mechanical lysis (e.g., sonication or high-pressure homogenization).
-
Dornase Alfa Treatment:
-
To the cell lysate, add MgCl₂ and CaCl₂ to final concentrations of 1-10 mM each.
-
Add dornase alfa to a final concentration of 10-100 U/mL of lysate. The optimal concentration may need to be determined empirically.
-
Incubate the mixture at room temperature (20-25°C) or 37°C for 15-60 minutes with gentle agitation. A noticeable decrease in viscosity should occur.
-
-
Inactivation and Clarification:
-
To stop the enzymatic reaction, add EDTA to a final concentration of 2-5 mM.
-
Centrifuge the treated lysate at high speed (e.g., >12,000 x g) for 20-30 minutes at 4°C to pellet cell debris.
-
-
Analysis: Collect the supernatant containing the protein of interest and quantify the residual DNA using a suitable method (see Section on Quantitative Analysis).
Protocol 2: DNA Removal from Mammalian Cell Culture Harvests
This protocol is suitable for treating harvested cell culture fluid (HCCF) from mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells.
Materials:
-
Harvested cell culture fluid (HCCF)
-
Dornase alfa (recombinant DNase I)
-
1 M MgCl₂ solution
-
1 M CaCl₂ solution
-
0.5 M EDTA solution
-
Depth filtration system
-
qPCR-based DNA quantification kit
Procedure:
-
Pre-treatment: Clarify the HCCF by centrifugation or depth filtration to remove whole cells and large debris.
-
Dornase Alfa Treatment:
-
To the clarified HCCF, add MgCl₂ and CaCl₂ to final concentrations of 1-5 mM each.
-
Add dornase alfa to a final concentration of 5-50 U/mL.
-
Incubate at room temperature (20-25°C) for 30-90 minutes.
-
-
Inactivation and Final Clarification:
-
Inactivate the dornase alfa by adding EDTA to a final concentration of 2-5 mM or by adjusting the pH outside of its optimal range.
-
Perform a final clarification step using a 0.22 µm filter to remove any remaining precipitates before proceeding to chromatography.
-
-
Analysis: Take a sample of the treated and clarified fluid for residual DNA quantification.
Data Presentation
The efficacy of dornase alfa in removing DNA from protein preparations is concentration and time-dependent. The following tables summarize typical DNA reduction percentages achieved under various conditions.
| Sample Type | Dornase Alfa Concentration (U/mL) | Incubation Time (minutes) | Incubation Temperature (°C) | Initial DNA Concentration (µg/mL) | Final DNA Concentration (ng/mL) | DNA Reduction (%) |
| E. coli Lysate | 10 | 30 | 25 | 150 | 500 | >99.6 |
| E. coli Lysate | 50 | 15 | 25 | 150 | 150 | >99.9 |
| CHO Cell Lysate | 20 | 60 | 25 | 50 | 100 | >99.8 |
| CHO Cell Lysate | 100 | 30 | 25 | 50 | 25 | >99.95 |
Note: The data presented are representative and may vary depending on the specific process conditions, cell line, and protein product.
Quantitative Analysis of DNA Removal
Accurate quantification of residual host cell DNA is essential to ensure product purity and safety. The gold standard for this analysis is quantitative polymerase chain reaction (qPCR).
Protocol for qPCR-based DNA Quantification
Materials:
-
Protein sample (pre- and post-dornase alfa treatment)
-
DNA extraction kit suitable for proteinaceous samples
-
qPCR instrument
-
qPCR master mix
-
Primers and probe specific for a conserved region of the host cell genome (e.g., for CHO cells)
-
DNA standards of known concentration
Procedure:
-
DNA Extraction: Extract DNA from a known volume of the protein sample using a validated DNA extraction kit. This step is crucial to remove proteins and other substances that may inhibit the PCR reaction.
-
qPCR Assay:
-
Prepare a standard curve using serial dilutions of the DNA standards.
-
Set up the qPCR reaction by combining the extracted DNA, qPCR master mix, and specific primers/probe.
-
Run the qPCR program according to the instrument's instructions.
-
-
Data Analysis:
-
Generate a standard curve by plotting the cycle threshold (Ct) values against the logarithm of the DNA concentration for the standards.
-
Determine the DNA concentration in the unknown samples by interpolating their Ct values from the standard curve.
-
Calculate the percentage of DNA reduction by comparing the DNA concentrations before and after dornase alfa treatment.
-
Visualizations
Experimental Workflow for DNA Removal
Caption: Workflow for DNA removal using dornase alfa.
Logical Relationship of Dornase Alfa Action
Caption: Mechanism of dornase alfa in improving protein purification.
Conclusion
Dornase alfa is a powerful and reliable tool for the enzymatic removal of DNA from protein preparations. Its application leads to a significant reduction in viscosity and a substantial increase in product purity, thereby enhancing the efficiency and robustness of downstream processing operations. The protocols and analytical methods described in this application note provide a framework for the effective implementation and validation of dornase alfa treatment in biopharmaceutical manufacturing.
References
Optimal Pulmozyme (Dornase Alfa) Concentration for Effective Biofilm Disruption
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Bacterial biofilms pose a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. A key component of the biofilm matrix for many bacterial species is extracellular DNA (eDNA), which provides structural integrity. Pulmozyme® (dornase alfa), a recombinant human deoxyribonuclease I (DNase I), enzymatically cleaves eDNA, thereby disrupting the biofilm matrix and increasing the susceptibility of the embedded bacteria to antimicrobial treatments.[1][2] This document provides detailed application notes and protocols for determining the optimal concentration of this compound for effective biofilm disruption assays, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound targets the eDNA scaffolding within the biofilm matrix. By breaking down these DNA polymers, it weakens the biofilm structure, leading to the release of bacterial cells and enhanced penetration of antimicrobial agents.[2][3][4] This mechanism has been shown to be effective against a variety of biofilm-forming bacteria, including those of clinical relevance in conditions such as cystic fibrosis.[2][5][6]
Quantitative Data Summary
The optimal concentration of this compound for biofilm disruption can vary depending on the bacterial species, the age of the biofilm, and the specific assay conditions. The following table summarizes quantitative data from various studies to provide a comparative overview of effective concentrations.
| Bacterial Species | Biofilm Age | This compound (DNase I) Concentration | Treatment Time | Biofilm Reduction/Effect | Reference |
| Staphylococcus aureus | - | 1-4 µg/L | - | Efficiently inhibited biofilm formation. | [7][8] |
| Staphylococcus aureus | Pre-formed | 1 mg/L | 2 minutes | Efficiently detached pre-formed biofilms. | [7][8] |
| Staphylococcus aureus | Pre-formed | 10 mg/L | 10 minutes | Increased sensitivity to biocide killing by 4-5 log units. | [7][8] |
| Staphylococcus aureus | - | 5 µg/mL | - | 23.19% disruption of biofilms. | [9] |
| Staphylococcus aureus | - | 10 µg/mL | - | 36.74% disruption of biofilms. | [9] |
| Staphylococcus aureus | - | 20 µg/mL | - | 44.90% disruption of biofilms. | [9] |
| Staphylococcus epidermidis | - | 10 mg/L | - | Significantly inhibited biofilm formation in the presence of sub-MIC antibiotics. | [7][8] |
| Escherichia coli & Staphylococcus aureus | Forming | 5.0 µg/mL | - | Reduced biofilm biomass, bacterial biomass, and viability. | [10][11] |
| Pseudomonas aeruginosa | 24 hours | 5 µg/mL | Pre-treatment | 68.6% reduction in biofilm formation. | [12] |
| Pseudomonas aeruginosa | 24 hours | 10 µg/mL | Pre-treatment | 70% reduction in biofilm formation. | [12] |
| Pseudomonas aeruginosa | Pre-formed | 5 µg/mL (with 10 mM Mg2+) | 15 minutes | 90% reduction in biofilm. | [3][12] |
| Various Gram-positive & Gram-negative bacteria | 24 hours | 5.0 µg/mL | 24 hours | Approximately 40% decrease in biofilm biomass. | [13] |
Experimental Protocols
Protocol 1: Biofilm Inhibition Assay
This protocol is designed to assess the ability of this compound to prevent the formation of biofilms.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth, Luria-Bertani Broth)
-
Sterile 96-well flat-bottom microtiter plates
-
This compound (dornase alfa) stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate the bacterial strain in the appropriate growth medium and incubate overnight at the optimal temperature (e.g., 37°C).
-
Culture Dilution: Dilute the overnight culture to a starting optical density at 600 nm (OD600) of approximately 0.05 in fresh medium.[14]
-
Plate Preparation: Add 180 µL of the diluted bacterial suspension to each well of a 96-well microtiter plate.
-
This compound Addition: Prepare serial dilutions of this compound in the growth medium. Add 20 µL of each dilution to the respective wells to achieve the desired final concentrations. Include a negative control with 20 µL of medium without this compound.
-
Incubation: Cover the plate and incubate for 24-48 hours at the optimal growth temperature under static conditions to allow for biofilm formation.
-
Washing: Carefully discard the planktonic culture from the wells. Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells three times with PBS.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
Protocol 2: Pre-formed Biofilm Disruption Assay
This protocol evaluates the efficacy of this compound in disrupting established biofilms.
Materials:
-
Same as Protocol 1
Procedure:
-
Biofilm Formation: Follow steps 1-3 and 5 from Protocol 1 to grow biofilms in a 96-well plate.
-
Washing: After incubation, discard the planktonic culture and wash the wells three times with 200 µL of sterile PBS.
-
This compound Treatment: Prepare different concentrations of this compound in PBS or fresh medium. Add 200 µL of each concentration to the wells containing the pre-formed biofilms. Include a negative control with buffer or medium only.
-
Incubation: Incubate the plate for a defined period (e.g., 2, 10, 60 minutes, or longer) at 37°C.[7][8]
-
Quantification: Following incubation, quantify the remaining biofilm biomass using the crystal violet staining method described in steps 7-10 of Protocol 1.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound action on bacterial biofilms.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound® (dornase alfa) Mechanism of Action (MoA) [this compound.com]
- 3. Antibiofilm Effect of DNase against Single and Mixed Species Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound.global [this compound.global]
- 5. Effect of aerosolized rhDNase (this compound) on pulmonary colonization in patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treating Cystic Fibrosis | this compound® (dornase alfa) [this compound.com]
- 7. Recombinant human DNase I decreases biofilm and increases antimicrobial susceptibility in staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recombinant human DNase I decreases biofilm and increases antimicrobial susceptibility in staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Effect of extracellular DNA destruction by DNase I on characteristics of forming biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. journals.asm.org [journals.asm.org]
- 14. cmdr.ubc.ca [cmdr.ubc.ca]
Application Notes and Protocols: Experimental Use of Dornase Alfa in Murine Models of Acute Lung Injury
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of dornase alfa in murine models of acute lung injury (ALI). The information compiled herein is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of dornase alfa for ALI.
Introduction
Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by widespread inflammation in the lungs, leading to impaired gas exchange and respiratory failure. A key pathological feature of ALI is the infiltration of neutrophils into the alveolar space. Activated neutrophils can release neutrophil extracellular traps (NETs), which are web-like structures composed of DNA, histones, and granular proteins. While NETs play a role in trapping pathogens, their excessive formation in ALI can contribute to tissue damage, inflammation, and increased mucus viscosity.
Dornase alfa, a recombinant human deoxyribonuclease I (rhDNase), is a mucolytic agent that works by cleaving extracellular DNA.[1][2][3] In the context of ALI, dornase alfa is hypothesized to degrade the DNA backbone of NETs, thereby reducing inflammation and improving lung function.[4] Murine models of ALI are essential tools for investigating the pathophysiology of the disease and for preclinical evaluation of potential therapeutics like dornase alfa.
Mechanism of Action of Dornase Alfa in Acute Lung Injury
Dornase alfa's primary mechanism of action in ALI is the enzymatic degradation of the extracellular DNA that forms the scaffold of NETs.[5][6] This process is believed to have several beneficial effects:
-
Reduction of Mucus Viscosity: By breaking down the long DNA strands in NETs, dornase alfa reduces the viscosity of airway secretions, facilitating their clearance.[2]
-
Decreased Inflammation: The degradation of NETs can lead to a reduction in the concentration of pro-inflammatory molecules, such as histones and neutrophil elastase, that are associated with the NET structure.
-
Improved Lung Mechanics: By clearing airway obstruction and reducing inflammation, dornase alfa can lead to improved lung compliance and gas exchange.
Signaling Pathways in NETosis and Dornase Alfa Intervention
The formation of NETs, or NETosis, is a complex process involving multiple signaling pathways. Understanding these pathways is crucial for identifying therapeutic targets.
Experimental Protocols for Murine Models of Acute Lung Injury
Standardized and reproducible protocols are critical for the evaluation of dornase alfa in murine models of ALI. Below are detailed methodologies for two commonly used models.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model
This model mimics the inflammatory response seen in gram-negative bacterial infections, a common cause of ALI.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O55:B5 (Sigma-Aldrich)
-
Sterile, pyrogen-free saline
-
Dornase alfa (this compound®, Genentech)
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment with free access to food and water.
-
ALI Induction:
-
Anesthetize mice lightly with isoflurane.
-
Administer LPS via intranasal or intratracheal instillation. A typical dose is 10 µg of LPS per mouse dissolved in 50 µL of sterile saline.[7]
-
Control mice receive an equal volume of sterile saline.
-
-
Dornase Alfa Administration:
-
At a specified time point post-LPS administration (e.g., 1 hour), administer dornase alfa.
-
The route of administration can be intravenous (IV), intraperitoneal (IP), or intratracheal (IT). A reported intravenous dose is 5 mg/kg.
-
The vehicle control group for the dornase alfa treatment should receive an equivalent volume of the vehicle (e.g., saline).
-
-
Monitoring and Sample Collection:
-
Monitor mice for signs of respiratory distress.
-
At predetermined time points (e.g., 6, 16, and 24 hours post-LPS), euthanize mice.[7]
-
Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
-
Harvest lung tissue for histological analysis and measurement of myeloperoxidase (MPO) activity and wet/dry ratio.
-
Collect blood for systemic cytokine analysis.
-
Polyinosinic:Polycytidylic Acid (Poly(I:C))-Induced Acute Lung Injury Model
This model simulates a viral infection, another significant cause of ALI.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Poly(I:C) (High Molecular Weight, InvivoGen)
-
Sterile, pyrogen-free saline
-
Dornase alfa (this compound®, Genentech)
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Animal Acclimatization: As described for the LPS model.
-
ALI Induction:
-
Anesthetize mice with isoflurane.
-
Administer poly(I:C) intranasally. A typical dose is 100 µg per mouse.[8]
-
Control mice receive sterile saline.
-
-
Dornase Alfa Administration:
-
Administer dornase alfa at a specified time point post-poly(I:C) instillation.
-
Follow the same administration routes and controls as in the LPS model.
-
-
Monitoring and Sample Collection:
-
Monitor and collect samples as described for the LPS model at relevant time points.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating dornase alfa in a murine ALI model.
Data Presentation: Quantitative Outcomes
The following tables summarize key quantitative data that should be collected and analyzed in studies evaluating dornase alfa in murine ALI models. The values presented are hypothetical and should be replaced with experimental data.
Table 1: Effect of Dornase Alfa on Bronchoalveolar Lavage Fluid (BALF) Cellularity
| Treatment Group | Total Cells (x10^5/mL) | Neutrophils (x10^5/mL) | Macrophages (x10^5/mL) |
| Saline Control | 0.5 ± 0.1 | 0.02 ± 0.01 | 0.48 ± 0.1 |
| ALI + Vehicle | 5.2 ± 0.8 | 4.1 ± 0.6 | 1.1 ± 0.2 |
| ALI + Dornase Alfa | 2.8 ± 0.5 | 2.0 ± 0.4 | 0.8 ± 0.1 |
*p < 0.05 compared to ALI + Vehicle
Table 2: Effect of Dornase Alfa on Lung Injury Parameters
| Treatment Group | Lung Injury Score (0-1) | Lung Wet/Dry Ratio | Myeloperoxidase (MPO) Activity (U/g tissue) |
| Saline Control | 0.1 ± 0.05 | 4.5 ± 0.2 | 0.2 ± 0.05 |
| ALI + Vehicle | 0.8 ± 0.1 | 6.8 ± 0.4 | 1.5 ± 0.3 |
| ALI + Dornase Alfa | 0.4 ± 0.1 | 5.5 ± 0.3 | 0.7 ± 0.2* |
*p < 0.05 compared to ALI + Vehicle
Table 3: Effect of Dornase Alfa on Inflammatory Cytokines in BALF (pg/mL)
| Treatment Group | TNF-α | IL-6 | IL-1β |
| Saline Control | 10 ± 2 | 25 ± 5 | 5 ± 1 |
| ALI + Vehicle | 150 ± 20 | 500 ± 50 | 80 ± 10 |
| ALI + Dornase Alfa | 75 ± 15 | 250 ± 40 | 40 ± 8* |
*p < 0.05 compared to ALI + Vehicle
Table 4: Effect of Dornase Alfa on Survival Rate
| Treatment Group | Survival Rate (%) at 48 hours |
| ALI + Vehicle | 40% |
| ALI + Dornase Alfa | 70%* |
*p < 0.05 compared to ALI + Vehicle
Conclusion
The experimental use of dornase alfa in murine models of ALI provides a valuable platform for investigating its therapeutic potential. By degrading the DNA scaffold of NETs, dornase alfa has been shown to reduce inflammation, improve lung mechanics, and potentially increase survival in preclinical models. The protocols and application notes provided here offer a framework for conducting rigorous and reproducible studies to further elucidate the role of dornase alfa in the treatment of acute lung injury. Consistent and detailed reporting of quantitative data, as outlined in the tables, is essential for advancing the field and translating these findings to clinical applications.
References
- 1. Dornase Alfa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound® (dornase alfa) Mechanism of Action (MoA) [this compound.com]
- 3. Dornase Alfa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Consideration of dornase alfa for the treatment of severe COVID-19 acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. What is the mechanism of Dornase Alfa? [synapse.patsnap.com]
- 7. LPS-Induced Acute Lung Injury: Analysis of the Development and Suppression by the TNF-α-Targeting Aptamer - Sen’kova - Acta Naturae [actanaturae.ru]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing Stable Dornase Alfa Working Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dornase alfa, a recombinant human deoxyribonuclease I (rhDNase I), is an enzyme that selectively cleaves extracellular DNA.[1][2] In clinical settings, it is used to reduce the viscoelasticity of sputum in patients with cystic fibrosis, thereby improving lung function and reducing respiratory tract infections.[3][4][5] In the laboratory, dornase alfa is a valuable tool for a variety of applications, including the reduction of viscosity in cell lysates caused by DNA released from cells during lysis, the elimination of DNA contamination from RNA preparations, and as a component in cell culture media to prevent cell clumping.
The stability of dornase alfa working solutions is critical for ensuring consistent and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and stability assessment of dornase alfa working solutions for research purposes. The commercial formulation of dornase alfa (Pulmozyme®) is supplied as a sterile, single-use solution containing 1 mg/mL dornase alfa, 0.15 mg/mL calcium chloride dihydrate, and 8.77 mg/mL sodium chloride at a pH of 6.3, and contains no preservatives.[6][7] This formulation provides a basis for creating stable working solutions in a laboratory setting.
Data Presentation: Stability of Recombinant Dornase Alfa Solutions
The following tables summarize the stability of recombinant dornase alfa (DNase I) under various storage conditions based on manufacturer data and published studies.
Table 1: Stability of Reconstituted Recombinant DNase I in Different Storage Buffers
| Storage Buffer Composition | Storage Temperature | Stability Duration |
| Sterile Water | +2 to +8°C | Up to 2 days |
| Sterile Water | -15 to -25°C | Up to 1 month |
| 20 mM Tris-HCl, 20 mM MgCl₂, 5 mM CaCl₂, 0.1 mM DTE, 0.1 mM EDTA, 50% (v/v) glycerol, pH 8.0 | -15 to -25°C | Several weeks |
| 20 mM Tris-HCl, 50 mM NaCl, 1 mM DTE, 100 µg/mL BSA, 50% (v/v) glycerol, pH 7.6 | -15 to -25°C | Up to 18 months |
| 20 mM Tris-HCl, 1 mM MgCl₂, 50% (v/v) glycerol, pH 7.5 | -15 to -25°C | Up to 18 months |
| 20 mM Tris-HCl, 1 mM MgCl₂, pH 7.5 | -60°C or below | Up to 18 months |
Data adapted from manufacturer's datasheet for recombinant DNase I.[7]
Table 2: Composition of Commercial Dornase Alfa Formulation (this compound®)
| Component | Concentration (per mL) | Purpose |
| Dornase Alfa | 1.0 mg | Active Pharmaceutical Ingredient |
| Calcium Chloride Dihydrate | 0.15 mg | Enzyme cofactor, essential for activity |
| Sodium Chloride | 8.77 mg | Tonicity adjustment |
| Water for Injection | q.s. to 1 mL | Vehicle |
| Final Solution pH | 6.3 | Optimal pH for stability |
Source: this compound® Prescribing Information.[6][7]
Experimental Protocols
Protocol 1: Preparation of a Dornase Alfa Stock Solution from Lyophilized Powder
This protocol describes the reconstitution of lyophilized recombinant dornase alfa (DNase I) to create a stock solution.
Materials:
-
Lyophilized recombinant dornase alfa (e.g., from a commercial supplier)
-
Sterile, nuclease-free water
-
For long-term storage:
-
Tris-HCl
-
NaCl
-
MgCl₂ or CaCl₂
-
Sterile, nuclease-free glycerol
-
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Before opening, briefly centrifuge the vial of lyophilized dornase alfa to ensure the powder is at the bottom.
-
For short-term storage (+2 to +8°C for up to 2 days or -20°C for up to 1 month): Reconstitute the dornase alfa in sterile, nuclease-free water to a convenient concentration (e.g., 1 mg/mL or 10,000 U/mL).[7] Gently swirl or pipet up and down to dissolve. Do not vortex.[7]
-
For long-term storage (up to 18 months): Reconstitute in a buffer containing a cryoprotectant. A recommended buffer is 20 mM Tris-HCl, 1 mM MgCl₂, 50% (v/v) glycerol, pH 7.5.[7]
-
After reconstitution, aliquot the stock solution into small, single-use volumes in sterile, nuclease-free microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can denature the protein.[7][8]
-
Store the aliquots at -20°C or -80°C. For buffers containing 50% glycerol, the solution will not freeze at -20°C.[7]
Protocol 2: Preparation of a Stable Dornase Alfa Working Solution
This protocol describes the dilution of the stock solution to a final working concentration in a buffer that mimics the commercial formulation to ensure stability and activity.
Materials:
-
Dornase alfa stock solution (from Protocol 1)
-
Sterile, nuclease-free water
-
Sterile filtered stock solutions of:
-
1 M Tris-HCl, pH 7.5
-
5 M NaCl
-
1 M CaCl₂
-
Procedure:
-
Determine the final volume and concentration of the working solution required for your experiment (e.g., 10 µg/mL).
-
Prepare a working solution buffer with a final concentration of 10 mM Tris-HCl (pH ~7.0-7.5), 150 mM NaCl, and 1-2 mM CaCl₂. The commercial formulation uses 150 mM NaCl and ~1 mM CaCl₂ at pH 6.3.[9][10] A slightly higher pH in the Tris buffer system is generally well-tolerated.
-
On the day of use, thaw an aliquot of the dornase alfa stock solution on ice.
-
Dilute the required volume of the stock solution into the prepared working solution buffer. Mix gently by inversion or pipetting.
-
Keep the working solution on ice until use. It is recommended to use the working solution fresh. For storage information on the commercial product, it should be refrigerated and protected from strong light, with combined exposure to room temperature not exceeding 24 hours.[10][11]
Protocol 3: Assessment of Dornase Alfa Activity using the DNA-Methyl Green Assay
This colorimetric assay is a reliable method to determine the enzymatic activity and stability of dornase alfa solutions over time.[12] The principle is based on the displacement of methyl green from a DNA-methyl green complex as the DNA is hydrolyzed by DNase I, leading to a decrease in absorbance at 620-640 nm.[6][11]
Materials:
-
DNA-Methyl Green substrate (e.g., from Sigma-Aldrich)
-
0.05 M Tris buffer, pH 7.5, containing 7.5 mM MgSO₄
-
Dornase alfa working solution or samples to be tested
-
Dornase alfa standard of known activity
-
Microtiter plate (96-well)
-
Microplate reader capable of measuring absorbance at 620 nm
Procedure:
-
Substrate Preparation: Prepare the DNA-Methyl Green substrate solution according to the manufacturer's instructions. This may involve dissolving the powder in the Tris buffer with MgSO₄ and stirring overnight.[6]
-
Standard Curve: Prepare a series of dilutions of the dornase alfa standard in the assay buffer to create a standard curve (e.g., 0-100 U/mL).
-
Assay: a. Add a defined volume of the DNA-Methyl Green substrate solution to each well of the 96-well plate. b. Add your dornase alfa samples (and standards for the curve) to the wells. c. Incubate the plate at 37°C. The incubation time can be varied (e.g., 1 to 24 hours) to achieve the desired assay range.[11][13] d. Measure the absorbance at 620 nm at different time points (for a kinetic assay) or at a single endpoint.
-
Data Analysis: The decrease in absorbance is proportional to the DNase I activity. Calculate the activity of your samples by comparing their rate of absorbance change to the standard curve.
Protocol 4: Assessment of Dornase Alfa Physical Stability by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size and is an effective method to monitor for protein aggregation (which elutes earlier) or degradation (which elutes later).
Materials:
-
HPLC or FPLC system with a UV detector
-
Size exclusion column suitable for the molecular weight of dornase alfa (~37 kDa)
-
Mobile Phase: A common buffer is 50 mM sodium phosphate, 150 mM NaCl, pH 7.0.[14] The buffer should be filtered (0.22 µm) and degassed.[1]
-
Dornase alfa samples (e.g., from a stability study)
Procedure:
-
Sample Preparation: Before injection, centrifuge and filter all samples through a 0.22 µm filter to remove particulates.[1]
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Injection and Elution: Inject a defined volume of the dornase alfa sample onto the column. Elute with the mobile phase at a constant flow rate.
-
Detection: Monitor the eluate at 280 nm.
-
Data Analysis: Analyze the resulting chromatogram. A stable dornase alfa solution should show a single, symmetrical peak corresponding to the monomeric protein. The appearance of new peaks at earlier retention times indicates aggregation, while peaks at later retention times suggest degradation. The percentage of monomer can be calculated by integrating the peak areas.
Visualizations
Caption: Workflow for dornase alfa solution preparation and stability assessment.
Caption: Simplified mechanism of dornase alfa in reducing viscosity.
References
- 1. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 2. Dornase Alfa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Standardization of the Reconstitution Procedure of Protein Lyophilizates as a Key Parameter to Control Product Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dornase alfa for cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Recombinant Human Deoxyribonuclease I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Colorimetric determination of DNase I activity with a DNA-methyl green substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of thermolabile drugs at room temperature. A review | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 13. Colorimetric determination of DNase I activity with a DNA-methyl green substrate. | Semantic Scholar [semanticscholar.org]
- 14. cytivalifesciences.com [cytivalifesciences.com]
Application Note: A Method for Quantifying DNA Fragmentation by Pulmozyme® (dornase alfa) using Agarose Gel Electrophoresis
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative assessment of DNA fragmentation by Pulmozyme® (dornase alfa), a recombinant human deoxyribonuclease I (rhDNase). The method utilizes standard agarose gel electrophoresis and densitometric analysis to determine the enzymatic activity of this compound by measuring the degradation of a DNA substrate.
Introduction
Cystic fibrosis (CF) is a genetic disorder characterized by the production of thick, sticky mucus in the lungs and other organs.[1][2] This mucus obstructs the airways, leading to chronic infections and inflammation.[3] A major contributor to the high viscosity of CF sputum is a high concentration of extracellular DNA, released from degenerating neutrophils that accumulate in response to infection.[4][5]
This compound® (dornase alfa) is a mucolytic agent used in the management of CF.[1][6] It is a recombinant form of human DNase I that selectively cleaves extracellular DNA into smaller fragments.[3][4][5] This enzymatic action reduces the viscoelasticity of the sputum, promoting airway clearance, improving pulmonary function, and reducing the risk of respiratory exacerbations.[2][3]
Quantifying the enzymatic activity of this compound is crucial for quality control, stability testing, and research applications. Agarose gel electrophoresis is a widely used, effective method for separating DNA fragments based on their size.[7][8] By incubating a DNA substrate (such as plasmid DNA) with this compound and separating the resulting fragments on an agarose gel, the extent of DNA degradation can be visualized and quantified.[9]
Principle of the Assay
The assay is based on the enzymatic activity of this compound, which digests a high molecular weight DNA substrate into smaller fragments. The reaction products are then analyzed by agarose gel electrophoresis.
-
Enzymatic Digestion: A standardized DNA substrate (e.g., supercoiled plasmid DNA) is incubated with varying concentrations of this compound at 37°C.
-
Electrophoretic Separation: The reaction is stopped, and the samples are loaded onto an agarose gel. When an electric field is applied, the negatively charged DNA fragments migrate towards the positive anode. The agarose matrix acts as a molecular sieve, separating the fragments by size; smaller fragments travel faster and further than larger ones.[8]
-
Visualization and Quantification: The DNA is stained with a fluorescent dye (e.g., ethidium bromide) and visualized under UV light. The intensity of the DNA bands is measured using densitometry software. The decrease in the intensity of the high molecular weight substrate band and the appearance of lower molecular weight fragments or a smear are proportional to the DNase activity.[10]
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the therapeutic mechanism of this compound and the experimental workflow for this assay.
Figure 1. Mechanism of Action of this compound® in Cystic Fibrosis.
Figure 2. Experimental workflow for quantifying this compound® activity.
Experimental Protocol
This protocol is adapted from methodologies described for analyzing nuclease activity using plasmid DNA and agarose gel electrophoresis.[9]
Materials and Reagents
-
Enzyme: this compound® (dornase alfa) Inhalation Solution (1 mg/mL)
-
DNA Substrate: Supercoiled plasmid DNA (e.g., pUC19 or similar, ~3kb) at a concentration of 0.1 µg/µL
-
Buffers and Solutions:
-
10X DNase I Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.5, 25 mM MgCl₂, 1 mM CaCl₂)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
50X TAE Buffer (2 M Tris-acetate, 50 mM EDTA, pH 8.3) or TBE Buffer
-
6X DNA Loading Dye (containing Ficoll or glycerol and a tracking dye like bromophenol blue)
-
Ethidium Bromide solution (10 mg/mL stock) or an alternative safer DNA stain
-
Nuclease-free water
-
-
Equipment:
-
Micropipettes and nuclease-free tips
-
Microcentrifuge tubes
-
Thermomixer or water bath set to 37°C
-
Horizontal gel electrophoresis system (gel tank, tray, combs)[11]
-
Power supply
-
UV transilluminator and gel documentation system
-
Image analysis software with densitometry capabilities (e.g., ImageJ)
-
Procedure
-
Preparation of Reagents:
-
Prepare 1X TAE or TBE running buffer by diluting the 50X stock with deionized water.
-
Prepare a 1% (w/v) agarose gel by dissolving 1 g of agarose in 100 mL of 1X running buffer. Heat in a microwave until the solution is clear, cool to ~55-60°C, add ethidium bromide to a final concentration of 0.5 µg/mL, and pour into the gel tray with a comb.[8][12] Allow the gel to solidify completely.
-
Prepare serial dilutions of this compound® in nuclease-free water to achieve the desired final concentrations for the assay.
-
-
Enzymatic Reaction:
-
Set up the following reactions in microcentrifuge tubes on ice. Prepare a master mix for common components where possible.
Component Volume Final Concentration Nuclease-free Water Up to 20 µL - 10X DNase I Reaction Buffer 2 µL 1X Plasmid DNA (0.1 µg/µL) 1 µL 5 ng/µL (100 ng total) This compound® (diluted) 2 µL Variable (e.g., 0-0.1 Units) | Total Volume | 20 µL | |
-
Gently mix the components by pipetting.
-
Incubate the tubes at 37°C for 15 minutes.[9]
-
-
Reaction Termination:
-
Stop the reaction by adding 2 µL of 0.5 M EDTA to chelate the divalent cations required for DNase activity, or by heating the samples at 65°C for 10 minutes.[12]
-
-
Agarose Gel Electrophoresis:
-
Add 4 µL of 6X DNA loading dye to each reaction tube and mix.
-
Place the solidified gel in the electrophoresis tank and fill it with 1X running buffer until the gel is submerged.
-
Carefully remove the comb and load the entire 24 µL sample into the wells. Load a DNA molecular weight marker in one lane.
-
Connect the power supply and run the gel at a low voltage (e.g., 70-80 V) until the tracking dye has migrated approximately two-thirds of the way down the gel.[13]
-
-
Visualization and Documentation:
-
Carefully transfer the gel to a UV transilluminator.
-
Capture a high-resolution image of the gel, avoiding saturation of the DNA bands.
-
Data Analysis and Quantification
-
Densitometry:
-
Open the captured gel image in an image analysis software (e.g., ImageJ).
-
Use the software's tools to measure the integrated density (intensity) of the supercoiled plasmid DNA band in each lane.
-
The percentage of DNA fragmentation can be calculated relative to the negative control (no enzyme) lane.
-
-
Calculation:
-
DNA Remaining (%) = (Intensity of Substrate Band in Sample Lane / Intensity of Substrate Band in Control Lane) x 100
-
DNA Fragmented (%) = 100 - DNA Remaining (%)
-
Plot the percentage of fragmented DNA against the concentration of this compound® to generate a dose-response curve.
-
Quantitative Data Summary
The following table presents example data from a this compound® activity assay, demonstrating the dose-dependent fragmentation of plasmid DNA.
| Sample | This compound® (Units) | Substrate Band Intensity (Arbitrary Units) | DNA Remaining (%) | DNA Fragmented (%) |
| 1 | 0 (Control) | 50,000 | 100% | 0% |
| 2 | 0.001 | 45,100 | 90.2% | 9.8% |
| 3 | 0.01 | 27,500 | 55.0% | 45.0% |
| 4 | 0.05 | 8,250 | 16.5% | 83.5% |
| 5 | 0.1 | < 1,000 | < 2.0% | > 98.0% |
Note: Data are for illustrative purposes only. Actual results may vary based on experimental conditions.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No DNA fragmentation in test lanes | Inactive enzyme; Incorrect reaction buffer; Incorrect incubation temperature. | Verify enzyme storage and handling. Ensure buffer contains Mg²⁺ and Ca²⁺. Confirm incubation temperature is 37°C. |
| DNA degradation in control lane | Nuclease contamination in reagents or on equipment. | Use nuclease-free water, tubes, and pipette tips. Wear gloves. |
| Smeared DNA bands | DNA overloading; High enzyme concentration; Incomplete reaction stop. | Load less DNA. Reduce enzyme concentration or incubation time. Ensure EDTA is added promptly. |
| Faint or no DNA bands | Insufficient DNA loaded; Poor staining/destaining. | Verify DNA concentration before starting. Ensure adequate staining time and proper visualization settings. |
| Bands are distorted ("smiling") | Gel ran too fast (high voltage); Uneven buffer temperature. | Run the gel at a lower voltage for a longer time. Use fresh running buffer. |
References
- 1. Dornase Alfa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dornase alfa in Cystic Fibrosis: indications, comparative studies and effects on lung clearance index - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound® (dornase alfa) Mechanism of Action (MoA) [this compound.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Clinical Trial Efficacy & Results | this compound® (dornase alfa) [this compound.com]
- 7. bostonbioproducts.com [bostonbioproducts.com]
- 8. Agarose Gel Electrophoresis for the Separation of DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Recombinant DNase I (this compound®) Inhibits Lung Metastases in Murine Metastatic B16 Melanoma Model That Correlates with Restoration of the DNase Activity and the Decrease SINE/LINE and c-Myc Fragments in Blood Cell-Free DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. integra-biosciences.com [integra-biosciences.com]
- 12. QUALITATIVE ANALYSIS OF [cyto.purdue.edu]
- 13. researchgate.net [researchgate.net]
Application Notes: Enhancing Viral Vector Production and Purification with Dornase Alfa
Introduction
The production of high-titer, high-purity viral vectors is a critical bottleneck in the development and manufacturing of gene therapies and viral vector-based vaccines. A significant challenge in the downstream processing of viral vectors is the presence of high concentrations of host cell DNA (hcDNA) and residual plasmid DNA (pDNA) following cell lysis. This extracellular DNA increases the viscosity of the cell lysate, which can impede subsequent purification steps, and represents a major process-related impurity that must be removed to meet regulatory requirements. Dornase alfa, a recombinant human deoxyribonuclease I (rhDNase I), offers an effective solution to this challenge by efficiently degrading extracellular DNA, thereby improving the efficiency and effectiveness of viral vector purification.
Mechanism of Action
Dornase alfa is an enzyme that selectively cleaves extracellular DNA into smaller oligonucleotide fragments.[1] In the context of viral vector production, the lysis of producer cells releases large quantities of genomic DNA, which contributes to high viscosity of the lysate. This increased viscosity can lead to challenges in downstream processing, including filtration and chromatography steps.[2] Dornase alfa works by hydrolyzing the phosphodiester bonds in the DNA backbone, reducing the length of the DNA polymers and consequently decreasing the viscosity of the cell lysate.[3] This enzymatic degradation of DNA also facilitates the removal of DNA impurities during purification, leading to a cleaner final product.[4]
Application in Viral Vector Systems
Dornase alfa has been demonstrated to be a valuable tool in the manufacturing of various viral vectors, most notably lentiviral vectors. Its application is also relevant for the production of adeno-associated viral (AAV) vectors and adenoviral vectors, where DNA impurity removal is a key concern.
-
Lentiviral Vectors: The use of dornase alfa in lentiviral vector production has been shown to be highly effective in removing residual plasmid DNA. Studies have demonstrated that treatment with dornase alfa can reduce plasmid DNA to undetectable levels without impacting the infectious titer of the vector.[4][5] It is considered a viable alternative to other nucleases like Benzonase.[5][6]
-
Adeno-Associated Viral (AAV) Vectors: While specific quantitative data on the use of dornase alfa in AAV production is not as widely published, the principles of its application are directly transferable. The removal of host cell and plasmid DNA is a critical step in AAV purification to ensure product safety and efficacy.[7][8] Dornase alfa can be employed post-cell lysis to reduce viscosity and DNA contamination, thereby improving the performance of subsequent chromatography and filtration steps.
-
Adenoviral Vectors: Similar to AAV production, the purification of adenoviral vectors involves the removal of significant amounts of host cell DNA. The high viscosity of the initial lysate can be a major hurdle. Applying dornase alfa can streamline the purification process by reducing viscosity, leading to improved recovery and purity of the final vector preparation.
Data Presentation
The following tables summarize the quantitative data on the effect of dornase alfa (Pulmozyme®) on lentiviral vector purification.
| Parameter | Condition | Result | Reference |
| Plasmid DNA Reduction | 20 U/mL this compound®, 1 hr, 37°C | Reduced to undetectable levels | [4][5] |
| Plasmid DNA Reduction | Treatment after transfection, before harvest | 2-log reduction in DNA | [4][5] |
| Infectious Titer | Up to 100 U/mL this compound® | No measurable effect | [4][5] |
| Nuclease | Concentration | Efficacy in Plasmid DNA Removal | Reference |
| This compound® (dornase alfa) | 20 U/mL | Equivalent to or better than Benzonase at 50 U/mL | [4] |
| Benzonase | 50 U/mL | Effective, used as a benchmark | [4] |
Experimental Protocols
1. Protocol for Dornase Alfa Treatment in Lentiviral Vector Purification
This protocol is adapted from established methods for lentiviral vector production.[4][5][6]
Materials:
-
Harvested lentiviral vector supernatant
-
Dornase alfa (e.g., this compound®)
-
Buffer (e.g., Tris-based buffer, pH 7.5)
-
MgCl₂ (to a final concentration of 1-2 mM)
-
Sterile filtration units (0.45 µm)
-
Quantitative PCR (qPCR) reagents for DNA quantification
Procedure:
-
Harvest: Collect the lentiviral vector-containing supernatant from the producer cells.
-
Clarification: Centrifuge the supernatant at 3,000 x g for 10 minutes at 4°C to pellet cell debris. Carefully collect the clarified supernatant.
-
Filtration: Filter the clarified supernatant through a 0.45 µm sterile filter to remove any remaining cellular debris.
-
Dornase Alfa Treatment:
-
To the filtered supernatant, add MgCl₂ to a final concentration of 1-2 mM.
-
Add dornase alfa to a final concentration of 20 U/mL.
-
Incubate the mixture at 37°C for 1 hour with gentle agitation.
-
-
Downstream Purification: Proceed with your standard downstream purification protocol, such as tangential flow filtration (TFF) for concentration and buffer exchange, followed by chromatography steps (e.g., ion-exchange chromatography).
-
Quality Control: Quantify the amount of residual host cell and plasmid DNA in the final purified vector product using a validated qPCR assay to confirm the effectiveness of the dornase alfa treatment.
2. General Protocol for Dornase Alfa Treatment in AAV and Adenoviral Vector Purification
This protocol provides a general framework for the application of dornase alfa in AAV and adenoviral vector production, which typically involves cell lysis to release the viral particles.
Materials:
-
Cell pellet containing AAV or adenoviral vectors
-
Lysis buffer (specific to your process)
-
Dornase alfa
-
MgCl₂
-
Clarification and filtration equipment
-
Purification columns (e.g., affinity or ion-exchange chromatography)
Procedure:
-
Cell Lysis: Resuspend the cell pellet in an appropriate lysis buffer and perform cell disruption according to your established protocol (e.g., microfluidization, freeze-thaw cycles, or detergent lysis).
-
Dornase Alfa Treatment:
-
To the cell lysate, add MgCl₂ to a final concentration of 1-2 mM.
-
Add dornase alfa to a final concentration of 20-50 U/mL. The optimal concentration may need to be determined empirically.
-
Incubate at 37°C for 1-2 hours with gentle mixing.
-
-
Clarification: Remove cell debris from the lysate by centrifugation or depth filtration.
-
Further Purification: Proceed with downstream purification steps such as affinity chromatography (for AAV) or ion-exchange chromatography.
-
Quality Control: Assess the purity of the final vector product by quantifying residual host cell DNA.
Mandatory Visualization
References
- 1. google.com [google.com]
- 2. A rapid and efficient method for purification of recombinant adenovirus with RGD-modified fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellculturedish.com [cellculturedish.com]
- 4. Using this compound DNase treatment in lentiviral vector production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preliminary report of in vitro and in vivo effectiveness of dornase alfa on SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production, purification and titration of a lentivirus-based vector for gene delivery purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Viscosity Reduction in Bioprocessing | ArcticZymes Technologies [arcticzymes.com]
- 8. Purification of Host Cell Enzymes Involved in Adeno-Associated Virus DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Pulmozyme® (dornase alfa) Concentration for Sputum Viscosity Reduction In Vitro: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on optimizing the in vitro concentration of Pulmozyme® (dornase alfa) for sputum viscosity reduction. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound® in reducing sputum viscosity?
A1: this compound®, a recombinant human deoxyribonuclease I (rhDNase), reduces sputum viscosity by enzymatically cleaving the long-chain extracellular DNA (eDNA) released from degenerating neutrophils.[1][2] This eDNA is a major contributor to the high viscoelasticity of purulent sputum, particularly in conditions like cystic fibrosis.[1] By breaking down the DNA network, this compound® transforms the thick, gel-like sputum into a more fluid state, facilitating its clearance.[1]
Q2: What is a typical starting concentration for in vitro experiments with this compound®?
A2: Based on published in vitro studies, a starting concentration in the range of 100 nM to 200 nM is recommended. One study demonstrated a significant decrease in viscoelasticity at 200 nM.[3] Another study utilized a concentration of approximately 100 nM.[4][5][6] It is also worth noting that some studies have used concentrations as high as 1 mg/mL.[7] The optimal concentration will depend on the specific characteristics of the sputum sample and the experimental goals.
Q3: How long should I incubate the sputum sample with this compound®?
A3: An incubation time of 30 minutes at 37°C is a common starting point for in vitro studies.[4][5][6] However, the optimal incubation time may vary depending on the sputum viscosity and DNA content. Time-course experiments are recommended to determine the point of maximal viscosity reduction for your specific samples.
Q4: What are the key factors that can influence the effectiveness of this compound® in vitro?
A4: Several factors can impact the efficacy of this compound®:
-
Sputum Heterogeneity: Sputum is a highly heterogeneous material, and the distribution of DNA and other components can vary significantly within a single sample.[8][9]
-
Initial Viscosity and DNA Content: The initial viscosity and the concentration of eDNA in the sputum will directly influence the required concentration of this compound® and the extent of viscosity reduction.
-
Presence of Actin: Actin, another component of necrotic cells, can form bundles with DNA, potentially limiting the access of DNase to its substrate.[10]
-
Sample Handling and Storage: Improper handling, such as delayed processing or incorrect storage temperatures, can lead to sample degradation and affect rheological measurements.[8][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | Sputum sample heterogeneity.[8][9] | - Homogenize the sputum sample by gentle vortexing before aliquoting.[9]- Ensure each replicate receives a representative sample. |
| Inconsistent sample loading into the rheometer.[8] | - Use a wide-bore pipette tip to minimize shear forces during loading.- Ensure a consistent sample volume and geometry for each measurement. | |
| Sample dehydration during measurement.[8] | - Use a solvent trap on the rheometer to minimize evaporation, especially during measurements at 37°C.[2][8] | |
| Lower than expected viscosity reduction | Sub-optimal this compound® concentration. | - Perform a dose-response study with a range of this compound® concentrations to determine the optimal concentration for your sputum samples. |
| Insufficient incubation time. | - Conduct a time-course experiment to identify the optimal incubation period for maximal viscosity reduction. | |
| Presence of interfering substances (e.g., high actin content).[10] | - Consider the use of agents that depolymerize actin, such as gelsolin, in combination with this compound®.[10] | |
| Inconsistent rheometer readings | Improper instrument setup or calibration. | - Ensure the rheometer is properly calibrated according to the manufacturer's instructions.- Verify the correct geometry (e.g., cone-plate) and gap size are being used. |
| Air bubbles in the sample. | - Carefully load the sample to avoid trapping air bubbles. | |
| Difficulty in handling highly viscous sputum | High mucin and DNA content. | - Consider a pre-treatment step with a mucolytic agent like N-acetylcysteine (NAC) or a sputum liquefaction reagent to facilitate handling, though be mindful of potential impacts on the experiment. |
Quantitative Data on this compound® Efficacy
The following tables summarize quantitative data from in vitro studies on the effect of dornase alfa on sputum viscosity.
Table 1: Effect of Dornase Alfa on Sputum Viscoelasticity
| Dornase Alfa Concentration | Change in Viscoelasticity (log G) | Reference |
| 200 nM | -0.30 log units | [3] |
| ~100 nM | Significant decrease in log G | [5][6] |
Table 2: Dornase Alfa Concentrations Used in In Vitro Studies
| Dornase Alfa Concentration | Application | Reference |
| 1 mg/mL | Mucus from chronic rhinosinusitis patients | [7] |
| ~100 nM (2.5 µg/mL) | Cystic fibrosis sputum | [4][5][6] |
| 200 nM | Cystic fibrosis sputum | [3] |
Experimental Protocols
Sputum Sample Handling and Preparation
Proper handling of sputum samples is crucial for obtaining reliable and reproducible results.
-
Collection: Collect sputum in a sterile container. For optimal results, it is recommended to collect samples early in the morning before eating or drinking.[11][12][13] The patient should rinse their mouth with water before coughing deeply from the chest to avoid contamination with saliva.[11][13]
-
Storage: If not processed immediately, samples should be stored appropriately. For short-term storage, refrigeration at 4°C is acceptable.[12] For longer-term storage, snap-freezing at -80°C is recommended to preserve the rheological properties.[9]
-
Homogenization: Due to the inherent heterogeneity of sputum, homogenization is a critical step.[8][9] Gently vortex the sample before aliquoting to ensure a more uniform distribution of its components.[9] Avoid excessive vortexing, which could mechanically degrade the DNA and affect baseline viscosity measurements.
-
Liquefaction (Optional): For extremely viscous samples, a liquefaction reagent such as OMNIgene•SPUTUM can be used.[10] Follow the manufacturer's protocol, which typically involves adding an equal volume of the reagent and incubating at room temperature.[10] Be aware that such reagents may alter the sputum's intrinsic properties and should be used consistently across all samples in a study.
In Vitro Treatment with this compound®
-
Aliquoting: After homogenization, aliquot the sputum into microcentrifuge tubes. A typical aliquot volume is 200-400 µL.
-
This compound® Addition: Prepare a stock solution of this compound® at the desired concentration. Add the appropriate volume of the this compound® solution to the sputum aliquots to achieve the final target concentrations. For control samples, add an equal volume of the vehicle (e.g., saline).
-
Incubation: Incubate the samples at 37°C for 30 minutes.[4][5][6] This mimics physiological conditions and allows for enzymatic activity.
Rheological Measurement of Sputum Viscosity
A cone-plate rheometer is a standard instrument for measuring the viscoelastic properties of sputum.
-
Instrument Setup:
-
Sample Loading:
-
Carefully transfer the incubated sputum sample onto the center of the lower plate of the rheometer using a wide-bore pipette tip to minimize pre-shear.[14]
-
Lower the upper cone to the set gap size, ensuring the sample spreads evenly to the edge of the cone without overflowing.
-
Trim any excess sample from the edge of the cone.
-
-
Measurement:
-
Perform oscillatory shear measurements to determine the elastic (G') and viscous (G'') moduli.
-
A frequency sweep (e.g., from 0.1 to 10 Hz) at a constant strain amplitude (e.g., 1%) is a common method to characterize the viscoelastic properties over a range of timescales.[14]
-
The complex viscosity (η*) can also be determined from these measurements.
-
Visualizations
Caption: Experimental workflow for in vitro sputum viscosity testing.
Caption: Mechanism of action of this compound® on sputum viscosity.
References
- 1. EFFECT OF DORNASE ALFA ON INFLAMMATION AND LUNG FUNCTION: POTENTIAL ROLE IN THE EARLY TREATMENT OF CYSTIC FIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease [frontiersin.org]
- 3. Additive effect of dornase alfa and Nacystelyn on transportability and viscoelasticity of cystic fibrosis sputum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. Rheology of cystic fibrosis sputum after in vitro treatment with hypertonic saline alone and in combination with recombinant human deoxyribonuclease I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. The in vitro mucolytic effect of xylitol and dornase alfa on chronic rhinosinusitis mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sputum handling for rheology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dnagenotek.com [dnagenotek.com]
- 11. Sputum Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. horizonnb.ca [horizonnb.ca]
- 13. bvhealthsystem.testcatalog.org [bvhealthsystem.testcatalog.org]
- 14. Research Collection | ETH Library [research-collection.ethz.ch]
Technical Support Center: Preventing Pulmozyme®-Induced Cytotoxicity in Primary Cell Cultures
For Research Use Only. Not for use in diagnostic procedures.
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate Pulmozyme® (dornase alfa)-induced cytotoxicity in your primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound® and why is it used in cell culture?
A1: this compound® is a recombinant human deoxyribonuclease I (rhDNase)[1]. Its primary function is to cleave extracellular DNA (eDNA)[1][2]. In clinical settings, it is used to reduce the viscosity of mucus in cystic fibrosis patients[1][2]. In primary cell cultures, particularly those with high levels of cell death or from tissues prone to releasing DNA (e.g., neutrophils), this compound® can be used to reduce clumping and improve cell handling by digesting the meshwork of eDNA released from dying cells.
Q2: We are observing high levels of cell death in our primary cell cultures after treatment with this compound®. What are the potential causes?
A2: this compound®-induced cytotoxicity is a known phenomenon and can be influenced by several factors:
-
Concentration-Dependent Toxicity: Studies have shown that the cytotoxic effects of this compound® are dose-dependent. For instance, in peripheral blood mononuclear cells (PBMCs), no significant cytotoxicity was observed at concentrations up to 100 U/mL, but a 10% increase in cytotoxicity was seen at 300 U/mL[3]. Similarly, in B16 melanoma cells, viability was only slightly affected at concentrations between 0.1–0.5 x 10³ U/mL, but decreased by 20% at 0.75 x 10³ U/mL[4]. It is crucial to determine the optimal, non-toxic concentration for your specific primary cell type.
-
Cell Type Specificity: Primary cells can have varying sensitivities to this compound®[5]. What is non-toxic for one cell type may be cytotoxic for another.
-
Apoptosis Induction: this compound® has been shown to induce apoptosis in some cell types. For example, at a concentration of 0.5 x 10³ U/mL, it induced apoptosis in 30-40% of B16 melanoma cells within 24 hours[4]. The mechanism likely involves the activation of intracellular apoptotic signaling pathways.
-
Suboptimal Culture Conditions: Pre-existing cellular stress due to factors like nutrient depletion, high passage number, or suboptimal culture density can make primary cells more susceptible to drug-induced cytotoxicity[5].
Q3: What is the underlying mechanism of this compound®-induced cytotoxicity?
A3: The available data suggests that this compound®-induced cytotoxicity is primarily mediated by the induction of apoptosis, or programmed cell death. The cleavage of extracellular DNA may inadvertently trigger intracellular signaling cascades that lead to the activation of caspases, a family of proteases that are central to the execution of apoptosis[4]. The precise upstream signaling events that link the degradation of eDNA to the initiation of the apoptotic cascade are still an area of active research. It is hypothesized that this may involve either the extrinsic pathway, initiated by death receptors on the cell surface, or the intrinsic pathway, which is mediated by the mitochondria.
Q4: How can we minimize this compound®-induced cytotoxicity while still benefiting from its DNase activity?
A4: Several strategies can be employed to mitigate the cytotoxic effects of this compound®:
-
Dose-Response Optimization: The most critical step is to perform a careful dose-response experiment to identify the lowest effective concentration of this compound® that provides the desired DNase activity without significantly impacting cell viability[5].
-
Co-treatment with a Pan-Caspase Inhibitor: Since the cytotoxicity is linked to apoptosis, co-treatment with a pan-caspase inhibitor, such as Z-VAD-FMK, can be an effective strategy. Z-VAD-FMK is a cell-permeable, irreversible inhibitor of caspases that can block the apoptotic cascade[6][7]. Studies have shown that Z-VAD-FMK can protect various cell types from drug-induced apoptosis[1][8].
-
Optimization of Culture Conditions: Ensuring your primary cells are healthy and growing in optimal conditions can enhance their resilience to this compound®. This includes using the recommended media and supplements, maintaining appropriate cell density, and using low-passage cells[5][9].
-
Serum Concentration: The concentration of serum in the culture medium can influence the effects of certain compounds. While not specifically documented for this compound®, serum proteins can sometimes interact with therapeutic agents, altering their effective concentration and toxicity. Experimenting with different serum concentrations may be beneficial[9][10].
Troubleshooting Guides
Guide 1: High Cytotoxicity Observed After this compound® Treatment
If you are observing high levels of cell death after treating your primary cell cultures with this compound®, follow this troubleshooting workflow:
Guide 2: Distinguishing Between Apoptosis and Necrosis
It is important to determine if the observed cell death is due to apoptosis or necrosis. This can be achieved by co-staining with Annexin V and a viability dye like Propidium Iodide (PI) and analyzing via flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Data Presentation
The following tables summarize hypothetical quantitative data for illustrative purposes. Researchers should generate their own data based on their specific primary cell type and experimental conditions.
Table 1: Dose-Response of this compound® on Primary Human Bronchial Epithelial Cell Viability
| This compound® Conc. (U/mL) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 4.2 |
| 10 | 98.1 ± 5.1 |
| 50 | 95.3 ± 4.8 |
| 100 | 92.5 ± 6.3 |
| 200 | 75.4 ± 7.1 |
| 400 | 58.2 ± 8.5 |
Table 2: Effect of Z-VAD-FMK on Preventing this compound®-Induced Apoptosis
| Treatment | % Apoptotic Cells (Annexin V+) (Mean ± SD) |
| Control | 4.5 ± 1.2 |
| This compound® (200 U/mL) | 28.7 ± 3.5 |
| Z-VAD-FMK (20 µM) | 5.1 ± 1.5 |
| This compound® (200 U/mL) + Z-VAD-FMK (20 µM) | 9.8 ± 2.1 |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound® using a Cell Viability Assay (MTT Assay)
This protocol describes how to perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound®.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound®
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
This compound® Dilution: Prepare a serial dilution of this compound® in complete culture medium. A suggested starting range is 10 U/mL to 500 U/mL. Also, prepare a vehicle control (medium without this compound®).
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound® or the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Co-treatment with this compound® and Z-VAD-FMK to Prevent Apoptosis
This protocol describes how to co-treat primary cells with this compound® and the pan-caspase inhibitor Z-VAD-FMK to assess the inhibition of apoptosis.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound®
-
Z-VAD-FMK (stock solution in DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and stabilize overnight.
-
Pre-treatment with Z-VAD-FMK: Pre-incubate the cells with Z-VAD-FMK at a final concentration of 20-50 µM for 1-2 hours before adding this compound®. Include a vehicle control with DMSO.
-
This compound® Treatment: Add this compound® at the desired concentration (determined from the dose-response experiment) to the wells.
-
Incubation: Incubate the plates for the desired time point (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells, including any floating cells in the supernatant.
-
Annexin V/PI Staining: Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of viable, apoptotic, and necrotic cells.
Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway of this compound®-Induced Apoptosis
The degradation of extracellular DNA by this compound® is hypothesized to initiate an intracellular apoptotic cascade. While the precise upstream mechanism is not fully elucidated, it likely converges on the activation of executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.
Experimental Workflow for Investigating and Preventing this compound®-Induced Cytotoxicity
This workflow outlines the logical progression of experiments to address this compound®-induced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. scientificarchives.com [scientificarchives.com]
- 3. Molecular mechanisms of death-receptor-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Recombinant DNase I (this compound®) Inhibits Lung Metastases in Murine Metastatic B16 Melanoma Model That Correlates with Restoration of the DNase Activity and the Decrease SINE/LINE and c-Myc Fragments in Blood Cell-Free DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. EFFECT OF DORNASE ALFA ON INFLAMMATION AND LUNG FUNCTION: POTENTIAL ROLE IN THE EARLY TREATMENT OF CYSTIC FIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 8. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Low-Serum Culture System for Prolonged in Vitro Toxicology Experiments on a Macrophage System - PMC [pmc.ncbi.nlm.nih.gov]
improving dornase alfa efficacy in high-salt or non-physiological buffers
Welcome to the Technical Support Center for dornase alfa. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving dornase alfa efficacy, particularly in challenging experimental conditions such as high-salt or non-physiological buffers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the optimal performance of dornase alfa in your research.
Troubleshooting Guide: Low Dornase Alfa Activity
Encountering low or no dornase alfa activity in your experiments can be frustrating. This guide provides a step-by-step approach to identify and resolve common issues, especially when working with high-salt or non-physiological buffers.
Problem: Reduced or Absent Dornase Alfa Activity
dot
Caption: Troubleshooting workflow for low dornase alfa activity.
Step 1: Review Your Buffer Composition
-
Question: Does your buffer contain chelating agents like EDTA or EGTA?
-
Rationale: Dornase alfa is a deoxyribonuclease I (DNase I) enzyme that absolutely requires divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) for its activity.[1] Chelating agents will sequester these essential cofactors, leading to a significant drop in or complete inhibition of enzyme activity.
-
Solution: If possible, remove EDTA and EGTA from your buffer. If their presence is unavoidable for other experimental reasons, consider increasing the concentration of Ca²⁺ and Mg²⁺ to overcome the chelation.
Step 2: Verify Divalent Cation Concentrations
-
Question: Are Ca²⁺ and Mg²⁺ present at optimal concentrations in your buffer?
-
Rationale: Dornase alfa's activity is highly dependent on the presence of both Ca²⁺ and Mg²⁺. Optimal activity is generally observed in buffers containing both ions.[1]
-
Solution: Supplement your buffer with Ca²⁺ and Mg²⁺. A common starting point is 1 mM CaCl₂ and 2.5 mM MgCl₂. Titrate the concentrations to find the optimal ratio for your specific non-physiological buffer.
Step 3: Assess Monovalent Salt Concentration
-
Question: What is the concentration of monovalent salts (e.g., NaCl, KCl) in your buffer?
-
Rationale: High concentrations of monovalent salts are known to inhibit dornase alfa activity. For instance, increasing the NaCl concentration from 0 to 30 mM can reduce DNase I activity by more than half. Inhibition is significant at concentrations above 50-100 mM.[2]
-
Solution:
-
If possible, reduce the salt concentration in your buffer.
-
If high salt is required for your experiment, you may need to increase the concentration of dornase alfa to compensate for the reduced specific activity.
-
Consider using a salt-tolerant DNase I variant if you consistently work in high-salt buffers.[3][4]
-
Step 4: Evaluate Enzyme Concentration and Integrity
-
Question: Are you using a sufficient concentration of dornase alfa, and has its activity been compromised?
-
Rationale: In inhibitory conditions like high salt, a higher enzyme concentration may be needed to achieve the desired level of DNA degradation. Additionally, improper storage or handling can lead to a loss of enzyme activity.
-
Solution:
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dornase alfa activity?
A1: The optimal pH for dornase alfa can vary depending on the divalent cations present. In the presence of both Mg²⁺ and Ca²⁺, the optimal pH is around 7.0. However, in the presence of Mg²⁺ alone, the pH optimum shifts to a more acidic range of 5.5 to 5.8.[1] The standard formulation of dornase alfa (this compound®) has a nominal pH of 6.3.[1]
Q2: Can I use dornase alfa in a buffer containing a detergent like SDS?
A2: It is not recommended. Detergents like SDS, even at concentrations below 0.1%, can inhibit DNase I activity.
Q3: Are there any substances that can enhance dornase alfa activity in high-salt buffers?
A3: While not extensively documented for dornase alfa specifically in high-salt buffers for research applications, introducing positively charged amino acids into the DNase I structure has been shown to relieve the inhibitory effect of salt and even shift the optimal salt concentration to physiological levels (around 150 mM NaCl).[2] For practical lab purposes, optimizing divalent cation concentrations is the most direct way to enhance activity in the presence of salt.
Q4: How can I inactivate dornase alfa after my experiment is complete?
A4: Dornase alfa can be inactivated by adding a chelating agent like EDTA to a final concentration of 5 mM to sequester the essential divalent cations. For complete inactivation, subsequent heating to 75°C for 10 minutes is recommended.
Q5: What are salt-tolerant DNase I variants and where can I find them?
A5: Salt-tolerant DNase I variants are engineered versions of the enzyme that maintain activity at higher salt concentrations where the wild-type enzyme is inhibited.[3][4] These can be highly effective for applications in buffers with high ionic strength. Several biotechnology companies offer commercially available salt-tolerant DNase I enzymes.
Data Presentation
Table 1: Effect of NaCl Concentration on Wild-Type DNase I Activity
| NaCl Concentration (mM) | Relative Activity (%) |
| 0 | 100 |
| 60 | ~50 |
| 80 | ~50 |
| 150 | ~15-30 |
Data compiled from studies on wild-type human and bovine DNase I, which may exhibit slight variations.[2]
Table 2: Performance of Wild-Type and Engineered Salt-Tolerant DNase I Variants
| Enzyme Variant | Optimal NaCl Concentration | Relative Activity at 200 mM NaCl | Relative Activity at 300 mM NaCl |
| Wild-Type DNase I | 0 mM | Low | Very Low |
| DNase I-XT | 50-100 mM | ~65% | ~40% |
| Q9R:E13R:N74K DNase I | ~150 mM | High | Moderate |
Data is illustrative of the improvements seen in commercially available and experimentally developed salt-tolerant variants.[2][3]
Experimental Protocols
Protocol 1: Basic Dornase Alfa Activity Assay in a High-Salt Buffer
This protocol allows for a quantitative assessment of dornase alfa activity and can be adapted to test various buffer conditions.
dot
Caption: Workflow for a basic dornase alfa activity assay.
Materials:
-
Dornase alfa
-
Calf thymus DNA
-
Your high-salt or non-physiological buffer
-
HEPES (or other suitable buffer component)
-
MgCl₂
-
CaCl₂
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 260 nm
Procedure:
-
Prepare the DNA Substrate: Dissolve calf thymus DNA in a low ionic strength buffer (e.g., 10 mM Tris-HCl, pH 7.5) to a concentration of 1 mg/mL. Dilute this stock to your desired final concentration (e.g., 100 µg/mL) in the final reaction buffer just before use.
-
Prepare the Reaction Buffer: Prepare your high-salt or non-physiological buffer. Ensure the final concentrations of all components, including salts and divalent cations, are accounted for. A typical reaction buffer for kinetic assays contains 25 mM HEPES, pH 7.0, 1 mM MgCl₂, 2.5 mM CaCl₂, and the desired concentration of NaCl.[2]
-
Set up the Reaction: In a 96-well plate, add the DNA substrate and the reaction buffer to a final volume of 150 µL per well. Include a "no enzyme" control well.
-
Enzyme Dilution: Dilute the dornase alfa stock solution in the reaction buffer to a suitable concentration for the assay.
-
Initiate the Reaction: Add a small volume (e.g., 10 µL) of the diluted dornase alfa to the wells to start the reaction.
-
Measure Activity: Immediately place the plate in the spectrophotometer and monitor the increase in absorbance at 260 nm over time (e.g., for 6-10 minutes) at room temperature. The degradation of DNA leads to an increase in absorbance at this wavelength.
-
Data Analysis: Calculate the rate of change in absorbance per minute (ΔA₂₆₀/min). This value is proportional to the dornase alfa activity.
Protocol 2: Digestion of DNA in a High-Salt Lysate
This protocol provides a general guideline for using dornase alfa to reduce viscosity in a cell lysate with high salt content.
Materials:
-
Cell lysate in a high-salt buffer
-
Dornase alfa
-
1 M MgCl₂ stock solution
-
1 M CaCl₂ stock solution
Procedure:
-
Equilibrate Lysate: Bring the cell lysate to the desired reaction temperature (e.g., room temperature or 37°C).
-
Supplement with Divalent Cations: Add MgCl₂ and CaCl₂ to the lysate to final concentrations of approximately 2.5 mM and 1 mM, respectively. Mix gently by inversion.
-
Add Dornase Alfa: Add dornase alfa to the lysate. The required amount will depend on the DNA concentration and the salt concentration. A starting point could be 5-50 units per milliliter of lysate. For highly viscous lysates or very high salt concentrations, up to 250 units/mL may be necessary.
-
Incubate: Incubate the mixture at 37°C for 30-60 minutes, or until the viscosity is sufficiently reduced. Gentle mixing during incubation can improve efficiency.
-
Inactivate (Optional): If required for downstream applications, inactivate the dornase alfa by adding EDTA to a final concentration of 5 mM and heating at 75°C for 10 minutes.
Signaling Pathways and Logical Relationships
dot
Caption: Factors influencing dornase alfa's enzymatic activity.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. neb.com [neb.com]
- 4. New England Biolabs, Inc. DNase I-XT-1000 units, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. Dornase Alfa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound® (dornase alfa) Dosing for Cystic Fibrosis (CF) [this compound.com]
Technical Support Center: Protocol Refinement for Dornase Alfa Use with Cryopreserved Tissue Samples
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing dornase alfa (recombinant human DNase I) for the dissociation of cryopreserved tissue samples. The following information is intended to facilitate the generation of high-quality single-cell suspensions for downstream applications.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental workflow.
| Problem | Potential Cause | Recommended Solution |
| Low Cell Yield | Incomplete tissue dissociation. | - Optimize enzymatic digestion time and temperature.- Ensure adequate mechanical dissociation (e.g., gentle trituration) following enzymatic treatment.- Verify the activity of the dissociation enzymes. |
| Over-digestion leading to cell death. | - Reduce incubation time with dissociation enzymes.- Decrease the concentration of proteolytic enzymes.- Perform dissociation at a lower temperature if possible. | |
| Low Cell Viability | Damage during freeze-thaw cycle. | - Thaw tissue rapidly in a 37°C water bath.[1]- Minimize the time between thawing and processing.- Use a cryoprotectant during the initial freezing of the tissue. |
| Excessive mechanical stress. | - Use wide-bore pipette tips for cell suspension transfer.[2]- Reduce the speed and duration of centrifugation.- Avoid vigorous vortexing or pipetting.[3] | |
| Cell Clumping/Aggregation | Release of extracellular DNA from damaged cells.[4] | - Add dornase alfa (DNase I) to the dissociation and wash buffers.[5]- Ensure the presence of divalent cations (Mg²⁺ and Ca²⁺) required for dornase alfa activity.[4][6]- Gently pass the cell suspension through a cell strainer (30-70 µm).[1][7] |
| High cell concentration. | - Resuspend the cell pellet in a larger volume of buffer.[8] | |
| Inconsistent Results | Variability in tissue samples. | - Standardize the size and weight of the tissue pieces used for dissociation. |
| Incomplete removal of dornase alfa. | - Wash the cell suspension at least once with a DNase-free buffer, such as PBS with 0.04% BSA, especially before downstream applications like single-cell RNA sequencing.[9] | |
| Inactive dornase alfa. | - Store dornase alfa according to the manufacturer's instructions, typically refrigerated and protected from light.[10]- Avoid repeated freeze-thaw cycles of the enzyme solution. |
Frequently Asked Questions (FAQs)
Protocol and Reagents
Q1: What is the primary role of dornase alfa in cryopreserved tissue dissociation?
A1: The primary role of dornase alfa is to reduce cell clumping. The freeze-thaw process and enzymatic digestion can cause some cells to lyse, releasing sticky extracellular DNA that traps other cells, forming aggregates.[4] Dornase alfa, a recombinant human DNase I, cleaves this extracellular DNA, resulting in a more uniform single-cell suspension.[11][12]
Q2: What is the recommended concentration of dornase alfa for tissue dissociation?
A2: A common starting concentration for DNase I (dornase alfa) is 100 µg/mL in the dissociation buffer.[5][7] However, the optimal concentration can vary depending on the tissue type and the extent of cell death, so it may need to be determined empirically.
Q3: How long should I incubate the tissue with dornase alfa?
A3: An incubation time of 15 minutes at room temperature is often sufficient to reduce cell clumping.[7][13] Dornase alfa can be included during the entire enzymatic digestion step and in subsequent wash steps.
Q4: Are there any critical co-factors for dornase alfa activity?
A4: Yes, dornase alfa requires divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺) for maximal activity.[4][6] Therefore, it is important to use buffers that do not contain chelating agents such as EDTA, which would inhibit enzyme function.
Experimental Workflow and Troubleshooting
Q5: My cells are still clumping even after using dornase alfa. What should I do?
A5: If clumping persists, consider the following:
-
Increase Dornase Alfa Concentration: You may need a higher concentration if there is a large amount of cell death and DNA release.
-
Check Your Buffer: Ensure your buffer does not contain EDTA or other chelators that inhibit dornase alfa activity.[4]
-
Gentle Filtration: Pass the cell suspension through a 30-70 µm cell strainer to remove any remaining small clumps.[7]
-
Optimize Mechanical Dissociation: After enzymatic digestion, ensure gentle but thorough trituration with a wide-bore pipette to break up remaining tissue fragments.
Q6: Can dornase alfa affect the viability of my cells?
A6: Dornase alfa itself is not known to be cytotoxic at recommended concentrations.[6] However, the overall process of tissue dissociation, including the use of other enzymes and mechanical forces, can impact cell viability.[3] The addition of dornase alfa can indirectly improve the health of the cell suspension by preventing the formation of clumps, which can trap cells and limit their access to nutrients.
Q7: Do I need to remove dornase alfa before my downstream application (e.g., single-cell RNA sequencing)?
A7: Yes, it is highly recommended to wash the cells to remove residual dornase alfa, especially for nucleic acid-based applications. If not removed, the enzyme could potentially degrade cDNA during reverse transcription.[9] A wash step with a DNase-free buffer, such as PBS with 0.04% BSA, is recommended.[9]
Experimental Protocols
Protocol for Dissociation of Cryopreserved Tissue using Dornase Alfa
This protocol provides a general framework. Optimization for specific tissue types may be required.
Materials:
-
Cryopreserved tissue sample
-
Pre-warmed (37°C) dissociation buffer (e.g., HBSS)
-
Collagenase/Dispase enzyme mix
-
Dornase alfa (recombinant human DNase I)
-
Wash buffer (e.g., PBS with 0.04% BSA)
-
Cell strainer (40-70 µm)
-
Wide-bore pipette tips
-
Refrigerated centrifuge
Procedure:
-
Preparation:
-
Prepare the dissociation buffer containing your chosen proteolytic enzymes (e.g., collagenase, dispase) and add dornase alfa to a final concentration of 100 µg/mL.
-
Pre-warm the dissociation buffer to 37°C.
-
Prepare ice-cold wash buffer.
-
-
Thawing:
-
Rapidly thaw the cryopreserved tissue vial in a 37°C water bath until only a small ice crystal remains.[1]
-
-
Mechanical Dissociation (Initial):
-
Transfer the thawed tissue to a petri dish containing a small amount of dissociation buffer.
-
Mince the tissue into small pieces (1-2 mm) using a sterile scalpel.
-
-
Enzymatic Digestion:
-
Transfer the minced tissue into a conical tube containing the pre-warmed dissociation buffer with dornase alfa.
-
Incubate at 37°C for a predetermined time (e.g., 15-60 minutes, requires optimization) with gentle agitation.
-
-
Mechanical Dissociation (Final):
-
Gently triturate the cell suspension using a wide-bore pipette to further dissociate the tissue into a single-cell suspension. Avoid creating bubbles.
-
-
Filtration and Washing:
-
Pass the cell suspension through a 40-70 µm cell strainer into a new conical tube to remove any remaining aggregates.[7]
-
Centrifuge the cell suspension at 300 x g for 5-10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold wash buffer.
-
-
Cell Counting and Viability Assessment:
-
Take an aliquot of the cell suspension and determine the cell concentration and viability using a hemocytometer and Trypan Blue staining or an automated cell counter.
-
-
Downstream Processing:
-
The single-cell suspension is now ready for downstream applications. For sensitive applications like scRNA-seq, an additional wash step is recommended to ensure complete removal of dornase alfa.[9]
-
Visualizations
Caption: Workflow for dissociating cryopreserved tissue with dornase alfa.
Caption: Flowchart for troubleshooting cell clumping issues.
Caption: How dornase alfa prevents cell clumping by degrading extracellular DNA.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Cell Preparation Considerations and Troubleshooting | AAT Bioquest [aatbio.com]
- 3. Best Practices for Preparing a Single Cell Suspension from Solid Tissues for Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Clumping Troubleshooting [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. stemcell.com [stemcell.com]
- 8. biocompare.com [biocompare.com]
- 9. Help Center [kb.10xgenomics.com]
- 10. Dornase Alfa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of Dornase Alfa? [synapse.patsnap.com]
- 12. Dornase Alfa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. cdn.stemcell.com [cdn.stemcell.com]
troubleshooting inconsistent results in dornase alfa-treated experimental groups
Technical Support Center: Dornase Alfa Applications This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Dornase alfa in experimental settings.
Frequently Asked Questions (FAQs)
What is Dornase alfa and how does it work in experimental settings?
Dornase alfa is a recombinant human deoxyribonuclease I (rhDNase) that works by cleaving extracellular DNA (eDNA), which is released from damaged or dying cells.[1][2] In many experimental contexts, particularly in cell culture, the accumulation of eDNA from necrotic cells can lead to increased viscosity of the cell suspension and cell clumping.[1][3] This can interfere with downstream applications such as cell counting, flow cytometry, and cell sorting. Dornase alfa enzymatically breaks down this eDNA, reducing viscosity and preventing cell aggregation.[2][4]
When should I consider using Dornase alfa in my experiments?
You should consider using Dornase alfa when you observe:
-
Cell clumping: Particularly after thawing cryopreserved cells or after enzymatic digestion of tissues.
-
High viscosity of cell suspension: This can make pipetting difficult and lead to inaccurate cell counts.
-
Inconsistent results in downstream assays: eDNA can interfere with assays like flow cytometry by causing non-specific binding of antibodies and cell aggregation.
What is the optimal concentration of Dornase alfa to use?
The optimal concentration can vary depending on the cell type, cell density, and the amount of eDNA present. A good starting point for many applications is 10-100 U/mL . It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
How long should I incubate my cells with Dornase alfa?
A common incubation time is 15-30 minutes at room temperature or 37°C . In most cases, this is sufficient to degrade the eDNA. Longer incubation times are generally not necessary and may not provide additional benefits.
Can Dornase alfa affect cell viability?
Dornase alfa is not known to be cytotoxic to healthy cells.[3] It specifically targets extracellular DNA and does not cross the membrane of intact, viable cells.
My results are still inconsistent even after using Dornase alfa. What could be the problem?
If you are still experiencing issues, consider the following:
-
Enzyme Activity: Ensure your Dornase alfa has been stored correctly and has not lost activity.[5]
-
Inhibitors: Certain substances can inhibit DNase I activity. For example, sodium metabisulfite has been shown to affect Dornase alfa activity.[6] Ensure your buffers and media do not contain known inhibitors.
-
Sub-optimal Concentration: You may need to re-optimize the concentration of Dornase alfa for your specific cell type and experimental conditions.
-
Other sources of clumping: Cell aggregation can also be caused by factors other than eDNA, such as the expression of certain cell surface proteins.
Troubleshooting Guides
Issue 1: Persistent Cell Clumping
| Possible Cause | Troubleshooting Step |
| Insufficient Dornase alfa concentration | Increase the concentration of Dornase alfa in a stepwise manner (e.g., 50 U/mL, 100 U/mL, 200 U/mL) to find the optimal concentration for your cell type. |
| Inactive Dornase alfa | Verify the expiration date and proper storage of your Dornase alfa.[1] If in doubt, use a fresh vial. You can also perform a simple activity assay. |
| Presence of DNase inhibitors in the medium | Review the composition of your cell culture medium and buffers for any known DNase I inhibitors. If possible, wash the cells with a balanced salt solution before Dornase alfa treatment. |
| Cell clumping is not mediated by eDNA | Consider other causes of cell aggregation, such as cell-cell adhesion molecules. You may need to use other reagents, such as EDTA, in addition to Dornase alfa. |
Issue 2: High Viscosity of Cell Lysate
| Possible Cause | Troubleshooting Step |
| High concentration of genomic DNA released during lysis | Increase the concentration of Dornase alfa in the lysis buffer. For highly concentrated lysates, a higher amount of enzyme may be required.[7] |
| Sub-optimal lysis conditions | Optimize your lysis protocol to minimize the release of large amounts of genomic DNA at once. This can sometimes be achieved by performing lysis on ice. |
| Incomplete mixing of Dornase alfa | Ensure thorough but gentle mixing of the Dornase alfa into the lysate to allow the enzyme to access the DNA. |
Issue 3: Inconsistent Flow Cytometry Results
| Possible Cause | Troubleshooting Step |
| Cell aggregates are skewing scatter profiles | Ensure single-cell suspension by treating with an appropriate concentration of Dornase alfa prior to staining. Visually inspect the cell suspension under a microscope before running on the cytometer. |
| Non-specific antibody binding due to eDNA | Treat cells with Dornase alfa before the antibody staining steps. This will remove the sticky eDNA that can trap antibodies non-specifically. |
| Dead cells are contributing to background noise | Use a viability dye to exclude dead cells from your analysis. While Dornase alfa helps with clumping from dead cells, it doesn't remove the dead cells themselves. |
Experimental Protocols
Protocol 1: General Use of Dornase alfa for Single-Cell Suspensions
-
Prepare a stock solution of Dornase alfa: Reconstitute lyophilized Dornase alfa in a suitable buffer (e.g., PBS) to a concentration of 1000 U/mL. Aliquot and store at -20°C.
-
Prepare your cell suspension: After tissue digestion or thawing of cryopreserved cells, pellet the cells by centrifugation.
-
Resuspend the cell pellet: Resuspend the cells in your desired buffer or medium.
-
Add Dornase alfa: Add Dornase alfa to the cell suspension to a final concentration of 10-100 U/mL.
-
Incubate: Incubate the cell suspension for 15-30 minutes at room temperature or 37°C, with gentle agitation.
-
Proceed with downstream applications: After incubation, the cells are ready for washing, staining, or other experimental procedures.
Protocol 2: Viscosity Reduction in Cell Lysates
-
Prepare your cell lysate: Lyse the cells using your standard protocol.
-
Add Dornase alfa: Add Dornase alfa to the lysate to a final concentration of 25-250 U/mL.[7] The optimal concentration will depend on the cell density and lysis method.
-
Incubate: Incubate the lysate on ice or at room temperature for 10-20 minutes, or until the viscosity is visibly reduced.[7]
-
Proceed with downstream processing: The lysate is now ready for clarification by centrifugation and subsequent purification steps.
Visualizations
Caption: Workflow for using Dornase alfa to resolve cell clumping.
References
- 1. Dornase Alfa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Dornase Alfa? [synapse.patsnap.com]
- 3. Preliminary report of in vitro and in vivo effectiveness of dornase alfa on SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound® (dornase alfa) Mechanism of Action (MoA) [this compound.com]
- 5. Determination of this compound (dornase alpha) stability using a kinetic colorimetric DNase I activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Viscosity Reduction in Bioprocessing | ArcticZymes Technologies [arcticzymes.com]
optimization of incubation time and temperature for dornase alfa experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of incubation time and temperature for experiments involving dornase alfa.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for dornase alfa activity?
A1: The optimal temperature for dornase alfa (a recombinant human DNase I) activity is generally 37°C.[1][2][3][4] Most standard protocols for DNase I assays recommend incubating the reaction at this temperature.
Q2: What is the optimal pH for dornase alfa experiments?
A2: Dornase alfa exhibits optimal activity over a pH range of 5.5 to 7.5.[5] The nominal pH of the commercial Pulmozyme® solution is 6.3.[6]
Q3: How long should I incubate my dornase alfa reaction?
A3: The ideal incubation time depends on the specific experimental conditions, including the concentration of dornase alfa, the amount of DNA substrate, and the temperature. Typical incubation times in protocols range from 10 to 60 minutes.[1][4] For some applications, longer incubation periods of up to 24 hours at 25-37°C may be employed to achieve the desired level of DNA degradation.[7]
Q4: What are the essential cofactors for dornase alfa activity?
A4: Dornase alfa requires divalent cations for its enzymatic activity. It is activated by magnesium (Mg²⁺) and calcium (Ca²⁺) ions.[8][9][10] The presence of both cations can result in significantly higher activity than either one alone.[4]
Q5: How can I stop the dornase alfa reaction?
A5: The reaction can be stopped by adding a chelating agent such as EDTA to a final concentration of 5 mM.[1][2] EDTA will bind the divalent cations (Mg²⁺ and Ca²⁺) that are essential for dornase alfa's enzymatic activity. Alternatively, if there is no RNA in your sample, the enzyme can be heat-inactivated by incubating at 75°C for 10 minutes.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no dornase alfa activity | Incorrect incubation temperature. | Ensure the incubation is carried out at 37°C for optimal performance.[1][2][3][4] |
| Suboptimal pH. | Verify that the reaction buffer pH is within the optimal range of 5.5-7.5.[5] | |
| Absence or insufficient concentration of divalent cations. | Add Mg²⁺ and Ca²⁺ to the reaction buffer. DNase I activity is significantly enhanced in the presence of both.[4] | |
| Presence of inhibitors. | Avoid chelating agents like EDTA in the reaction buffer, as they will inactivate the enzyme.[5] High concentrations of monovalent salts (e.g., NaCl > 50 mM) can also inhibit activity.[1][5] | |
| Enzyme degradation. | Store dornase alfa at 2-8°C and protect from light. Avoid repeated freeze-thaw cycles.[11][12] | |
| Incomplete DNA digestion | Insufficient incubation time. | Increase the incubation time. Depending on the substrate concentration, this could range from 30 minutes to several hours.[2][4][7] |
| Inadequate enzyme concentration. | Increase the concentration of dornase alfa in the reaction. The amount of enzyme needed will depend on the amount of DNA to be digested. | |
| High concentration of DNA. | If the DNA concentration is very high, consider diluting the sample or increasing the amount of dornase alfa and extending the incubation time. | |
| Variability in results | Inconsistent experimental setup. | Ensure all reaction components are added in a consistent order and that incubation times and temperatures are precisely controlled for all samples. |
| Lot-to-lot variation of dornase alfa. | It is good practice to qualify the activity of each new lot of dornase alfa before use in critical experiments.[2] |
Quantitative Data Summary
Table 1: Optimal Incubation Parameters for Dornase Alfa Activity
| Parameter | Optimal Range/Value | Notes |
| Temperature | 37°C | Standard incubation temperature for most DNase I assays.[1][2][3][4] |
| pH | 5.5 - 7.5 | Broad optimal range, with the commercial formulation having a pH of 6.3.[5][6] |
| Incubation Time | 10 - 60 minutes | Sufficient for many standard applications. Can be extended for complete digestion of large amounts of DNA.[1][4][7] |
Experimental Protocols
Protocol: In Vitro Dornase Alfa Activity Assay (Colorimetric Method)
This protocol is adapted from methods used for determining DNase I activity and is suitable for assessing the enzymatic activity of dornase alfa.[7][13]
Materials:
-
Dornase alfa (recombinant human DNase I)
-
DNA-methyl green substrate
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 2 mM CaCl₂)
-
Microtiter plate (96-well)
-
Spectrophotometer capable of reading absorbance at 620 nm
-
Incubator set to 37°C
Procedure:
-
Prepare a standard curve:
-
Create a series of dilutions of a dornase alfa standard of known concentration in the Reaction Buffer.
-
-
Prepare samples:
-
Dilute the experimental dornase alfa samples to an appropriate concentration in the Reaction Buffer.
-
-
Set up the reaction:
-
Add a defined volume of the DNA-methyl green substrate to each well of the microtiter plate.
-
Add the dornase alfa standards and samples to their respective wells.
-
Include a negative control with Reaction Buffer only.
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for a set period (e.g., 30-60 minutes). The incubation time can be optimized based on the desired assay sensitivity.
-
-
Measurement:
-
Measure the absorbance of each well at 620 nm using a spectrophotometer. The hydrolysis of DNA by dornase alfa will release the methyl green, leading to a decrease in absorbance.
-
-
Analysis:
-
Generate a standard curve by plotting the change in absorbance against the known concentrations of the dornase alfa standards.
-
Determine the activity of the experimental samples by interpolating their absorbance values on the standard curve.
-
Visualizations
Caption: Mechanism of action of dornase alfa in reducing mucus viscosity.
Caption: General workflow for an in vitro dornase alfa experiment.
References
- 1. neb.com [neb.com]
- 2. DNAse I qualification and sample treatment | Molecular Devices [moleculardevices.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Recombinant Human Deoxyribonuclease I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalrph.com [globalrph.com]
- 7. Colorimetric determination of DNase I activity with a DNA-methyl green substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.usbio.net [cdn.usbio.net]
- 9. cellsciences.com [cellsciences.com]
- 10. DNase, a powerful research tool for DNA manipulations | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. reference.medscape.com [reference.medscape.com]
- 12. Dornase Alfa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Determination of this compound (dornase alpha) stability using a kinetic colorimetric DNase I activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing off-target effects of dornase alfa in live-cell imaging studies
Welcome to the technical support center for researchers utilizing dornase alfa (recombinant human DNase I) in live-cell imaging studies. This guide provides practical advice, troubleshooting tips, and detailed protocols to help you effectively use dornase alfa to improve sample quality while minimizing potential off-target effects that could compromise your experimental results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is dornase alfa and why is it used in live-cell imaging?
A1: Dornase alfa is a recombinant human deoxyribonuclease I (rhDNase I), an enzyme that selectively digests extracellular DNA (ecDNA). In cell culture, dying cells release DNA, which is sticky and causes live cells to clump together. This clumping can interfere with imaging by obscuring cellular details and creating an uneven focal plane. Dornase alfa is used to break down this ecDNA, resulting in a more uniform single-cell suspension, which is critical for high-quality, quantitative live-cell imaging.[1][2]
Q2: What are the primary concerns when using dornase alfa in sensitive live-cell imaging experiments?
A2: The primary concerns are potential off-target effects that can alter cell behavior or interfere with data acquisition. These include:
-
Cytotoxicity: While generally considered to have low toxicity, high concentrations or prolonged exposure can impact cell viability and induce apoptosis in some cell types.
-
Alteration of Cell Signaling: Extracellular DNA can act as a danger-associated molecular pattern (DAMP), triggering innate immune and stress responses. While dornase alfa can mitigate this by degrading ecDNA, the process of enzymatic digestion itself could potentially influence sensitive signaling pathways.
-
Interference with Fluorescent Probes: There is a possibility of dornase alfa or the digestion products interfering with certain fluorescent dyes, particularly those that bind to nucleic acids or are sensitive to changes in the extracellular environment.
-
Enzyme Activity Variability: The effectiveness of dornase alfa can be influenced by factors such as the concentration of divalent cations (Mg²⁺ and Ca²⁺) in the medium, temperature, and pH.
Q3: How do I determine the optimal concentration of dornase alfa for my specific cell type and experiment?
A3: The optimal concentration should be empirically determined to find the lowest effective dose that minimizes cell clumping without inducing cytotoxicity or other artifacts. A dose-response experiment is highly recommended. As a starting point, concentrations ranging from 10 to 100 U/mL (approximately 10-100 µg/mL) are often used for preventing cell aggregation. For detailed instructions, refer to the "Protocol for Optimizing Dornase Alfa Concentration" in Section 3.
Q4: Are there any alternatives to dornase alfa for reducing cell clumping?
A4: Yes, several alternatives exist, each with its own advantages and disadvantages:
-
Accutase®: A solution of proteolytic and collagenolytic enzymes that is often gentler on cells than trypsin. It can help create single-cell suspensions without the specific action on DNA.
-
Pipetting/Mechanical Dissociation: Gentle trituration can break up clumps, but can also induce mechanical stress and cell death if not performed carefully.
-
EDTA: In calcium-free media, EDTA can be used to chelate divalent cations, which can help to dissociate some cell types. However, this can also impact cell health and adhesion.
-
Other Mucolytics: In clinical settings, hypertonic saline and mannitol are used as mucolytic agents, but their utility and potential off-target effects in live-cell imaging are not well-characterized.
Section 2: Troubleshooting Guide
This section addresses common problems encountered when using dornase alfa in live-cell imaging.
Problem: Increased cell death or apoptosis after dornase alfa treatment.
| Possible Cause | Suggested Solution |
| Concentration is too high. | Perform a dose-response titration to find the lowest effective concentration. A study on PBMCs showed no significant cytotoxicity up to 100 U/mL, but a higher dose of 300 U/mL resulted in a 10% increase in cytotoxicity.[3] |
| Prolonged exposure. | Reduce the incubation time. A 15-30 minute treatment is often sufficient to break down ecDNA. Continuous exposure during a multi-hour imaging experiment may not be necessary. |
| Cell type is particularly sensitive. | Consider a gentler alternative like Accutase® or careful mechanical dissociation. |
| Sub-optimal buffer conditions. | Ensure your imaging medium contains sufficient Mg²⁺ and Ca²⁺ for optimal DNase activity, as their absence can reduce efficacy, potentially leading you to use a higher, more toxic concentration. |
Problem: Reduced fluorescent signal or imaging artifacts are observed.
| Possible Cause | Suggested Solution |
| Interference with DNA-binding dyes. | If you are using a dye that intercalates or binds to DNA (e.g., some nuclear stains or viability dyes), dornase alfa will eliminate the substrate, leading to signal loss. Consider alternative viability markers or nuclear stains that are not DNA-based. |
| Interaction with calcium indicators. | While direct interaction is not well-documented, some calcium indicators like Fura-2 have been shown to be sensitive to their environment and can be antagonized by other molecules.[4][5][6] If you observe altered calcium dynamics, perform control experiments with and without dornase alfa to confirm the effect. Consider using a different calcium indicator if interference is suspected. |
| Changes in medium pH or composition. | Ensure that the addition of dornase alfa and its storage buffer does not significantly alter the pH of your imaging medium. The stability of fluorescent proteins like GFP can be pH-dependent.[7][8] |
| Increased phototoxicity. | While dornase alfa itself is unlikely to be photosensitizing, stressed cells can be more susceptible to phototoxicity.[9][10][11][12][13] Optimize imaging parameters by reducing excitation light intensity and exposure time. |
Problem: Cell clumping is not resolved effectively.
| Possible Cause | Suggested Solution |
| Insufficient enzyme concentration. | Gradually increase the dornase alfa concentration. Ensure you are not exceeding the cytotoxic limit for your cells. |
| Inadequate enzyme activity. | Dornase alfa requires divalent cations like Mg²⁺ and Ca²⁺ for its activity. Ensure your imaging medium is not deficient in these ions. Avoid using buffers containing chelators like EDTA, which will inhibit the enzyme. |
| Clumping is not primarily DNA-mediated. | The cell aggregation may be due to strong cell-cell adhesion proteins. In this case, a gentle dissociation enzyme solution like Accutase® may be more effective. |
| Very high levels of cell death. | If there is extensive cell death, the amount of ecDNA being released may overwhelm the enzyme. Address the root cause of cell death in your culture. |
Section 3: Experimental Protocols
Protocol 1: Optimizing Dornase Alfa Concentration for Live-Cell Imaging
This protocol provides a framework for determining the optimal, non-toxic concentration of dornase alfa for your specific experimental setup.
Materials:
-
Your cell line of interest plated in an imaging-compatible format (e.g., glass-bottom dish).
-
Dornase alfa stock solution.
-
Complete cell culture medium.
-
A live/dead cell viability assay kit (e.g., Calcein-AM/Propidium Iodide).
-
Fluorescence microscope equipped for live-cell imaging.
Methodology:
-
Prepare a Dose-Response Series: Prepare a series of dornase alfa dilutions in your complete culture medium. A suggested range to test is 0, 10, 25, 50, 100, and 200 U/mL.
-
Treatment: Replace the medium in your cell culture plates with the prepared dornase alfa dilutions. Include a vehicle-only control (0 U/mL).
-
Incubation: Incubate the cells for your intended treatment duration (e.g., 30 minutes) at 37°C and 5% CO₂.
-
Assess Cell Clumping: After incubation, examine the plates under a brightfield microscope. Qualitatively or quantitatively assess the degree of cell clumping in each condition.
-
Live-Cell Imaging and Viability Assessment:
-
Begin your planned live-cell imaging experiment.
-
At the end of your imaging time course, add the live/dead viability stains according to the manufacturer's protocol.
-
Acquire images of both the live (e.g., Calcein-AM) and dead (e.g., Propidium Iodide) cell populations for each dornase alfa concentration.
-
-
Data Analysis:
-
Quantify the percentage of dead cells for each concentration.
-
Analyze your live-cell imaging data for any concentration-dependent artifacts (e.g., changes in morphology, motility, or fluorescence intensity of your reporter).
-
Select the lowest concentration of dornase alfa that effectively reduces cell clumping without significantly impacting cell viability or introducing imaging artifacts.
-
Quantitative Data Summary (Example)
| Dornase Alfa (U/mL) | Cell Aggregation Score (1-5) | Cell Viability (%) | Fluorescent Signal Integrity (Reporter) |
| 0 (Control) | 4.5 ± 0.5 | 98 ± 1 | Normal |
| 10 | 3.2 ± 0.4 | 97 ± 2 | Normal |
| 25 | 1.8 ± 0.3 | 96 ± 2 | Normal |
| 50 | 1.1 ± 0.2 | 95 ± 3 | Normal |
| 100 | 1.0 ± 0.1 | 94 ± 3 | Normal |
| 200 | 1.0 ± 0.1 | 85 ± 5 | Minor alterations noted |
Note: This table is for illustrative purposes. You will need to generate your own data.
Section 4: Visualizations
Diagram 1: Experimental Workflow for Dornase Alfa Optimization
Caption: Workflow for optimizing dornase alfa concentration.
Diagram 2: Troubleshooting Flowchart for Increased Cell Death
Caption: Troubleshooting increased cell death with dornase alfa.
Diagram 3: Signaling Impact of Extracellular DNA and Dornase Alfa
Caption: Dornase alfa mitigates ecDNA-induced cell signaling.
References
- 1. Dornase Alfa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound® (dornase alfa) Mechanism of Action (MoA) [this compound.com]
- 3. Preliminary report of in vitro and in vivo effectiveness of dornase alfa on SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ibgm.med.uva.es [ibgm.med.uva.es]
- 5. researchgate.net [researchgate.net]
- 6. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming phototoxicity » Nanolive - A complete solution for your label-free live cell imaging [nanolive.com]
- 10. benchchem.com [benchchem.com]
- 11. Harnessing artificial intelligence to reduce phototoxicity in live imaging – Turku Bioscience Centre [bioscience.fi]
- 12. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 13. Light Dose is a Limiting Factor to Maintain Cell Viability in Fluorescence Microscopy and Single Molecule Detection - PMC [pmc.ncbi.nlm.nih.gov]
challenges in delivering dornase alfa to established in vitro biofilm models
Welcome to the technical support center for researchers utilizing dornase alfa in in vitro biofilm models. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you navigate the complexities of your experiments.
Troubleshooting and FAQs
This section addresses common challenges and questions that arise when working with dornase alfa and in vitro biofilms.
Question 1: Why am I not observing a significant reduction in biofilm biomass after dornase alfa treatment?
Answer: Several factors can contribute to the apparent lack of dornase alfa efficacy. Consider the following troubleshooting steps:
-
Insufficient Enzyme Concentration or Incubation Time: The optimal concentration and incubation time for dornase alfa can vary depending on the bacterial species, biofilm age, and matrix composition. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model.
-
Poor Penetration into Mature Biofilms: Mature biofilms often have a dense and complex extracellular polymeric substance (EPS) matrix that can limit the penetration of dornase alfa.[1][2] Consider using dornase alfa in combination with other matrix-degrading enzymes or physical disruption methods to enhance penetration.
-
Interaction with Other EPS Components: The eDNA within the biofilm matrix can be shielded by other EPS components like polysaccharides and proteins, making it less accessible to dornase alfa.[3]
-
Enzyme Instability: Ensure that the dornase alfa solution is properly stored and handled to maintain its enzymatic activity.[4] Repeated freeze-thaw cycles should be avoided.
-
Presence of Proteases: Some bacterial species produce proteases that can degrade dornase alfa, reducing its effectiveness.[5] Consider co-treatment with protease inhibitors as an experimental control.
Question 2: My results with dornase alfa are inconsistent between experiments. What could be the cause?
Answer: Inconsistent results are often due to subtle variations in experimental conditions. To improve reproducibility:
-
Standardize Biofilm Growth Conditions: Ensure that factors such as inoculum density, growth medium composition, incubation time, and temperature are kept consistent for every experiment. Even minor variations can lead to differences in biofilm structure and matrix composition.
-
Consistent Washing Steps: The washing steps to remove planktonic cells before and after treatment are critical. Overly vigorous washing can remove biofilm, while insufficient washing can leave behind planktonic cells, leading to inaccurate quantification. Standardize the volume, force, and number of washes.[6]
-
Control for Evaporation: In plate-based assays, evaporation from the wells, especially on the outer edges, can concentrate media components and affect biofilm growth. Use plate sealers or incubate in a humidified chamber to minimize evaporation.
-
Enzyme Preparation: Prepare fresh dornase alfa dilutions for each experiment from a properly stored stock solution to ensure consistent enzymatic activity.
Question 3: How can I confirm that dornase alfa is active in my experimental setup?
Answer: To verify the activity of your dornase alfa, you can perform a simple in-solution DNA degradation assay.
-
Prepare a solution of high molecular weight DNA (e.g., from calf thymus) in a suitable buffer.
-
Add your dornase alfa solution to the DNA solution.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Analyze the degradation of the DNA using gel electrophoresis. A smear of lower molecular weight DNA fragments will indicate that the enzyme is active.
Question 4: Can dornase alfa be used in combination with antibiotics?
Answer: Yes, and this is a common research area. Dornase alfa can disrupt the biofilm matrix, potentially increasing the penetration and efficacy of antibiotics.[1][7] When designing such experiments, it is important to include appropriate controls, such as biofilms treated with antibiotic alone and dornase alfa alone, to assess any synergistic effects.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of DNase treatment on various biofilm parameters.
Table 1: Effect of DNase I on Biofilm Biomass
| Bacterial Species | Biofilm Age (hours) | DNase I Concentration | Incubation Time (hours) | % Reduction in Biomass (Crystal Violet Assay) | Reference |
| Pseudomonas aeruginosa | 48 | 100 µg/mL | 1 | ~40% | Fictional Data for Illustration |
| Staphylococcus aureus | 24 | 50 µg/mL | 2 | ~55% | Fictional Data for Illustration |
| Streptococcus gordonii | 5 | 10-25 µg/mL | Not specified | Significant reduction observed | [8] |
Note: The data in this table is illustrative. Please refer to the cited literature for specific experimental details.
Table 2: Effect of DNase I on eDNA Quantity in Biofilms
| Bacterial Species | Biofilm Age (hours) | DNase I Concentration | Treatment Duration | Method of eDNA Quantification | % Reduction in eDNA | Reference |
| Staphylococcus aureus | Not specified | Not specified | Not specified | qPCR | Significant reduction | [9] |
| Pseudomonas sp. | 48 | Not specified | Not specified | PicoGreen Assay | Concentration-dependent decrease | [10] |
Note: The data in this table is illustrative. Please refer to the cited literature for specific experimental details.
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Crystal Violet Assay for Biofilm Quantification
This protocol allows for the quantification of total biofilm biomass.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Appropriate growth medium
-
Dornase alfa solution
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Plate reader
Procedure:
-
Biofilm Formation:
-
Inoculate 200 µL of bacterial suspension (adjusted to a specific OD, e.g., 0.05) in the wells of a 96-well plate.
-
Include wells with sterile medium only as a negative control.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for biofilm formation.[11]
-
-
Dornase Alfa Treatment:
-
Carefully remove the planktonic culture from each well by aspiration or gentle decanting.
-
Wash the wells twice with 200 µL of PBS to remove remaining planktonic cells. Be gentle to avoid dislodging the biofilm.
-
Add 200 µL of the dornase alfa solution (at the desired concentration) to the treatment wells. Add 200 µL of the vehicle control (buffer without dornase alfa) to the control wells.
-
Incubate for the desired treatment period (e.g., 1-4 hours) at 37°C.
-
-
Staining:
-
Remove the treatment solution and wash the wells twice with PBS.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[12]
-
Remove the crystal violet solution and wash the wells three times with PBS or distilled water.
-
Invert the plate and tap it on a paper towel to remove excess liquid. Allow the plate to air dry.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[6]
-
Incubate for 15 minutes at room temperature, with gentle shaking if necessary.
-
Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at a wavelength between 550 and 595 nm using a plate reader.
-
Protocol 2: Live/Dead Staining for Biofilm Viability
This protocol uses fluorescent stains to differentiate between live and dead cells within the biofilm.
Materials:
-
Biofilm grown on a suitable surface (e.g., glass coverslips, chamber slides)
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO® 9 and propidium iodide)[13]
-
Filter-sterilized water
-
Confocal laser scanning microscope (CLSM)
Procedure:
-
Staining Solution Preparation:
-
Prepare the working staining solution by adding the recommended volumes of SYTO® 9 and propidium iodide to filter-sterilized water as per the manufacturer's instructions.[14]
-
-
Staining:
-
Gently wash the biofilm sample with filter-sterilized water to remove planktonic cells.
-
Add a sufficient volume of the staining solution to completely cover the biofilm.
-
Incubate for 15-30 minutes at room temperature in the dark.[15]
-
-
Imaging:
-
Gently rinse the sample with filter-sterilized water to remove excess stain.
-
Mount the sample for microscopy.
-
Visualize the biofilm using a CLSM with appropriate filter sets for SYTO® 9 (green fluorescence, indicating live cells) and propidium iodide (red fluorescence, indicating dead cells).[16]
-
Protocol 3: eDNA Quantification using qPCR
This protocol allows for the quantification of extracellular DNA in a biofilm sample.
Materials:
-
Biofilm sample
-
PBS
-
Centrifuge and 0.22 µm filters
-
DNA extraction kit
-
qPCR primers specific for a conserved bacterial gene (e.g., 16S rRNA gene)
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
eDNA Extraction:
-
Harvest the biofilm and resuspend it in PBS.
-
Centrifuge the suspension to pellet the bacterial cells.
-
Carefully collect the supernatant, which contains the eDNA.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining cells.[9]
-
Extract the eDNA from the filtered supernatant using a suitable DNA extraction kit.
-
-
qPCR:
-
Prepare a standard curve using known concentrations of genomic DNA from the same bacterial species.
-
Set up the qPCR reactions containing the extracted eDNA, primers, and qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
Quantify the amount of eDNA in the samples by comparing the Ct values to the standard curve.
-
Visualizations
The following diagrams illustrate key experimental workflows and concepts.
Caption: Experimental workflow for assessing the effect of dornase alfa on in vitro biofilms.
Caption: Troubleshooting logic for unexpected dornase alfa experimental results.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Biofilms Therapy: Current Research Strategies and Development Hurdles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dornase Alfa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Enzymatic Degradation of Biofilm by Metalloprotease From Microbacterium sp. SKS10 [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Extracellular DNA Network Abundance and Architecture within Streptococcus gordonii Biofilms Reveals Modulatory Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. imquestbio.com [imquestbio.com]
- 12. youtube.com [youtube.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Biofilm viability checker: An open-source tool for automated biofilm viability analysis from confocal microscopy images - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis by confocal laser scanning microscopy of the MDPB bactericidal effect on S. mutans biofilm CLSM analysis of MDPB bactericidal effect on biofilm - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Inhibiting Dornase Alfa Activity for Endpoint Biochemical Assays
This guide provides researchers, scientists, and drug development professionals with detailed methods, troubleshooting advice, and frequently asked questions regarding the inhibition of Dornase alfa (recombinant human DNase I) for endpoint biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for inhibiting Dornase alfa activity in a laboratory setting?
Dornase alfa, a recombinant human deoxyribonuclease I (rhDNase I), requires divalent cations, specifically magnesium (Mg²⁺) and calcium (Ca²⁺), as cofactors for its enzymatic activity. The most common and effective method for inhibiting its activity is to use chelating agents that bind these essential cations, rendering the enzyme inactive.
Q2: Which chelating agents are recommended for inhibiting Dornase alfa?
Ethylenediaminetetraacetic acid (EDTA) and ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA) are the most widely used chelating agents to inhibit Dornase alfa.[1] EDTA is a broad-spectrum chelator of divalent cations, while EGTA has a higher affinity for calcium ions. For most applications involving Dornase alfa, EDTA is sufficient and commonly used.[1][2]
Q3: Can heat be used to inactivate Dornase alfa?
Yes, heat can be used to denature and inactivate Dornase alfa. A common method involves heating the sample at 75°C for 5-10 minutes.[1][3] However, this approach carries a significant risk of degrading other temperature-sensitive components in the assay, such as RNA. To mitigate this, it is highly recommended to add a chelating agent like EDTA before the heat inactivation step. This combination ensures irreversible inactivation of the DNase I and protects other molecules from heat-induced degradation in the presence of divalent cations.[3]
Q4: Are there other, less common, inhibitors for Dornase alfa?
While EDTA and EGTA are standard, other inhibitors have been identified. These include 2-mercaptoethanol, sodium dodecyl sulfate (SDS), and the protein actin.[1] Additionally, novel small molecule inhibitors like Mn007 have been explored in research contexts.[4] However, for routine termination of enzymatic reactions in biochemical assays, the simplicity, effectiveness, and low cost of EDTA make it the preferred choice.
Experimental Protocols
Protocol 1: Inhibition of Dornase Alfa using EDTA
This protocol describes the standard method for stopping a Dornase alfa reaction using the chelating agent EDTA.
Materials:
-
0.5 M EDTA stock solution, pH 8.0
-
Nuclease-free water
Procedure:
-
Prepare the EDTA Stock Solution: Dissolve EDTA (disodium salt) in nuclease-free water to a final concentration of 0.5 M. Adjust the pH to 8.0 using sodium hydroxide (NaOH).
-
Calculate Required Volume: Determine the volume of 0.5 M EDTA stock solution needed to achieve the desired final concentration in your reaction. A final concentration of 5-10 mM EDTA is typically sufficient to completely inhibit Dornase alfa activity.
-
Stop the Reaction: At the desired endpoint of your biochemical assay, add the calculated volume of 0.5 M EDTA to your reaction tube.
-
Mix Thoroughly: Immediately after adding the EDTA, vortex the sample gently to ensure complete and rapid chelation of the divalent cations, which instantly stops the DNase activity.
-
Proceed with Downstream Analysis: The sample is now ready for your endpoint measurement or further downstream processing. Note that the presence of EDTA may interfere with subsequent enzymatic steps that require divalent cations (e.g., PCR).[1]
Protocol 2: Irreversible Heat Inactivation of Dornase Alfa
This protocol is recommended when complete and irreversible inactivation is required, and the sample components are compatible with heat.
Materials:
-
0.5 M EDTA stock solution, pH 8.0
-
Heating block or water bath set to 75°C
Procedure:
-
Add EDTA: To your sample containing the active Dornase alfa, add 0.5 M EDTA to a final concentration of 5-10 mM. Mix gently. The addition of EDTA prior to heating is crucial to prevent RNA degradation.[3]
-
Heat Inactivation: Place the sample in a heating block or water bath pre-heated to 75°C.
-
Incubate: Incubate the sample for 10 minutes at 75°C. This heat treatment will denature the Dornase alfa enzyme.
-
Cool Down: Remove the sample from the heat source and place it on ice to cool down quickly.
-
Proceed with Downstream Analysis: The Dornase alfa is now irreversibly inactivated.
Data Presentation
The effectiveness of inhibitors is often described by their IC₅₀ value (the concentration of an inhibitor where the response is reduced by half) or by the concentration required for complete inhibition.
| Inhibitor | Mechanism of Action | Typical Final Concentration for Complete Inhibition | Notes |
| EDTA | Chelates Mg²⁺ and Ca²⁺ cofactors | 5 - 10 mM | Most common and cost-effective method. May inhibit downstream enzymatic reactions.[1][2] |
| EGTA | Preferentially chelates Ca²⁺ cofactors | 5 - 10 mM | Useful if Mg²⁺ is required for other components of the assay but Ca²⁺ is not.[1][5] |
| Heat (75°C) | Protein Denaturation | N/A (10 min incubation) | Risk of degrading other assay components.[3] Use in combination with EDTA is recommended for irreversible inactivation.[1][3] |
| Mn007 | Molecular Aggregation | IC₅₀: 45 µM | A novel small molecule inhibitor; not a standard laboratory reagent.[4] |
Troubleshooting Guide
Issue 1: Incomplete inhibition of Dornase alfa activity.
-
Possible Cause: The concentration of the chelating agent (EDTA/EGTA) is too low to bind all available divalent cations in the reaction buffer.
-
Solution: Increase the final concentration of EDTA or EGTA. A final concentration of 10 mM is generally robust enough for most buffer systems. Ensure the inhibitor is thoroughly mixed into the reaction immediately upon addition.
Issue 2: The inhibitor (EDTA) is interfering with a downstream application (e.g., PCR, ligation).
-
Possible Cause: Many DNA polymerases and ligases require Mg²⁺ as a cofactor. The EDTA added to inhibit Dornase alfa is now chelating the Mg²⁺ needed for the subsequent reaction.[6]
-
Solution 1 (Magnesium Titration): Add an equimolar or slightly higher concentration of MgCl₂ to the reaction to compensate for the EDTA. For example, if you added EDTA to a final concentration of 10 mM, add MgCl₂ to a final concentration of 10-11 mM to "free up" the polymerase. This will require optimization.
-
Solution 2 (Sample Purification): Purify the DNA sample after Dornase alfa inhibition using a standard column-based purification kit or phenol-chloroform extraction followed by ethanol precipitation. This will remove the EDTA, Dornase alfa, and other buffer components.
Issue 3: RNA in the sample is degraded despite heat inactivation of Dornase alfa.
-
Possible Cause: The sample was heated in the presence of divalent cations without a chelating agent. At high temperatures, these cations can promote the hydrolysis of RNA.[3]
-
Solution: Always add EDTA or EGTA to the sample before the heat inactivation step. The chelating agent will bind the divalent cations and protect the RNA from degradation during heating.[3]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. EDTA-mediated inhibition of DNases protects circulating cell-free DNA from ex vivo degradation in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EGTA inhibition of DNase activity in commercial lysostaphin preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Pulmozyme® and Benzonase® for DNA Removal in Laboratory Workflows
For researchers, scientists, and drug development professionals seeking to optimize their laboratory workflows, the efficient removal of contaminating DNA is a critical step. High concentrations of DNA released during cell lysis can lead to high viscosity, hindering downstream processing and impacting the purity and yield of the final product. Enzymatic digestion using nucleases is a widely adopted solution. This guide provides an objective, data-driven comparison of two commonly used endonucleases: Pulmozyme® (dornase alfa) and Benzonase®.
This comparison delves into their biochemical properties, performance in specific applications, and provides detailed experimental protocols to assist researchers in selecting the most appropriate nuclease for their needs.
Executive Summary
This compound®, a recombinant human DNase I, and Benzonase®, a genetically engineered endonuclease from Serratia marcescens, are both highly effective at degrading DNA. However, they possess distinct characteristics that make them suitable for different applications. This compound's human origin and high purity make it a strong candidate for biopharmaceutical applications where the final product is intended for human use. Benzonase's broad substrate specificity (degrading all forms of DNA and RNA) and cost-effectiveness make it a versatile tool for a wide range of research and bioprocessing workflows.
Biochemical and Physical Properties
A clear understanding of the fundamental properties of each nuclease is essential for optimizing their performance in various buffer conditions and experimental setups.
| Property | This compound® (dornase alfa) | Benzonase® |
| Source | Recombinant human DNase I, expressed in CHO cells[1] | Genetically engineered endonuclease from Serratia marcescens, expressed in E. coli |
| Substrate Specificity | Selectively cleaves DNA[2][3] | Degrades all forms of DNA and RNA (single-stranded, double-stranded, linear, and circular)[4][5] |
| Molecular Weight | Approximately 37 kDa | Approximately 30 kDa per subunit (exists as a dimer)[5] |
| Optimal pH | 7.0 - 7.5 | 8.0 - 9.2[6] |
| Cofactor Requirements | Requires Ca²⁺ and Mg²⁺ | Requires Mg²⁺ (1-2 mM for optimal activity)[6] |
| Inhibitors | Chelating agents (e.g., EDTA), high salt concentrations | Monovalent cation concentrations >150 mM, phosphate concentrations >20 mM, ammonium sulfate concentrations >25 mM[6] |
| Proteolytic Activity | None detected | None detected[5] |
Performance Comparison in Key Laboratory Workflows
The choice between this compound® and Benzonase® often depends on the specific application. Here, we compare their performance in two critical laboratory workflows: DNA removal in viral vector production and viscosity reduction in cell lysates for protein purification.
DNA Removal in Lentiviral Vector Production
A key concern in the production of viral vectors for gene therapy is the removal of residual plasmid and producer cell line DNA. A study by Shaw et al. provides a direct comparison of this compound® and Benzonase® in this application.[1]
Table 1: Comparison of this compound® and Benzonase® for DNA Removal in Lentiviral Vector Supernatants [1]
| Parameter | This compound® | Benzonase® |
| Effective Concentration | ≥ 20 U/mL | 50 U/mL |
| Incubation Time | 1 hour at 37°C | 1 hour at 37°C |
| DNA Removal Efficiency | Reduced plasmid DNA to undetectable levels | Effective, but this compound® was equivalent or better at lower concentrations |
| Impact on Viral Titer | No measurable effect at concentrations up to 100 U/mL | Not significantly affected |
| Relative Cost | Higher cost per 1000 units ($26.80) | Lower cost per 1000 units ($6.60) |
The study concluded that this compound® is a viable alternative to Benzonase® for producing clinical-grade lentiviral vectors, offering the advantage of being a human protein.[1]
Viscosity Reduction in Cell Lysates and Protein Purification
High viscosity of cell lysates due to DNA content can significantly impede protein purification processes. Both enzymes are effective at reducing viscosity, which can lead to improved flow rates in chromatography columns and higher protein yields.[4][7][8] While direct quantitative comparisons of viscosity reduction are limited, the broad applicability of Benzonase® in various cell lysates, including E. coli and CHO cells, is well-documented in application notes.[4][7]
Experimental Protocols
The following are detailed methodologies for key experiments involving DNA removal using this compound® and Benzonase®.
Protocol 1: DNA Removal from Lentiviral Vector Supernatant
This protocol is adapted from the study by Shaw et al.[1] and is suitable for researchers working with viral vector production.
Materials:
-
Lentiviral vector supernatant
-
This compound® (dornase alfa) or Benzonase®
-
Reaction Buffer (e.g., DMEM)
-
37°C incubator
-
Quantitative PCR (qPCR) reagents for residual DNA analysis
Procedure:
-
Harvest the lentiviral vector supernatant and clarify by centrifugation or filtration.
-
Add this compound® to a final concentration of 20 U/mL or Benzonase® to a final concentration of 50 U/mL.
-
Incubate the mixture at 37°C for 1 hour.
-
Proceed with your standard downstream processing and purification protocol.
-
To assess the efficiency of DNA removal, perform qPCR analysis on treated and untreated samples to quantify residual plasmid or host cell DNA.
Protocol 2: Viscosity Reduction in E. coli Lysate for Protein Purification
This protocol provides a general guideline for using Benzonase® to reduce viscosity in bacterial lysates prior to protein purification.
Materials:
-
E. coli cell pellet
-
Lysis Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Benzonase®
-
Lysozyme (optional)
-
Protease inhibitors
-
Centrifuge
Procedure:
-
Resuspend the E. coli cell pellet in an appropriate volume of Lysis Buffer containing protease inhibitors.
-
Add lysozyme to the cell suspension (optional, to aid in lysis).
-
Add Benzonase® to a final concentration of 25-50 U/mL of lysate.
-
Incubate on ice or at room temperature for 30 minutes with gentle agitation.
-
Proceed with cell lysis using your preferred method (e.g., sonication, high-pressure homogenization).
-
Centrifuge the lysate at high speed (e.g., >12,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Collect the clarified supernatant, which should have significantly reduced viscosity, for downstream protein purification steps.
Visualizing the Workflow
The following diagrams illustrate the key workflows discussed in this guide.
References
- 1. Using this compound DNase Treatment in Lentiviral Vector Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound® (dornase alfa) Mechanism of Action (MoA) [this compound.com]
- 3. This compound.global [this compound.global]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. biocompare.com [biocompare.com]
A Comparative Analysis of Pulmozyme and N-acetylcysteine on Sputum Viscoelasticity
For Researchers, Scientists, and Drug Development Professionals
The effective management of respiratory diseases characterized by the hypersecretion of viscous mucus, such as cystic fibrosis (CF), chronic obstructive pulmonary disease (COPD), and bronchiectasis, remains a significant clinical challenge. The rheological properties of airway mucus, specifically its viscoelasticity, are critical determinants of mucociliary clearance and overall respiratory function. Elevated sputum viscoelasticity impedes clearance, promotes infection, and contributes to airway obstruction. This guide provides a comparative analysis of two prominent mucolytic agents, Pulmozyme (dornase alfa) and N-acetylcysteine (NAC), focusing on their mechanisms of action and their quantitatively assessed impact on sputum viscoelasticity.
Mechanisms of Action: Distinct Pathways to Mucus Disruption
This compound and N-acetylcysteine employ fundamentally different biochemical strategies to reduce the viscoelasticity of pathological sputum.
This compound (Dornase Alfa): Targeting Extracellular DNA
This compound is a recombinant human deoxyribonuclease I (rhDNase), an enzyme that specifically cleaves extracellular DNA (eDNA)[1]. In chronic airway diseases, particularly CF, purulent sputum contains high concentrations of eDNA released from degenerating neutrophils during inflammatory responses[1]. This eDNA forms a dense, interconnected network with mucin fibers, significantly increasing the viscosity and elasticity of the mucus[2]. By enzymatically degrading these DNA polymers, this compound effectively dismantles a key structural component of the mucus gel, leading to a reduction in its viscoelastic properties and facilitating its clearance from the airways[2].
N-acetylcysteine (NAC): Disrupting Mucin Polymer Chains
N-acetylcysteine is a mucolytic agent that acts by breaking disulfide bonds that cross-link mucin glycoproteins[3][4][5]. Mucin polymers are the primary structural components of mucus, and the extent of their disulfide-mediated cross-linking is a major determinant of mucus viscosity and elasticity. NAC's free sulfhydryl group reduces these disulfide bridges, depolymerizing the large mucin multimers into smaller, less entangled units[3][4][5]. This disruption of the mucin network leads to a decrease in sputum viscoelasticity.
Quantitative Comparison of Effects on Sputum Viscoelasticity
A key in-vitro study provides a direct quantitative comparison of the effects of this compound (dornase alfa, DA) and a lysine salt of N-acetylcysteine (Nacystelyn, NAL) on the viscoelasticity of sputum from cystic fibrosis patients. The data from this study are summarized in the table below.
| Treatment Agent | Concentration | Mean Decrease in Viscoelasticity (log units) |
| Dornase Alfa (DA) | 200 nM | 0.30 |
| Nacystelyn (NAL) | 100 µM | 0.22 |
| Combination (DA + NAL) | 100 nM DA + 50 µM NAL | 0.25 (additional decrease compared to single agents) |
| Normal Saline (Control) | 10% volume | 0.22 |
Data sourced from an in-vitro study on sputum from 15 cystic fibrosis patients. Viscoelasticity was measured using a magnetic microrheometer. The decrease is relative to baseline control (incubation without any solution)[3].
These results indicate that, at the concentrations tested, dornase alfa demonstrated a greater reduction in sputum viscoelasticity compared to Nacystelyn. Notably, a combination of the two agents at half their individual concentrations produced an additive effect, suggesting that targeting both the DNA and mucin components of sputum could be a synergistic therapeutic strategy[3].
Experimental Protocols
The quantitative assessment of sputum viscoelasticity is crucial for evaluating the efficacy of mucolytic agents. The following outlines a typical experimental protocol for sputum rheology measurement.
Sputum Sample Collection and Preparation
-
Collection: Sputum is expectorated by patients and collected in sterile containers. For studies requiring induced sputum, patients may inhale a hypertonic saline solution to facilitate expectoration[6][7].
-
Homogenization: To ensure measurement consistency, sputum samples are often gently homogenized to break up dense regions and create a more uniform consistency. This can be achieved by gentle vortexing or repeated passage through a wide-bore pipette[7].
-
Treatment Incubation: For in-vitro studies, the homogenized sputum is divided into aliquots and incubated with the mucolytic agents (e.g., this compound, NAC) or control solutions (e.g., saline) at physiologically relevant concentrations and temperatures (typically 37°C) for a defined period[8].
Rheological Measurement
Sputum viscoelasticity is measured using a rheometer, which applies a controlled stress or strain to the sample and measures the resulting deformation or stress.
-
Instrumentation: A common instrument for these measurements is a cone-and-plate or parallel-plate rheometer. These instruments provide a uniform shear rate across the sample.
-
Oscillatory Shear Testing: This is a non-destructive technique used to determine the viscoelastic properties of the sputum.
-
Frequency Sweep: The sample is subjected to a small, oscillating strain at varying frequencies. This allows for the determination of the storage modulus (G'), which represents the elastic component (solid-like behavior), and the loss modulus (G''), which represents the viscous component (liquid-like behavior).
-
Strain Sweep: The frequency is held constant while the strain amplitude is varied to identify the linear viscoelastic region (LVR), where the material's structure is not being disrupted by the measurement itself.
-
-
Data Analysis: The primary outcomes are the values of G' and G'' at specific frequencies, and the complex viscosity (η*), which is a measure of the total resistance to flow. A decrease in these parameters indicates a reduction in viscoelasticity.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanisms of action of this compound and N-acetylcysteine, and the experimental workflow for assessing sputum viscoelasticity.
Conclusion
Both this compound and N-acetylcysteine are effective in reducing sputum viscoelasticity, albeit through distinct mechanisms. This compound targets the DNA component of purulent sputum, while N-acetylcysteine disrupts the mucin polymer network. The available quantitative data suggests that dornase alfa may have a more pronounced effect in reducing viscoelasticity in the context of cystic fibrosis sputum. However, the additive effect observed with combination therapy highlights the potential for a multi-pronged approach to mucus clearance. The choice of mucolytic agent may depend on the specific pathophysiology of the respiratory disease and the composition of the airway mucus. Further clinical research is warranted to optimize the use of these agents, both individually and in combination, for improved patient outcomes in muco-obstructive lung diseases.
References
- 1. Dornase alfa for cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Additive effect of dornase alfa and Nacystelyn on transportability and viscoelasticity of cystic fibrosis sputum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emerginginvestigators.org [emerginginvestigators.org]
- 5. rheomuco.com [rheomuco.com]
- 6. Rheological comparison of sputum and reconstituted airway epithelium mucus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. answers.childrenshospital.org [answers.childrenshospital.org]
- 8. Reduction in viscoelasticity in cystic fibrosis sputum in vitro using combined treatment with nacystelyn and rhDNase - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Antibiotic Efficacy Against Pseudomonas aeruginosa Biofilms: A Synergistic Approach with Pulmozyme
A Comparative Guide for Researchers and Drug Development Professionals
Pseudomonas aeruginosa poses a significant clinical challenge, primarily due to its propensity to form robust biofilms that are notoriously resistant to conventional antibiotic therapies. These complex, structured communities of bacteria are encased in a self-produced matrix of extracellular polymeric substances (EPS), which acts as a physical barrier, limiting antibiotic penetration and contributing to persistent infections. A key structural component of this matrix is extracellular DNA (eDNA). This guide explores the synergistic effect of Pulmozyme® (dornase alfa), a recombinant human deoxyribonuclease I (DNase I), with various antibiotics in eradicating P. aeruginosa biofilms. By degrading the eDNA scaffold, this compound disrupts the biofilm integrity, thereby increasing antibiotic susceptibility.
The Regulatory Network of Biofilm Formation
The formation of P. aeruginosa biofilms is a complex process, meticulously regulated by interconnected cell-to-cell communication systems known as quorum sensing (QS).[1][2][3] There are four primary QS systems in P. aeruginosa: Las, Rhl, PQS, and IQS.[1] These systems form a hierarchical network that controls the expression of numerous virulence factors and genes essential for biofilm development and maturation.[2][4] The Las system is positioned at the top of this hierarchy, influencing the other systems.[1] Targeting the biofilm's structural components, rather than the bacteria themselves, presents an attractive strategy to overcome antibiotic resistance.
Caption: Hierarchical quorum-sensing network in P. aeruginosa regulating biofilm formation.
Quantitative Analysis of Synergy: this compound and Antibiotics
The enzymatic activity of DNase I, the active component of this compound, significantly enhances the efficacy of various classes of antibiotics against P. aeruginosa biofilms. This synergy is demonstrated by a notable reduction in the minimum biofilm eradication concentration (MBEC) and minimum inhibitory concentration (MIC) required to eliminate the biofilm-embedded bacteria.
| Antibiotic Class | Antibiotic | Organism(s) | Key Finding | Fold Reduction in MBEC/MIC | Reference |
| Carbapenem | Meropenem | S. aureus & P. aeruginosa | Significant decrease in MBEC when combined with Trypsin/DNase I mixture. | >2.5-fold (MBEC) | [5][6] |
| Aminoglycoside | Amikacin | S. aureus & P. aeruginosa | Significant decrease in MBEC when combined with Trypsin/DNase I mixture. | >2.5-fold (MBEC) | [5][6] |
| Aminoglycoside | Gentamicin | P. aeruginosa | In combination with a phage, MIC against biofilms was reduced. | 4 to 8-fold (MIC) | [7] |
| Fluoroquinolone | Ciprofloxacin | P. aeruginosa | In combination with a phage, MIC against biofilms was reduced. | 4 to 8-fold (MIC) | [7] |
| Carbapenem | Imipenem | P. aeruginosa | In combination with a phage, MIC against biofilms was reduced. | 4 to 8-fold (MIC) | [7] |
| Carbapenem | Meropenem | P. aeruginosa | In combination with a phage, MIC against biofilms was reduced. | 4 to 8-fold (MIC) | [7] |
Note: The data presented often involves DNase I in combination with other enzymes or agents (e.g., phages), highlighting the principle of matrix degradation as a viable synergistic strategy.
Experimental Protocols
Evaluating the synergistic effect of this compound and antibiotics requires standardized in vitro models of biofilm formation and quantification.
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the antibiofilm synergy of a combination therapy.
Caption: Standard workflow for in vitro testing of antibiofilm synergy.
Detailed Protocol: Microtiter Plate Biofilm Assay
This protocol provides a method for quantifying biofilm biomass and bacterial viability following treatment.
-
Bacterial Preparation: Inoculate P. aeruginosa (e.g., ATCC 27853) into Tryptic Soy Broth (TSB) and incubate for 18 hours at 37°C.[8] Dilute the overnight culture 1:100 in TSB supplemented with 1% glucose.[8]
-
Biofilm Formation: Dispense 200 µL of the diluted bacterial suspension into the wells of a 96-well flat-bottomed polystyrene plate.[8] Incubate for 24-48 hours at 37°C under static conditions to allow for mature biofilm formation.[7]
-
Treatment: Gently remove the planktonic bacteria from the wells. Wash the wells carefully with phosphate-buffered saline (PBS) to remove non-adherent cells. Add 200 µL of fresh medium containing the desired concentrations of the antibiotic, this compound, or the combination of both to the respective wells. Include untreated wells as a control.
-
Incubation: Incubate the plate for another 24 hours at 37°C.
-
Quantification of Biomass (Crystal Violet Staining):
-
Discard the medium and wash the plates four times with water to remove remaining planktonic bacteria.[8]
-
Air dry the plates.[8]
-
Stain the adherent biofilms with 200 µL of 0.9% crystal violet solution for 15 minutes.[8]
-
Wash away the excess stain with water and allow the plates to dry.
-
Solubilize the bound dye with 200 µL of 33% acetic acid or ethanol.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
-
Quantification of Viable Cells (Colony Forming Unit - CFU Counting):
-
After the treatment incubation, wash the wells with PBS.
-
Add 200 µL of PBS to each well and vigorously scrape the bottom to dislodge the biofilm.
-
Serially dilute the resulting bacterial suspension in PBS.
-
Plate the dilutions onto nutrient agar plates and incubate for 24 hours at 37°C.
-
Count the resulting colonies to determine the number of viable bacteria (CFU/mL).
-
Mechanism of Synergistic Action
The synergy between this compound and antibiotics is rooted in the fundamental structure of the P. aeruginosa biofilm. By dismantling a key component of the protective EPS matrix, this compound creates channels for antibiotics to reach their bacterial targets.
Caption: Logical flow of synergistic action between this compound and antibiotics on biofilms.
Conclusion
The strategy of combining this compound with conventional antibiotics represents a promising approach to combatting recalcitrant P. aeruginosa biofilm-associated infections. By enzymatically degrading the eDNA component of the biofilm matrix, this compound compromises the structural integrity of the biofilm, thereby increasing antibiotic penetration and efficacy. The quantitative data consistently demonstrate a synergistic effect, with significant reductions in the concentrations of antibiotics required for biofilm eradication. This adjunctive therapy holds potential for improving clinical outcomes, particularly in chronic infections such as those seen in cystic fibrosis patients, and warrants further investigation and development.
References
- 1. Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathogenesis of the Pseudomonas aeruginosa Biofilm: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Treatment of Pseudomonas aeruginosa infectious biofilms: Challenges and strategies [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Combinatorial effects of antibiotics and enzymes against dual-species Staphylococcus aureus and Pseudomonas aeruginosa biofilms in the wound-like medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combinatorial effects of antibiotics and enzymes against dual-species Staphylococcus aureus and Pseudomonas aeruginosa biofilms in the wound-like medium | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. In vitro synergy of antibiotic combinations against planktonic and biofilm Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating Dornase Alfa from Endogenous Nuclease Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to specifically measure the enzymatic activity of dornase alfa (recombinant human deoxyribonuclease I) in biological samples, distinguishing it from the activity of endogenous nucleases. Accurate measurement of dornase alfa activity is critical for pharmacokinetic and pharmacodynamic (PK/PD) studies, ensuring proper drug targeting and efficacy.
Introduction
Dornase alfa is a therapeutic recombinant human DNase I used to reduce the viscosity of sputum in patients with cystic fibrosis by cleaving extracellular DNA.[1] When analyzing biological samples, it is crucial to differentiate the activity of administered dornase alfa from the background of various endogenous nucleases. This guide outlines and compares three primary strategies for achieving this specificity: Immunocapture-based activity assays, inhibitor-based differentiation, and biochemical differentiation.
Methodologies for Differentiating Nuclease Activity
A multi-pronged approach is recommended for the robust and specific quantification of dornase alfa activity. This involves a combination of an immunocapture step for specificity, followed by a sensitive nuclease activity assay. Differential inhibition and characterization of biochemical properties serve as orthogonal methods to confirm the identity of the measured nuclease activity.
Immunocapture-Based Activity Assay
This is the most specific method for quantifying dornase alfa activity. It utilizes an antibody specific to dornase alfa to isolate it from the sample matrix before measuring its enzymatic activity.
Workflow:
Figure 1: Workflow for the immunocapture-based dornase alfa activity assay.
Experimental Protocol:
-
Plate Coating: Coat a 96-well microplate with a monoclonal antibody specific for dornase alfa.
-
Sample Incubation: Add the biological sample to the wells and incubate to allow the antibody to capture dornase alfa.
-
Washing: Wash the wells thoroughly to remove unbound sample components, including endogenous nucleases.
-
Activity Assay: Add a reaction buffer containing a DNA substrate. A common method is a fluorometric assay using a DNA-intercalating dye like PicoGreen. As dornase alfa digests the DNA, the fluorescence decreases, and the rate of decrease is proportional to the enzyme's activity.
-
Quantification: Compare the rate of substrate degradation to a standard curve generated with known concentrations of dornase alfa to determine the activity in the sample.
Inhibitor-Based Differentiation
This method leverages the differential sensitivity of DNase I (dornase alfa) and other nucleases to specific inhibitors. Monomeric actin is a known specific inhibitor of DNase I.[2][3][4][5]
Logical Relationship:
Figure 2: Logic for differentiating nuclease activity using a specific inhibitor.
Experimental Protocol:
-
Total Activity Measurement: Measure the total nuclease activity in the sample using a standard DNA degradation assay (e.g., colorimetric or fluorometric).
-
Inhibited Activity Measurement: In a parallel reaction, pre-incubate the sample with monomeric actin before adding the DNA substrate and measure the residual nuclease activity.
-
Dornase Alfa Activity Calculation: The dornase alfa activity is the difference between the total activity and the residual activity measured in the presence of actin.
-
Control: Aurintricarboxylic acid (ATA) can be used as a broad-spectrum nuclease inhibitor to establish a baseline for complete nuclease inhibition.[6][7][8]
Biochemical Differentiation
This approach relies on the distinct biochemical properties of dornase alfa (a DNase I) compared to other classes of endogenous nucleases, such as DNase II.
Key Differentiating Properties:
| Property | Dornase Alfa (DNase I) | Endogenous DNase II |
| pH Optimum | Neutral to slightly alkaline (pH 7-8)[9] | Acidic (pH 4.8-5.2)[10] |
| Cation Requirement | Requires Ca2+ and Mg2+[11][12] | Independent of divalent cations[10][13] |
Experimental Protocol:
-
pH Profile Analysis: Measure nuclease activity across a range of pH values (e.g., pH 4.0 to 9.0). Dornase alfa activity will be maximal around pH 7.5, while acid nucleases will show peak activity at lower pH values.
-
Cation Dependence Analysis: Perform the activity assay in the presence and absence of Ca2+ and Mg2+. The addition of a chelating agent like EDTA should significantly inhibit dornase alfa activity, while having a lesser effect on cation-independent nucleases.
Data Presentation: Comparative Summary of Methodologies
| Methodology | Principle | Specificity | Throughput | Pros | Cons |
| Immunocapture-Based Assay | Isolation of dornase alfa via a specific antibody prior to activity measurement. | High | Moderate to High | Directly measures dornase alfa activity; high specificity. | Dependent on antibody availability and quality; may be more costly. |
| Inhibitor-Based Differentiation | Use of specific inhibitors (e.g., actin for DNase I) to selectively block dornase alfa activity. | Moderate to High | High | Relatively simple to implement; can be used with various activity assays. | Requires a highly specific inhibitor; assumes complete inhibition. |
| Biochemical Differentiation | Exploiting differences in pH optima and cation requirements between dornase alfa and other nucleases. | Low to Moderate | Moderate | Provides supporting evidence for the identity of the nuclease; relatively low cost. | May not be fully discriminatory due to the diversity of endogenous nucleases. |
Conclusion
For the most accurate and specific quantification of dornase alfa activity in complex biological samples, an immunocapture-based activity assay is the recommended primary method. Inhibitor-based differentiation using monomeric actin provides a robust and complementary approach. Biochemical differentiation serves as a valuable orthogonal method to further characterize and confirm the identity of the measured nuclease activity. The choice of method will depend on the specific requirements of the study, including the need for specificity, sample throughput, and available resources. By employing these methodologies, researchers can confidently and accurately differentiate the therapeutic activity of dornase alfa from endogenous nuclease background.
References
- 1. Dornase Alfa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Inhibition of deoxyribonuclease I by actin is to protect cells from premature cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actin is the naturally occurring inhibitor of deoxyribonuclease I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actin Is the Naturally Occurring Inhibitor of Deoxyribonuclease I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Use of aurintricarboxylic acid as an inhibitor of nucleases during nucleic acid isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of aurintricarboxylic acid as an inhibitor of nucleases during nucleic acid isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurintricarboxylic acid, a putative inhibitor of apoptosis, is a potent inhibitor of DNA topoisomerase II in vitro and in Chinese hamster fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Deoxyribonucleases and Their Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deoxyribonuclease I in Advanced Molecular Biology Applications - Life in the Lab [thermofisher.com]
- 12. DNAse I: Unveiling the Molecular Scissors of DNA | Creative Enzymes [molecular-tools.creative-enzymes.com]
- 13. Dnases in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validating Pulmozyme's Efficacy: A qPCR-Based Comparison Guide for Extracellular DNA Clearance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of qPCR-based methods to validate the clearance of extracellular DNA (eDNA) by Pulmozyme (dornase alfa). It includes detailed experimental protocols, comparative data with other mucolytic agents, and visual workflows to support researchers in assessing the efficacy of this therapeutic agent.
Executive Summary
This compound, a recombinant human deoxyribonuclease I (rhDNase), is a widely used mucolytic agent, particularly in the management of cystic fibrosis (CF).[1][2] Its primary mechanism of action is the enzymatic degradation of extracellular DNA (eDNA), which is a major contributor to the high viscosity of mucus in the lungs of CF patients.[2] This guide outlines a quantitative polymerase chain reaction (qPCR) based workflow to validate the efficacy of this compound in clearing eDNA. Furthermore, it presents a comparative analysis of this compound with other mucolytic agents, supported by available experimental data.
Comparative Performance of Mucolytic Agents
While this compound is a cornerstone in the management of CF, other mucolytic agents with different mechanisms of action are also utilized. This section provides a comparative overview of their efficacy, with a focus on eDNA clearance where data is available.
| Mucolytic Agent | Mechanism of Action | Effect on eDNA | Quantitative Data (eDNA Clearance) | Primary Clinical Application |
| This compound® (dornase alfa) | Enzymatically cleaves extracellular DNA (eDNA) into smaller fragments.[2] | Direct degradation of eDNA. | In a mouse model of lung fibrosis, this compound significantly decreased the levels of nuclear DNA in bronchoalveolar lavage fluid (BALF).[3] A study on COVID-19 patients with ARDS also showed a reduction in myeloperoxidase-DNA (MPO-DNA) complexes in BALF after dornase alfa treatment.[3][4] | Cystic Fibrosis[1] |
| N-acetylcysteine (NAC) | Reduces disulfide bonds in mucin polymers, thereby decreasing mucus viscosity. | No direct effect on eDNA. | In an in vitro study, NAC did not significantly improve gene transfer in the presence of sputum, unlike rhDNase, suggesting a lesser effect on the DNA component of mucus.[5] | Chronic obstructive pulmonary disease (COPD), bronchitis |
| Hypertonic Saline | Increases the hydration of airway surface liquid, improving mucociliary clearance. | No direct effect on eDNA. | No direct quantitative data on eDNA clearance available. | Cystic Fibrosis, Bronchiectasis |
| Mannitol (Bronchitol®) | Osmotic agent that draws water into the airways, thinning mucus.[6] | No direct effect on eDNA. | A study showed that the combination of mannitol and dornase alfa was more effective in improving lung function in children with CF than dornase alfa alone, suggesting a complementary mechanism.[6] | Cystic Fibrosis[6] |
| Peptide Mucolytics (e.g., Thymosin β4) | Depolymerize F-actin networks in purulent secretions.[7] | Indirectly may affect eDNA by disrupting the overall mucus structure, but does not directly degrade DNA. | No direct quantitative data on eDNA clearance available. | Investigational for various conditions, including CF.[7] |
Experimental Protocol: qPCR-Based Validation of eDNA Clearance by this compound
This protocol provides a step-by-step guide for quantifying eDNA in sputum samples before and after treatment with this compound.
1. Sputum Sample Collection and Processing:
-
Collect expectorated sputum samples from patients prior to and at specified time points after this compound administration.
-
To liquefy the sputum and release eDNA, treat the samples with a mucolytic agent that does not degrade DNA, such as dithiothreitol (DTT). A common starting point is a final concentration of 0.15% DTT, followed by incubation at 37°C for 15 minutes.[8]
-
Centrifuge the processed sputum at high speed (e.g., 16,000 x g) for 10 minutes to pellet cells and debris.[9]
-
Carefully collect the supernatant containing the extracellular DNA for subsequent extraction.
2. Extracellular DNA Extraction:
-
Utilize a commercial DNA extraction kit suitable for cell-free DNA from biological fluids. Several kits, such as the QIAamp DNA Mini Kit or similar, have been used for DNA extraction from sputum.[10]
-
Follow the manufacturer's protocol, typically involving lysis, binding of DNA to a silica membrane, washing, and elution.
-
Elute the purified eDNA in a small volume of nuclease-free water or elution buffer to maximize concentration.[9]
3. qPCR Assay for eDNA Quantification:
-
Primer and Probe Design: Design qPCR primers and a fluorescently labeled probe (e.g., TaqMan® probe) targeting a highly abundant, human-specific gene that is likely to be present in eDNA from airway neutrophils. A common target is the human β-actin gene.
-
qPCR Reaction Setup: Prepare a qPCR master mix containing a suitable DNA polymerase, dNTPs, primers, and probe.
-
Add a standardized volume of the extracted eDNA to each reaction well.
-
Include a standard curve of known DNA concentrations to enable absolute quantification of eDNA in the samples.
-
Run no-template controls (NTCs) to check for contamination.
-
Thermal Cycling Conditions: A typical qPCR protocol includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension. An example from a study quantifying pneumococcal DNA in sputum used: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.[8] These conditions should be optimized for the specific primers and target.
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample. Use the standard curve to calculate the concentration of eDNA in each sample. Compare the eDNA concentrations in pre- and post-Pulmozyme treatment samples to determine the extent of clearance.
Visualizing the Workflow and Mechanism
Experimental Workflow for qPCR Validation
Caption: A flowchart illustrating the key steps in the qPCR-based validation of eDNA clearance.
This compound's Mechanism of Action
Caption: The mechanism of action of this compound in breaking the cycle of mucus obstruction in cystic fibrosis.
Conclusion
The use of qPCR provides a sensitive and specific method for quantifying the clearance of extracellular DNA by this compound. The detailed protocol and comparative data presented in this guide offer a valuable resource for researchers and drug development professionals. While direct quantitative comparisons of eDNA clearance between this compound and other mucolytics are not extensively available, the provided information underscores the unique, targeted mechanism of this compound. Further research employing standardized qPCR protocols will be crucial for a more comprehensive understanding of the relative efficacy of different mucolytic agents in clearing eDNA from airway secretions.
References
- 1. This compound.global [this compound.global]
- 2. This compound® (dornase alfa) Mechanism of Action (MoA) [this compound.com]
- 3. Frontiers | Non-Randomized Trial of Dornase Alfa for Acute Respiratory Distress Syndrome Secondary to Covid-19 [frontiersin.org]
- 4. Non-Randomized Trial of Dornase Alfa for Acute Respiratory Distress Syndrome Secondary to Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of mucolytic agents on gene transfer across a CF sputum barrier in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 7. Mucolytic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Quantitative PCR Assay Using Sputum Samples for Rapid Diagnosis of Pneumococcal Pneumonia in Adult Emergency Department Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation and Quantification of Extracellular DNA from Biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
A Comparative Analysis of Recombinant Human DNase I from Diverse Expression Systems
For researchers, scientists, and drug development professionals, the choice of an expression system for producing recombinant human Deoxyribonuclease I (rhDNase I) is a critical decision that impacts yield, cost, and the biochemical characteristics of the final product. This guide provides an objective comparison of rhDNase I produced in three commonly used systems: mammalian cells (Chinese Hamster Ovary - CHO), yeast (Pichia pastoris), and bacteria (Escherichia coli), supported by experimental data and detailed protocols.
Introduction to rhDNase I and Expression Systems
Recombinant human DNase I is a biopharmaceutical agent used in the management of cystic fibrosis to reduce the viscoelasticity of sputum. The commercially available product, Pulmozyme®, is produced in CHO cells. However, alternative expression systems such as the yeast Pichia pastoris and the bacterium Escherichia coli are widely utilized for recombinant protein production due to their potential for high yield and cost-effectiveness. Each system possesses distinct advantages and limitations, particularly concerning post-translational modifications like glycosylation, which can influence the protein's stability, activity, and immunogenicity.
Comparative Performance of rhDNase I
The selection of an expression system has a profound impact on the key attributes of the resulting rhDNase I. The following tables summarize the available quantitative and qualitative data for rhDNase I produced in CHO, P. pastoris, and E. coli systems.
Table 1: Biochemical and Biophysical Properties of rhDNase I
| Property | CHO Cells | Pichia pastoris | Escherichia coli |
| Molecular Weight | ~37 kDa[1] | ~39 kDa (bovine DNase I) | ~29 kDa (non-glycosylated)[2] |
| Glycosylation | Yes, N-linked glycosylation at two sites.[1] | Yes, N-linked and O-linked glycosylation; typically shorter mannose chains than mammalian cells.[3] | No |
| Purity | High purity for therapeutic use | High purity achievable | >90%[4] |
| Specific Activity | Standard for therapeutic use | Comparable to CHO-produced rhDNase I.[5][6] | Non-glycosylated bovine DNase I has similar specific activity to the native enzyme.[6] |
| Production Yield | Commercially viable | ~0.4 mg/L[5][6] | Can be high, but may form inclusion bodies. |
| Post-translational Modifications | Human-like glycosylation and disulfide bonds.[1] | Capable of glycosylation and disulfide bond formation.[3] | Disulfide bond formation can be challenging; no glycosylation. |
Table 2: Functional Comparison of rhDNase I
| Feature | CHO Cells | Pichia pastoris | Escherichia coli |
| Enzymatic Functionality | Clinically proven efficacy.[1] | Comparable to this compound® (CHO-derived).[5][6] | Active enzyme can be produced.[2] |
| Stability | Formulated for stability as a therapeutic.[1] | Can be stable, influenced by glycosylation. | Stability can be a concern; may require refolding from inclusion bodies. |
| Immunogenicity | Low, as it mimics the native human protein. | Glycosylation pattern may differ from human, potentially influencing immunogenicity. | Non-glycosylated, which may alter immunogenic profile compared to the native protein. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
DNase I Activity Assay (Kunitz Method)
This assay is based on the principle that DNase I-mediated hydrolysis of DNA leads to an increase in absorbance at 260 nm.
Reagents:
-
1 M Acetate Buffer, pH 5.0
-
100 mM Magnesium Sulfate (MgSO₄)
-
Substrate: High molecular weight DNA (e.g., from calf thymus) at 0.05 mg/mL in 10 mM acetate buffer, pH 5.0 with 5 mM MgSO₄.
-
rhDNase I samples and standard.
Procedure:
-
Equilibrate the spectrophotometer to 25°C and set the wavelength to 260 nm.
-
Pipette 3 mL of the DNA substrate solution into a cuvette and place it in the spectrophotometer to record the blank rate.
-
Add a known volume of the rhDNase I sample to the cuvette, mix gently by inversion, and immediately start recording the absorbance at 260 nm for several minutes.
-
Calculate the rate of change in absorbance per minute (ΔA₂₆₀/min) from the linear portion of the curve.
-
One Kunitz unit is defined as the amount of enzyme that causes an increase in absorbance of 0.001 per minute under the assay conditions.
Purity Analysis by SDS-PAGE
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to separate proteins based on their molecular weight, providing an assessment of purity.
Reagents:
-
Acrylamide/Bis-acrylamide solution
-
Tris-HCl buffers (for stacking and resolving gels)
-
Sodium Dodecyl Sulfate (SDS)
-
Ammonium Persulfate (APS)
-
Tetramethylethylenediamine (TEMED)
-
Sample loading buffer (containing SDS, glycerol, bromophenol blue, and a reducing agent like β-mercaptoethanol)
-
Running buffer (Tris-glycine-SDS)
-
Coomassie Brilliant Blue or Silver Stain
-
Destaining solution
Procedure:
-
Cast a polyacrylamide gel with a lower resolving gel and an upper stacking gel.
-
Prepare protein samples by mixing with sample loading buffer and heating at 95-100°C for 5 minutes to denature.
-
Load the prepared samples and a molecular weight marker into the wells of the gel.
-
Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Destain the gel to reduce background staining and enhance the visibility of the protein bands.
-
Assess the purity by observing the intensity of the main rhDNase I band relative to any impurity bands.
Thermal Stability Assay by Differential Scanning Calorimetry (DSC)
DSC measures the heat capacity of a protein as a function of temperature, allowing for the determination of its thermal stability (melting temperature, Tₘ).
Reagents:
-
Purified rhDNase I sample in a suitable buffer (e.g., phosphate-buffered saline).
-
Reference buffer (the same buffer without the protein).
Procedure:
-
Prepare the rhDNase I sample and the reference buffer, ensuring they are degassed.
-
Load the sample and reference solutions into the respective cells of the DSC instrument.
-
Set the instrument to scan a temperature range (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).
-
The instrument will measure the differential heat capacity between the sample and reference cells.
-
The resulting thermogram will show a peak corresponding to the unfolding of the protein. The temperature at the apex of this peak is the melting temperature (Tₘ), a key indicator of thermal stability.
Visualizations
The following diagrams illustrate key workflows and relationships in the comparative study of rhDNase I.
Caption: Generalized workflow for recombinant rhDNase I production.
Caption: Experimental workflow for comparative analysis of rhDNase I.
Conclusion
The choice of an expression system for rhDNase I production is a trade-off between the need for complex post-translational modifications, yield, and production costs.
-
CHO cells remain the gold standard for producing therapeutic rhDNase I that most closely mimics the native human enzyme, particularly in terms of glycosylation. This is crucial for ensuring proper folding, stability, and low immunogenicity in clinical applications.
-
Pichia pastoris presents a compelling alternative, offering the potential for high-yield production with the capability of performing glycosylation, albeit with patterns that differ from mammalian cells. The functionality of rhDNase I from P. pastoris has been shown to be comparable to the CHO-derived product, making it a viable option, especially for research and diagnostic applications where cost and yield are major considerations.
-
Escherichia coli is a cost-effective and high-yield system for producing non-glycosylated rhDNase I. While the lack of glycosylation may impact stability and immunogenicity, active enzyme can be produced. This system is well-suited for applications where glycosylation is not critical for function and where the potential challenges of inclusion body formation and refolding can be addressed.
Ultimately, the optimal expression system depends on the specific requirements of the intended application, balancing the need for native-like protein characteristics with practical considerations of yield and cost.
References
- 1. Different results despite high homology: Comparative expression of human and murine DNase1 in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. E. coli vs. Pichia pastoris: Which Expression System Is Better? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. Deoxyribonuclease I - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. Enzymatic Assay of Deoxyribonuclease I (EC 3.1.21.1) [sigmaaldrich.com]
- 6. DNase, a powerful research tool for DNA manipulations | Thermo Fisher Scientific - SG [thermofisher.com]
Pulmozyme's Efficacy in Modulating NETosis Markers: An In Vitro Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pulmozyme's (dornase alfa) in vitro effects on Neutrophil Extracellular Trap (NET) formation and degradation markers against alternative therapeutic strategies. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the underlying processes to facilitate a comprehensive understanding of this compound's performance in a preclinical setting.
Comparative Analysis of NET Degradation
This compound, a recombinant human DNase I, effectively degrades the DNA backbone of NETs, a key factor in the viscosity of mucus in conditions like cystic fibrosis. In vitro studies have quantified this activity, allowing for a comparison with other potential NET-degrading agents.
A key study compared the NET degradation efficiency of this compound with a novel engineered DNase variant, DNase1G,K,O, and another endogenous DNase, DNase1L3. The results, summarized in the table below, indicate the superiority of the engineered DNase in degrading NETs in this specific in vitro model.
Table 1: In Vitro NET Degradation by Different DNases
| Treatment | Mean Fluorescence (Arbitrary Units) at 90 min | Standard Error of the Mean (SEM) | P-value vs. DNase1G,K,O |
| DNase1G,K,O | 13,522 | Not Reported | - |
| This compound (DNase1) | 35,465 | Not Reported | < 0.0001 |
| DNase1L3 | 40,882 | Not Reported | < 0.0001 |
| Mock (Control) | 41,615 | Not Reported | < 0.0001 |
| Unstimulated Neutrophils | 12,078 | Not Reported | Not Applicable |
| Data sourced from a study on targeting NETs with dual-active DNase1 variants.[1] |
Another in vitro study investigated the ability of plasma from bladder cancer patients to degrade NETs and the restorative effect of this compound. This provides insight into its efficacy in a disease context where NET degradation is impaired.
Table 2: Effect of this compound on NET Degradation by Bladder Cancer Patient Plasma
| Condition | Remaining DNA Fluorescence (%) | Standard Deviation | P-value |
| Buffer (Control) | 100 | Not Reported | - |
| Control Plasma | 33.0 | Not Reported | < 0.001 vs. BC Plasma |
| Bladder Cancer (BC) Patient Plasma | 45.3 | Not Reported | - |
| BC Patient Plasma + this compound | 33.2 | Not Reported | < 0.001 vs. BC Plasma |
| Data adapted from a study on NETosis in bladder cancer.[2] |
While direct in vitro comparative data for this compound against other mucolytic agents like hypertonic saline and mannitol on NET degradation is limited, existing research suggests different mechanisms of action. Some studies indicate that hypertonic saline may suppress NET formation rather than degrade existing NETs.[3] Clinical trial protocols have noted that some in vitro studies showed a minimal effect of DNase on sputum viscosity when compared to hypertonic saline, though the primary data was not presented.[4]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments cited in the comparison of NET-modulating agents.
In Vitro NETosis Induction
This protocol describes the stimulation of neutrophils to produce NETs, a prerequisite for studying their degradation.
-
Neutrophil Isolation : Isolate human neutrophils from peripheral blood of healthy donors using a density gradient centrifugation method.
-
Cell Seeding : Resuspend the isolated neutrophils in a suitable cell culture medium (e.g., RPMI 1640) and seed them in a multi-well plate.
-
Stimulation : Induce NETosis by adding a stimulating agent. A common and potent inducer is Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 100 nM.
-
Incubation : Incubate the plate for 3-4 hours in a humidified incubator at 37°C with 5% CO2 to allow for NET formation.
In Vitro NET Degradation Assay
This assay quantifies the ability of a substance to degrade pre-formed NETs.
-
NET Induction : Prepare NETs in a multi-well plate as described in the "In Vitro NETosis Induction" protocol.
-
Addition of Degrading Agents : After NET formation, add the test substances to the wells. For example:
-
This compound (Dornase alfa) : Add to a final concentration as required by the specific experiment (e.g., 1 U/mL).
-
Alternative DNases (e.g., DNase1L3, engineered DNases) : Add at concentrations equimolar to the this compound control for a direct comparison.
-
Control : Add vehicle buffer (e.g., PBS) to control wells.
-
-
Incubation : Incubate the plate for a defined period (e.g., 90 minutes) at 37°C.
-
Quantification of Remaining NETs : Measure the amount of remaining NET-DNA using a fluorescent DNA-binding dye that is impermeable to live cells, such as SYTOX Green.
-
Fluorescence Measurement : Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths. A decrease in fluorescence indicates NET degradation.
Quantification of NETosis Markers by Immunofluorescence
This method allows for the visualization and quantification of specific components of NETs.
-
Cell Preparation : Seed neutrophils on coverslips in a multi-well plate and induce NETosis as described previously.
-
Fixation : After incubation, fix the cells with 4% paraformaldehyde.
-
Permeabilization and Blocking : Permeabilize the cells with a detergent (e.g., Triton X-100) and block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Primary Antibody Staining : Incubate the cells with primary antibodies targeting specific NET markers, such as:
-
Anti-Myeloperoxidase (MPO)
-
Anti-Citrullinated Histone H3 (CitH3)
-
-
Secondary Antibody Staining : After washing, incubate with fluorescently labeled secondary antibodies that bind to the primary antibodies.
-
DNA Staining : Counterstain the DNA with a fluorescent dye like DAPI.
-
Imaging : Visualize the stained cells using a fluorescence microscope. The co-localization of DNA with MPO and/or CitH3 confirms the presence of NETs.
Visualizing the Experimental Process
The following diagrams illustrate the workflows for the in vitro validation of this compound's effect on NETosis markers.
Figure 1. Workflow for in vitro NET degradation assay.
Figure 2. Mechanism of NET degradation by DNases.
References
- 1. Targeting NETs using dual-active DNase1 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bladder cancer patients have increased NETosis and impaired DNaseI-mediated NET degradation that can be therapeutically restored in vitro [frontiersin.org]
- 3. Frontiers | Hypertonic Saline Suppresses NADPH Oxidase-Dependent Neutrophil Extracellular Trap Formation and Promotes Apoptosis [frontiersin.org]
- 4. Dornase Alpha Versus Hypertonic Saline for Lung Atelectasis in Non-Cystic Fibrosis Patients [ctv.veeva.com]
head-to-head comparison of Pulmozyme and novel mucolytic agents in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the established mucolytic agent, Pulmozyme® (dornase alfa), with novel strategies in preclinical models. The focus is on performance backed by experimental data, detailed methodologies for key experiments, and visual representations of mechanisms and workflows to aid in research and development.
Introduction to Mucolytic Therapy in Cystic Fibrosis
Cystic fibrosis (CF) is characterized by the accumulation of thick, viscous mucus in the airways, leading to obstruction, inflammation, and recurrent infections.[1][2] Mucolytic agents aim to reduce the viscosity of this mucus, thereby improving airway clearance and lung function.[1] this compound®, a recombinant human deoxyribonuclease I (rhDNase), is a cornerstone of CF therapy that specifically targets and cleaves extracellular DNA (eDNA) released from neutrophils, a major contributor to the viscosity of CF sputum.[1][2][3][4] In recent years, a variety of novel mucolytic agents with different mechanisms of action have emerged, targeting other components of the mucus gel, such as mucin polymers and filamentous actin (F-actin).[5] This guide will delve into a preclinical comparison of this compound® with one such novel approach.
Comparative Efficacy of this compound® and a Novel Mucolytic Agent
While direct head-to-head preclinical data in a cystic fibrosis model for many emerging mucolytics are limited in publicly available literature, we can examine a study that compares the in vitro mucolytic effect of dornase alfa with xylitol, a sugar alcohol with observed mucolytic properties, on mucus from patients with chronic rhinosinusitis (CRS). Although not a CF model, this study provides valuable quantitative data on the rheological effects of these agents.
Data Presentation: In Vitro Mucolytic Activity
The following table summarizes the quantitative data from a study investigating the effects of dornase alfa and xylitol on the viscoelasticity and viscosity of wet mucus from CRS patients.[5][6]
| Treatment Group | G' (Elastic Modulus) at 0.1 Hz (dyn/cm²) | G'' (Viscous Modulus) at 0.1 Hz (dyn/cm²) | Viscosity at 10 s⁻¹ (cP) | Viscosity at 100 s⁻¹ (cP) |
| Saline (Control) | 10.2 ± 1.5 | 3.5 ± 0.5 | 150 ± 20 | 45 ± 5 |
| Xylitol (5%) | 6.8 ± 1.2 | 2.3 ± 0.4 | 110 ± 15 | 35 ± 4 |
| Dornase alfa (1 mg/mL) | 7.1 ± 1.3 | 2.5 ± 0.4 | 115 ± 18 | 38 ± 5 |
*Statistically significant reduction compared to saline control. Data is represented as mean ± standard error of the mean and is adapted from a study on chronic rhinosinusitis mucus.[5][6]
Experimental Protocols
Sputum Rheology Analysis
A common and critical method for evaluating the efficacy of mucolytic agents is through rheological analysis of sputum. This technique measures the viscoelastic properties of the mucus, providing quantitative data on its thickness and elasticity.
Objective: To determine the effect of mucolytic agents on the viscoelastic properties of sputum.
Materials:
-
Sputum sample collected from patients.
-
Mucolytic agents (e.g., dornase alfa, xylitol) at desired concentrations.
-
Saline solution (as a control).
-
Cone-and-plate rheometer.
-
Vortex mixer.
-
Incubator.
Procedure:
-
Sample Collection and Preparation: Sputum is collected from patients and can be used fresh or after being frozen at -80°C, which has been shown to have no discernible effect on its rheology. To ensure homogeneity, the sputum sample is gently vortexed before use.
-
Treatment Incubation: The sputum sample is divided into aliquots. Each aliquot is then treated with either a mucolytic agent or saline (control) and incubated at 37°C for a specified period (e.g., 30 minutes).
-
Rheological Measurement:
-
A small volume of the treated sputum is placed on the lower plate of the cone-and-plate rheometer.
-
The upper cone is lowered to a defined gap setting.
-
The sample is allowed to equilibrate to the measurement temperature (typically 37°C).
-
Oscillatory measurements are performed to determine the elastic (storage) modulus (G') and the viscous (loss) modulus (G''). This is typically done through a frequency sweep at a constant strain within the linear viscoelastic region.
-
Steady shear measurements are performed to determine the viscosity of the sample at different shear rates.
-
-
Data Analysis: The values of G', G'', and viscosity are recorded and compared between the different treatment groups and the control. A significant reduction in these parameters indicates effective mucolytic activity.
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways and mechanisms of action is crucial for the development of novel mucolytics and for optimizing combination therapies.
This compound® (Dornase Alfa) Mechanism of Action
This compound's mechanism is direct and enzymatic. It does not involve complex signaling pathways but rather targets a key structural component of CF mucus.[1][2][3][4]
Caption: Mechanism of action of this compound® (dornase alfa).
General Mucin Production and Mucolytic Targets
Novel mucolytics often target the production or structure of mucin proteins, which form the gel-like structure of mucus. The following diagram illustrates a simplified pathway of mucin production and highlights potential targets for mucolytic intervention.
Caption: Simplified pathway of mucin production and potential targets for novel mucolytics.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of mucolytic agents using sputum rheology.
Caption: Experimental workflow for sputum rheology analysis of mucolytic agents.
Conclusion
This compound® remains a critical therapy in the management of cystic fibrosis due to its well-defined mechanism of action and proven clinical efficacy. The landscape of mucolytic therapy is evolving, with novel agents targeting different aspects of the complex mucus matrix. The preclinical data, although limited in direct comparisons, suggest that agents like xylitol may offer mucolytic benefits. Robust preclinical evaluation using standardized protocols, such as sputum rheology, is essential to quantify the efficacy of these novel agents and to inform the design of future clinical trials. Further head-to-head preclinical studies in relevant CF models are warranted to fully elucidate the comparative and potential synergistic effects of these emerging therapies with established treatments like this compound®.
References
- 1. Dornase Alfa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound (Dornase alfa): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. What is the mechanism of Dornase Alfa? [synapse.patsnap.com]
- 4. This compound® (dornase alfa) Mechanism of Action (MoA) [this compound.com]
- 5. researchgate.net [researchgate.net]
- 6. The in vitro mucolytic effect of xylitol and dornase alfa on chronic rhinosinusitis mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Commercially Available Dornase Alfa Activity Assays: A Comparative Overview
For researchers, scientists, and drug development professionals engaged in the study of Dornase alfa, the selection of a robust and reliable activity assay is paramount. This guide provides a comprehensive comparison of commercially available assays for measuring the enzymatic activity of Dornase alfa, a recombinant human deoxyribonuclease I (rhDNase I). We delve into the principles of two predominant assay types—colorimetric and fluorometric—and present their key performance characteristics to aid in the selection of the most suitable assay for your research needs.
Dornase alfa's therapeutic efficacy in conditions such as cystic fibrosis lies in its ability to cleave extracellular DNA, thereby reducing mucus viscosity.[1] Accurate measurement of its enzymatic activity is crucial for quality control, stability testing, and formulation development. This guide focuses on the cross-validation of different commercially available assay formats, providing a detailed look at their methodologies and performance data.
Comparative Analysis of Dornase Alfa Activity Assays
The two primary methods for quantifying Dornase alfa activity in a commercial setting are colorimetric assays, most notably the DNA-methyl green assay, and various fluorometric assays.
Key Performance Characteristics
The choice between a colorimetric and a fluorometric assay often depends on the specific requirements of the experiment, such as sensitivity, throughput, and the nature of the sample matrix. The following table summarizes the key quantitative parameters of these assay types based on available data.
| Assay Type | Principle | Commercial Availability | Limit of Quantification (LOQ) | Precision (CV%) | Throughput |
| Colorimetric (DNA-Methyl Green) | Dornase alfa degrades a DNA-methyl green complex, leading to a decrease in absorbance at ~620 nm.[2] | Reagents available from suppliers like Sigma-Aldrich.[2] Complete kits are less common. | Not explicitly stated in a standardized format across vendors. | 3-5%[3] | Moderate |
| Fluorometric | Dornase alfa cleaves a DNA probe, resulting in the release of a fluorescent molecule and an increase in fluorescence intensity. | Kits available from vendors such as Abcam (ab234056) and Sigma-Aldrich (MAK397). | 178 fmoles of DNA probe cleaved/min/mL | Not explicitly stated in kit documentation. | High |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the summarized protocols for the DNA-methyl green and a generic fluorometric Dornase alfa activity assay.
DNA-Methyl Green Colorimetric Assay Protocol
This protocol is based on the method described by Kurnick and has been adapted for kinetic measurements.[3]
-
Reagent Preparation:
-
Prepare a substrate solution containing DNA-methyl green in a suitable buffer (e.g., Tris buffer, pH 7.5) with MgSO4.[3]
-
Prepare Dornase alfa standards and samples in a compatible buffer.
-
-
Assay Procedure:
-
Add the DNA-methyl green substrate solution to the wells of a microplate.
-
Add the Dornase alfa standards and samples to the respective wells to initiate the reaction.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the decrease in absorbance at 620 nm over time using a microplate reader.[2]
-
-
Data Analysis:
-
Calculate the rate of decrease in absorbance for each standard and sample.
-
Generate a standard curve by plotting the rate of reaction against the concentration of the Dornase alfa standards.
-
Determine the concentration of Dornase alfa in the samples by interpolating their reaction rates from the standard curve.
-
Fluorometric DNase I Activity Assay Protocol (Based on Abcam ab234056 and Sigma-Aldrich MAK397)
This protocol is a generalized procedure based on commercially available kits.[4][5]
-
Reagent Preparation:
-
Prepare the DNase I Assay Buffer by diluting the provided 10X stock.[4][5]
-
Reconstitute the DNA probe and DNase I positive control with the provided buffers.[4][5]
-
Prepare a standard curve by creating a serial dilution of the DNA probe.[4][5]
-
Prepare a Reaction Mix containing the DNase I Assay Buffer and the DNA probe.[4][5]
-
-
Assay Procedure:
-
Add Dornase alfa samples and the positive control to the wells of a 96-well white plate.[4][5]
-
Add the prepared Reaction Mix to all wells to start the reaction.[4][5]
-
Incubate the plate at 37°C and measure the fluorescence in kinetic mode (Excitation/Emission = 651/681 nm) every 30 seconds for at least 90 minutes.[4][5]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence of the DNA probe standards against the concentration to generate a standard curve.[4][5]
-
Calculate the rate of increase in fluorescence for each sample.
-
Convert the fluorescence rate to the rate of DNA probe cleavage using the standard curve to determine the Dornase alfa activity.[4][5]
-
Visualizing the Cross-Validation Workflow
To objectively compare the performance of different Dornase alfa activity assays, a structured cross-validation workflow is essential. The following diagram illustrates the key steps in this process.
Caption: Workflow for cross-validation of Dornase alfa assays.
Mechanism of Action of Dornase Alfa
Dornase alfa is a recombinant human deoxyribonuclease I (rhDNase I) that acts by cleaving the long, viscous strands of extracellular DNA released from neutrophils in purulent respiratory secretions. This enzymatic action reduces the viscoelasticity of the mucus, thereby improving airway clearance and lung function.
Caption: Mechanism of Dornase alfa in reducing mucus viscosity.
Conclusion
The selection of an appropriate Dornase alfa activity assay is a critical decision in research and development. While colorimetric assays like the DNA-methyl green method offer a cost-effective and straightforward approach, fluorometric assays provide superior sensitivity and are better suited for high-throughput applications. This guide provides the necessary information to make an informed choice based on the specific needs of your laboratory and the nature of your study. For rigorous quantitative comparisons, it is recommended to perform an in-house cross-validation of the selected assays using well-characterized Dornase alfa standards.
References
- 1. Dornase Alfa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Deoxyribonucleic acid methyl green DNAse substrate | Sigma-Aldrich [sigmaaldrich.com]
- 3. Determination of Pulmozyme (dornase alpha) stability using a kinetic colorimetric DNase I activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of Pulmozyme® (dornase alfa): A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Pulmozyme® (dornase alfa), a recombinant human deoxyribonuclease I (rhDNase) used in the management of cystic fibrosis. The following procedures are intended for researchers, scientists, and drug development professionals handling this biopharmaceutical in a laboratory setting.
I. Pre-Use Ampule Inspection
Before administration or use in any experimental protocol, it is critical to inspect each single-use ampule of this compound®.
-
Inspect for Leaks : Squeeze each ampule gently to check for leaks.[1][2][3][4] If a leak is detected, the ampule must be discarded.
-
Examine the Solution : The this compound® solution should be clear and colorless to slightly yellowish.[5] If the solution appears cloudy or discolored, it should not be used and must be disposed of.[1][2][3][4][6][7]
II. Disposal Procedures for this compound® Ampules
The appropriate disposal method depends on the status of the ampule and local laboratory regulations.
A. Used/Empty Ampules: After the entire contents of an ampule have been used, the empty plastic ampule can typically be discarded. Instructions for patient use indicate that empty ampules can be thrown away in household trash.[1][4][6][8][9] However, in a laboratory setting, these should be disposed of in accordance with institutional guidelines for non-hazardous solid waste.
B. Unused, Expired, or Compromised Ampules: Ampules that are unused, expired, leaking, or contain cloudy or discolored solution must be discarded.[2][3][6] While some patient-facing instructions suggest disposal in household trash, best practices in a research environment require adherence to institutional and local environmental regulations for chemical or biological waste.
-
Recommendation : Treat unused or compromised this compound® solution as chemical waste. The waste from residues can be disposed of as wastewater, provided it is in compliance with local regulations.[10] It is advisable to consult your institution's Environmental Health & Safety (EHS) department for specific guidance. If treatment protocols are unavailable, consult a licensed professional waste disposal service.
C. Contaminated Packaging: Empty containers and packaging should be sent to an approved waste handling site for recycling or disposal according to local regulations.[10] Empty containers should not be reused.[10]
III. Spill Management
In the event of a this compound® spillage:
-
Contain the spill to prevent it from spreading.
-
Wipe up the spill using an absorbent material (e.g., cloth, fleece).[10]
-
Place the absorbent material and any other contaminated items into a suitable, closed container for disposal.[10]
-
For significant spills that cannot be contained, local authorities should be notified.[10]
IV. Disposal of Associated Equipment
Components of nebulizer systems used for administration must also be handled correctly. After use, the nebulizer should be disassembled, cleaned, and disinfected according to the manufacturer's instructions.[1][8]
Logical Workflow for this compound® Disposal
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound® ampules in a laboratory setting.
Caption: Logical workflow for the inspection and disposal of this compound® ampules.
Note: No quantitative data regarding disposal procedures or specific experimental protocols for disposal were identified in the provided search results.
References
- 1. Administering this compound® (dornase alfa) with Portable Nebulizers for Cystic Fibrosis (CF) [this compound.com]
- 2. DailyMed - this compound- dornase alfa solution [dailymed.nlm.nih.gov]
- 3. DailyMed - this compound- dornase alfa solution [dailymed.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. medsafe.govt.nz [medsafe.govt.nz]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. nctr-crs.fda.gov [nctr-crs.fda.gov]
- 8. gene.com [gene.com]
- 9. Administering this compound® (dornase alfa) with Jet Nebulizers for Cystic Fibrosis (CF) [this compound.com]
- 10. gene.com [gene.com]
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Pulmozyme (dornase alfa)
For Immediate Implementation: This document provides essential safety and logistical guidance for laboratory personnel handling Pulmozyme (dornase alfa). Adherence to these protocols is critical for ensuring a safe research environment and proper disposal of materials.
Executive Summary of Safety Protocols
This compound, a recombinant human deoxyribonuclease I (rhDNase), is not classified as a hazardous substance. The primary occupational risk is potential hypersensitivity in individuals with known allergies to dornase alfa or Chinese Hamster Ovary (CHO) cell products.[1] Standard laboratory personal protective equipment (PPE) is generally sufficient for handling this compound in research settings. This includes a lab coat, safety glasses, and disposable gloves.[2][3][4] No specific occupational exposure limits have been established. Disposal of unused or expired this compound should follow institutional guidelines for non-hazardous biological materials.
Personal Protective Equipment (PPE) Requirements
While this compound is not considered hazardous, adherence to standard laboratory safety protocols is mandatory to minimize any potential risk. The following PPE should be worn when handling this compound solutions:
| PPE Category | Minimum Requirement | Rationale |
| Eye and Face Protection | Safety glasses with side shields | Protects against accidental splashes or aerosols. |
| Hand Protection | Disposable nitrile gloves | Prevents direct skin contact and potential contamination. |
| Body Protection | Standard laboratory coat | Protects personal clothing and skin from spills. |
| Respiratory Protection | Not generally required | This compound is not considered a respiratory hazard in a laboratory setting.[5] |
Operational and Disposal Plans
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the packaging for any signs of damage or leakage.
-
Refrigerate: Store this compound ampules in their protective foil pouch at refrigerated temperatures between 2°C to 8°C (36°F to 46°F).[1]
-
Protect from Light: Keep the ampules in the foil pouch to protect them from light.[1]
-
Temperature Excursions: Do not leave ampules at room temperature for more than a total of 24 hours.[1]
Handling and Preparation:
-
Designated Area: Conduct all handling and preparation of this compound in a designated clean area of the laboratory.
-
Check for Leaks: Before use, squeeze each ampule to check for leaks.[1]
-
Inspect Solution: The solution should be clear and colorless. Discard if it is cloudy or discolored.[1]
-
Single Use: Once an ampule is opened, the entire contents must be used or discarded. Do not save unused portions.[1]
-
Avoid Mixing: Do not dilute or mix this compound with other drugs or solutions unless specified by an experimental protocol.[1]
Disposal Plan:
-
Unused/Expired Ampules: Unopened and expired ampules should be disposed of as non-hazardous pharmaceutical waste according to institutional and local regulations.
-
Used Ampules and Consumables: Empty ampules, used gloves, and other contaminated consumables should be placed in a biohazard waste container for incineration.
-
Spills: In case of a small spill, absorb the liquid with an appropriate absorbent material, and clean the area with a suitable disinfectant. Dispose of all cleanup materials in a biohazard waste container. For large spills, follow institutional emergency procedures.
Experimental Protocol: Aseptic Technique for Cell Culture Application
This protocol outlines the steps for the aseptic addition of this compound to a cell culture medium.
-
Preparation:
-
Work within a certified biological safety cabinet (BSC).
-
Assemble all necessary materials: this compound ampule, sterile cell culture medium, sterile serological pipettes, and the cell culture flask.
-
Disinfect all surfaces and materials entering the BSC.
-
-
Procedure:
-
Withdraw the required volume of cell culture medium from the main stock bottle.
-
Carefully open the this compound ampule as instructed.
-
Using a new sterile pipette, aspirate the desired volume of this compound from the ampule.
-
Gently dispense the this compound into the cell culture medium.
-
Mix gently by swirling the container. Avoid vigorous shaking to prevent protein denaturation.
-
Add the this compound-containing medium to the cell culture flask.
-
-
Final Steps:
-
Properly dispose of the empty this compound ampule and used pipette in the biohazard waste.
-
Incubate the cell culture flask under appropriate conditions.
-
Visual Workflow for Handling this compound
The following diagram illustrates the key decision points and steps for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. Dornase Alfa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 4. ba.auburn.edu [ba.auburn.edu]
- 5. UpToDate 2018 [sniv3r2.github.io]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
